molecular formula C14H14ClN2O3PS B1666505 Alamos CAS No. 5834-96-8

Alamos

货号: B1666505
CAS 编号: 5834-96-8
分子量: 356.8 g/mol
InChI 键: DCEAEHHJGXAROU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azothoate is a member of azobenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-chlorophenyl)-(4-dimethoxyphosphinothioyloxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN2O3PS/c1-18-21(22,19-2)20-14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEAEHHJGXAROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041616, DTXSID60859930
Record name Azothoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-{4-[(4-Chlorophenyl)diazenyl]phenyl} O,O-dimethyl phosphorothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-96-8
Record name Alamos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5834-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azothoate [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azothoate
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Record name Azothoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZOTHOATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Research Capabilities at Los Alamos National Laboratory: A Technical Overview for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

Los Alamos National Laboratory (LANL), a cornerstone of the United States' national security apparatus, spearheads a broad and deep research and development portfolio. While historically renowned for its central role in the Manhattan Project, the laboratory's contemporary scientific endeavors extend far beyond nuclear weapons stewardship, encompassing a wide array of disciplines critical to national security, energy, and human health. For researchers, scientists, and professionals in drug development, understanding LANL's primary research areas reveals opportunities for collaboration and insight into cutting-edge scientific methodologies.

The laboratory's scientific and engineering capabilities are strategically organized into six primary research areas, known as "Capability Pillars." These pillars foster interdisciplinary collaboration to address complex national security challenges.[1][2]

The Six Capability Pillars of LANL Research

The foundational research at Los this compound is structured around these six pillars, each with a distinct focus yet interconnected in its mission to provide scientific and technological solutions for national security.

Capability PillarCore MissionKey Research Thrusts
Information, Science, and Technology (IS&T) To leverage advances in computing, data science, and theoretical sciences to accelerate predictive capabilities across all of LANL's missions.[3][4]High-performance computing, applied mathematics, data science and analytics, computational science methods and algorithms.[3]
Materials for the Future To design, synthesize, and manufacture novel materials with predictable performance and controlled functionality to meet emerging national security needs.[5]Actinide and correlated electron materials, integrated nanomaterials, energetic materials, materials dynamics, manufacturing science.[5]
Nuclear and Particle Futures (NPF) To advance the understanding and engineering of complex nuclear phenomena through the integration of experiments, theory, and simulation.[6][7][8]Nuclear, particle, astrophysics, and cosmology; applied nuclear science and engineering; high energy density plasmas and fluids; accelerators and electrodynamics.[6][7][8]
Science of Signatures (SoS) To discover, measure, and deploy advanced signature-related technologies to identify and characterize complex systems in areas of global security, nuclear defense, energy, and health.[9][10]Nuclear and radiological signatures, chemical and materials signatures, biological signatures, energy and climate signatures, space signatures.[9]
Weapons Systems To ensure the safety, security, and effectiveness of the U.S. nuclear deterrent through integrated system research, design, development, and certification.[11]Designer capability and certification, systems integration, manufacturing and analysis.[11]
Complex Natural and Engineered Systems (CNES) To understand and predict the behavior of complex, interconnected systems, from the global climate and disease outbreaks to the nation's infrastructure and nuclear weapons.[12][13]Nuclear threats, engineered systems, non-nuclear threats (e.g., climate, disease).[12]

A Deeper Dive into Biosecurity and Drug Development-Related Research

For professionals in the life sciences and drug development, LANL's research in biotechnology and biosecurity, which primarily falls under the "Science of Signatures" and "Complex Natural and Engineered Systems" pillars, is of particular interest. The laboratory's unique capabilities in high-performance computing, machine learning, and materials science are being applied to some of the most challenging problems in human health.

A notable example of LANL's contribution to therapeutic development is its involvement in restoring the efficacy of Evusheld, a COVID-19 antibody therapeutic. As the SARS-CoV-2 virus mutated, the effectiveness of existing antibody treatments waned. In collaboration with other national laboratories, LANL researchers utilized a computationally driven approach named Generative Unconstrained Intelligent Drug Engineering (GUIDE) to identify antibody variants with improved binding to new viral strains.[14] This process combines high-performance computing, simulation, and machine learning to co-optimize binding affinity against multiple targets.[14]

Conceptual Workflow for Computationally Guided Antibody Engineering

The following diagram illustrates a conceptual workflow for a process like GUIDE, demonstrating the integration of computational and experimental approaches in modern drug development.

Computational_Antibody_Engineering_Workflow cluster_computational Computational Design & Screening cluster_experimental Experimental Validation start Initial Antibody Candidate hpc_sim High-Performance Computing Simulations (Molecular Dynamics) start->hpc_sim Input Structure ml_model Machine Learning Model (GUIDE) (Predicts Binding Affinity) hpc_sim->ml_model Training Data variant_gen Generation of Virtual Antibody Variants ml_model->variant_gen Generates Variants variant_db Database of Promising Antibody Sequences variant_gen->variant_db Stores Sequences yeast_display High-Throughput Yeast Display (Expresses Antibody Variants) variant_db->yeast_display Input for Synthesis facs Fluorescence-Activated Cell Sorting (FACS) (Selects High-Affinity Binders) yeast_display->facs Screening sequencing DNA Sequencing (Identifies Best Variants) facs->sequencing Isolation protein_prod Protein Production & Purification (of Lead Candidates) sequencing->protein_prod Selection binding_assay Biochemical Binding Assays (Confirms Affinity) protein_prod->binding_assay Testing binding_assay->ml_model Feedback Loop (Improves Model) end Optimized Therapeutic Candidate binding_assay->end

Caption: A conceptual workflow for computationally guided antibody engineering, integrating in silico design and experimental validation.

Conclusion

Los this compound National Laboratory's primary research areas are deeply rooted in its national security mission. However, the breadth of its scientific and engineering capabilities, organized within its six Capability Pillars, has far-reaching implications for a variety of scientific fields, including biotechnology and drug development. The laboratory's expertise in high-performance computing, materials science, and signature detection, combined with its focus on addressing complex systems, positions it as a key player in the development of novel solutions to pressing global challenges in health and medicine. For the external research community, understanding the structure and focus of LANL's research provides a roadmap for identifying areas of potential collaboration and leveraging the laboratory's unique scientific resources.

References

An Overview of Los Alamos National Laboratory's Core Mission and Vision

Author: BenchChem Technical Support Team. Date: December 2025

A Strategic Guide for Scientific and Research Professionals

Los Alamos National Laboratory (LANL) serves as a cornerstone of U.S. national security, delivering scientific and technological solutions to the nation's most complex challenges. For researchers, scientists, and professionals in drug development, understanding the laboratory's mission and strategic direction provides context for its vast research capabilities and opportunities for collaboration.

Core Mission: National Security Through Scientific Excellence

The fundamental mission of Los this compound National Laboratory is to "solve national security challenges through simultaneous excellence".[1][2] This mission is the driving force behind the laboratory's extensive portfolio, which integrates advanced research and development with operational excellence to meet strategic national priorities.[2] As a federally funded research and development center, LANL's strategic plan is directly aligned with priorities established by the Department of Energy (DOE) and the National Nuclear Security Administration (NNSA).[2]

The laboratory's primary function is to provide scientific and engineering support for national security programs, with a significant focus on the research, design, maintenance, and testing of the U.S. nuclear weapons stockpile.[3] However, its mandate is multidisciplinary, extending to all areas of the DOE's mission: national security, science, energy, and environmental management.[1][2] This broad scope encompasses work for the Department of Defense (DoD), the Intelligence Community (IC), and the Department of Homeland Security (DHS).[1]

Vision for the Future

LANL's vision is "to be trusted by our nation, emulated by our peers, and respected by the world".[2] This vision is built upon a culture that values service, integrity, teamwork, and excellence, emphasizing that the methodology of their work is as critical as the outcomes.[2]

Strategic Framework

To execute its mission, LANL's strategic plan is built upon several key imperatives and capability pillars that guide its research and operational focus.

Strategic Imperatives:

  • Nuclear Deterrence: Leading the nation in the design, production, and certification of the nuclear deterrent.[4]

  • Threat Reduction: Developing and deploying advanced tools to anticipate, detect, and proactively respond to emerging global security threats.[4]

  • Technical Leadership: Driving innovation across scientific and technical fields to maintain a strategic advantage.[4]

  • Trustworthy Operations: Ensuring the safe, secure, and effective execution of all mission-critical activities.[4]

Capability Pillars: The laboratory organizes its vast scientific capabilities into six multidisciplinary pillars that harness its expertise to create solutions for national security.[5] One example is the "Materials for the Future" pillar, which focuses on the discovery, science, and engineering of advanced materials to control their functionality and predict their performance over a lifetime, a critical component for many national security applications.[6]

The logical relationship between LANL's mission, vision, and strategic execution can be visualized as follows:

LANL_Mission_Vision cluster_imperatives Strategic Imperatives cluster_missions Primary Mission Areas Mission Mission: Solve National Security Challenges Through Simultaneous Excellence Vision Vision: Trusted by the Nation, Emulated by Peers, Respected by the World Mission->Vision Aspires to Achieve Deterrence Nuclear Deterrence Mission->Deterrence Executed Through ThreatReduction Threat Reduction Mission->ThreatReduction Executed Through Leadership Technical Leadership Mission->Leadership Executed Through Operations Trustworthy Operations Mission->Operations Executed Through Values Core Values: Service | Integrity | Teamwork | Excellence Values->Mission Underpins NationalSecurity National Security (Stockpile Stewardship) Deterrence->NationalSecurity Applied To ScienceTech Science, Technology & Engineering Deterrence->ScienceTech Applied To Energy Energy Security Deterrence->Energy Applied To Environment Environmental Management Deterrence->Environment Applied To ThreatReduction->NationalSecurity Applied To ThreatReduction->ScienceTech Applied To ThreatReduction->Energy Applied To ThreatReduction->Environment Applied To Leadership->NationalSecurity Applied To Leadership->ScienceTech Applied To Leadership->Energy Applied To Leadership->Environment Applied To Operations->NationalSecurity Applied To Operations->ScienceTech Applied To Operations->Energy Applied To Operations->Environment Applied To

Caption: Logical flow from LANL's core mission to its strategic imperatives and mission areas.

Quantitative Data and Experimental Protocols

The high-level, strategic nature of a national laboratory's mission and vision does not lend itself to detailed experimental protocols or extensive quantitative datasets in the manner of a specific scientific paper. Such detailed information is contained within the thousands of individual research projects and publications generated by the laboratory's scientists.

However, to provide a sense of scale, the following data points are relevant:

MetricDataSource Citation
Annual Budget~$4.9 Billion[1]
Total Staff~14,150[1]
Student Interns~1,800[1]
Employee Donations (2023)$2.6 Million to non-profit organizations[7]

These figures illustrate the significant investment and human capital dedicated to achieving the laboratory's national security mission.

References

Pioneering Computational Frontiers in Drug Discovery: A Technical Guide to Key Los Alamos Publications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Los Alamos National Laboratory (LANL), historically renowned for its pivotal role in physics and national security, has cultivated a deep and impactful research program at the intersection of biology, computation, and machine learning. These efforts have produced foundational tools and insights that are accelerating the field of drug development. This technical guide provides an in-depth overview of two landmark research areas originating from LANL: the development of the ANI deep learning potential for molecular simulations and the creation of machine learning frameworks to predict antibiotic permeability in Gram-negative bacteria.

This document is intended for researchers, computational scientists, and drug development professionals, offering a detailed look at the methodologies, quantitative performance, and logical workflows behind these key scientific contributions.

The ANI-2x Potential: Quantum Accuracy at Classical Speed

One of the most significant challenges in computational drug discovery is accurately and efficiently modeling the behavior of molecules. Traditional methods present a trade-off between the high accuracy but immense computational cost of quantum mechanics (QM) and the speed but lower accuracy of classical force fields. Research from Los this compound National Laboratory and its collaborators has addressed this gap by developing a series of machine learning-based interatomic potentials known as ANI (ANAKIN-ME). The ANI-2x potential represents a major advancement, extending the applicability of this technology to elements crucial for drug design.[1][2][3][4]

The core innovation of the ANI potentials is the use of deep neural networks trained on vast datasets of QM-level calculations. This allows ANI-2x to predict the potential energy of a molecule—and thus the forces acting on its atoms—with accuracy approaching that of the reference QM theory, but at a fraction of the computational cost.[1][2][4]

Experimental and Computational Protocols

a) Data Generation via Active Learning:

The training data for ANI-2x was generated using an active learning protocol. This process automates the exploration of chemical space to find molecular conformations where the model's prediction is uncertain.

  • Initial Sampling: Start with a diverse set of small organic molecules containing the elements of interest (H, C, N, O, S, F, Cl). For ANI-2x, this included molecules from databases like GDB-11 and ChEMBL.[5]

  • Conformational Search: Perform molecular dynamics (MD) simulations or normal mode analysis on the sampled molecules using an existing ANI potential.

  • Uncertainty Quantification: For each new conformation generated, an ensemble of neural network models is used to predict the energy. The standard deviation among the ensemble's predictions serves as a measure of uncertainty.

  • QM Calculation: If the uncertainty for a given conformation exceeds a predefined threshold, that structure is flagged for a high-cost QM calculation (e.g., using Density Functional Theory with the ωB97X functional).

  • Dataset Augmentation: The resulting high-accuracy QM energy and forces for that conformation are added to the training dataset.

  • Retraining: The neural network ensemble is retrained with the augmented dataset, improving its accuracy and reducing its uncertainty in that region of chemical space. This cycle is repeated iteratively.

b) Neural Network Architecture:

The ANI-2x potential is built from a series of identical atomic neural networks, one for each atom in the molecule.

  • Atomic Environment Vector (AEV): For each atom, a local environment is encoded into a fixed-size feature vector, the AEV. The AEV describes the radial and angular distribution of neighboring atoms out to a specific cutoff radius. This ensures the potential is invariant to rotation and translation.

  • Network Structure: The AEV for each atom is fed into its own feed-forward neural network. This network consists of multiple hidden layers with activation functions (e.g., CELU).

  • Atomic Energy Prediction: Each atomic network outputs a single value representing that atom's contribution to the total potential energy.

  • Total Energy Summation: The total potential energy of the molecule is calculated as the sum of all predicted atomic energies. This summation architecture makes the model scalable to molecules of arbitrary size.

Data Presentation: Performance of ANI-2x

The accuracy of the ANI-2x potential has been benchmarked against high-level QM calculations and other methods across various datasets. The tables below summarize its performance, typically measured by the Root Mean Square Error (RMSE) and Mean Absolute Error (MAE) in kcal/mol.

Table 1: ANI-2x Performance on the COMP6v2 Benchmark

MetricC-H-N-O SubsetS-F-Cl SubsetFull COMP6v2 Set
RMSE (kcal/mol) 1.101.351.18
MAE (kcal/mol) 0.750.890.80

This data represents the error in predicted energies for a diverse set of organic molecules compared to reference DFT (ωB97X) calculations.

Table 2: Performance on Non-Covalent Interaction Benchmarks

Benchmark DatasetMetricANI-2x vs. DFT
Halgren Set RMSE (kcal/mol)1.77
MAE (kcal/mol)1.24
X40 Set RMSE (kcal/mol)1.71
MAE (kcal/mol)1.51

This data shows the model's ability to capture weak intermolecular forces, which are critical for predicting drug-receptor binding.

Visualization: ANI-2x Workflow

The following diagram illustrates the active learning and prediction workflow for the ANI potential.

ANI_Workflow cluster_AL Active Learning Cycle cluster_Prediction Energy Prediction Start Initial Molecule Set MD Run MD Simulation Start->MD Query Generate Conformations MD->Query Ensemble Predict Energy with NN Ensemble Query->Ensemble Uncertainty High Uncertainty? Ensemble->Uncertainty Uncertainty->Query No QM Run DFT Calculation Uncertainty->QM Yes Augment Augment Training Set QM->Augment Retrain Retrain NN Ensemble Augment->Retrain Retrain->Ensemble Input Input Molecule (Atomic Coordinates) AEV Compute Atomic Environment Vectors (AEVs) Input->AEV NN Feed AEVs into Trained Atomic NNs AEV->NN Sum Sum Atomic Energies NN->Sum Output Total Potential Energy Sum->Output

Active learning and prediction workflow for the ANI potential.

Machine Learning to Predict Antibiotic Permeability

The outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa, is a formidable barrier that prevents many antibiotics from reaching their intracellular targets.[6] Predicting which molecules can effectively cross this barrier is a central goal of antibiotic development. Researchers at Los this compound have developed a data-driven, machine learning approach to identify the key molecular properties that govern permeation and antibacterial activity.[6][7][8]

This work involved a comprehensive analysis of 1,260 antimicrobial compounds, correlating their measured inhibitory concentrations with a large set of computationally derived molecular descriptors.[8]

Experimental and Computational Protocols

a) Compound Library and Biological Data:

  • Compound Selection: A library of 1,260 chemically diverse antimicrobial compounds was used.

  • Antimicrobial Activity Measurement: The 50% inhibitory concentration (IC50) was experimentally determined for each compound against several strains of P. aeruginosa. This provides the ground-truth label for training the model (i.e., whether a compound is a "strong" or "weak" permeator/inhibitor).[8]

b) Molecular Descriptor Calculation:

A total of 174 molecular descriptors were calculated for each compound, grouped into three classes.[8]

  • Physicochemical (PC) Descriptors: Standard quantitative structure-activity relationship (QSAR) properties like molecular weight, polarity (logP), hydrogen bond donors/acceptors, and polar surface area were computed.

  • Docking (D) Descriptors: The primary efflux pump in P. aeruginosa is the MexAB-OprM system. Ensemble docking simulations were performed to calculate the binding affinity of each compound to the MexB component of this pump. This descriptor helps account for whether a compound is likely to be expelled from the cell.

  • Permeation (P) Descriptors: All-atom molecular dynamics (MD) simulations were performed to model the process of each compound moving through a detailed model of the P. aeruginosa outer membrane. These computationally intensive simulations yield descriptors related to the compound's interaction energy with different regions of the membrane (e.g., lipid head groups, core polysaccharides) and its conformational changes during transit.[8]

c) Statistical and Machine Learning Model:

  • Descriptor Analysis: A statistical protocol was designed to handle the non-linear relationships between the 174 descriptors and the experimental IC50 values.

  • Classification: A machine learning classifier was trained to distinguish between strong and weak permeators/inhibitors based on the calculated descriptors. This allows for the identification of a minimal set of descriptors that are most predictive of a compound's activity.

  • Rule Identification: The analysis resulted in a set of consistent, predictive rules. For example, a key finding was that the interaction energy between a compound and the outer membrane is a critical predictor of its ability to permeate and inhibit the pathogen.[7][8]

Data Presentation: Key Predictors of Permeation

The study identified several molecular descriptors that were highly correlated with the ability of a compound to inhibit P. aeruginosa.

Table 3: Selected Molecular Descriptors and Their Role in Permeation/Inhibition

Descriptor ClassDescriptor ExampleRole in Prediction
Permeation (P) Interaction Energy with Lipid AStrong, favorable interactions are predictive of good permeation.
Permeation (P) Solvent Accessible Surface Area (SASA)Changes in SASA during membrane transit indicate conformational flexibility.
Physicochemical (PC) Aromatic Ring CountInfluences stacking interactions within the membrane and with efflux pumps.
Physicochemical (PC) Number of Hydrogen Bond DonorsCritical for interactions with the polar components of the membrane.
Docking (D) MexB Binding EnergyPredicts the likelihood of the compound being removed by efflux pumps.
Visualization: Permeation Prediction Workflow

The diagram below outlines the workflow for generating descriptors and training a model to predict antibiotic activity against Gram-negative bacteria.

Permeability_Workflow cluster_Inputs Inputs cluster_Descriptors Descriptor Calculation cluster_ML Machine Learning Model Compound Compound Library (1,260 molecules) PC Physicochemical (QSAR, etc.) Compound->PC Docking Docking vs. MexB (Efflux Prediction) Compound->Docking MD MD Simulations (Membrane Transit) Compound->MD IC50 Experimental IC50 Data (P. aeruginosa) Combine Combine 174 Descriptors + IC50 Labels IC50->Combine PC->Combine Docking->Combine MD->Combine Train Train Classifier Combine->Train Predict Predictive Rules for Permeation/Inhibition Train->Predict

Workflow for predicting antibiotic permeability and inhibition.

References

Advancing the Frontiers of Science: A Technical Overview of Fundamental Research at Los Alamos National Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Los Alamos, NM - Los this compound National Laboratory (LANL), a cornerstone of national security science, continues to push the boundaries of fundamental scientific research. This technical guide provides an in-depth overview of the core fundamental science disciplines at LANL, tailored for researchers, scientists, and drug development professionals. The Laboratory's multidisciplinary approach integrates cutting-edge experimental and computational capabilities to address complex scientific challenges.

Core Research Pillars: A Foundation of Scientific Excellence

Fundamental science at LANL is organized around key research pillars that leverage the Laboratory's unique facilities and expertise. These pillars foster interdisciplinary collaboration to achieve breakthroughs in critical areas of national interest. The primary pillars guiding fundamental research include Materials for the Future, Science of Signatures, Information Science and Technology, and Nuclear and Particle Futures. These pillars are supported by robust programs in chemistry, materials science, physics, bioscience, and computational science.

Chemistry: From Fundamental Properties to Applied Solutions

The Chemistry Division at LANL is a leader in the chemical sciences, with a strong focus on actinide science, radiochemistry, and isotope production.[1][2] Research in this division underpins a wide range of applications, from nuclear energy and medicine to national security.

Isotope Research and Production

LANL's Isotope Program is a key contributor to the U.S. Department of Energy's Isotope Program, producing a variety of isotopes for medical, industrial, and research applications.[3][4] The Isotope Production Facility (IPF) at the Los this compound Neutron Science Center (LANSCE) is a premier facility for isotope production, utilizing a 100 MeV proton beam.[3][4]

Table 1: Isotope Production Facility (IPF) Commissioning Parameters [3]

Target StackTarget MaterialBeam Energy (MeV)Maximum Beam Current (µA)
"Dummy"Niobium, Zinc, Aluminum100250
"Prototype"Rubidium Chloride, Gallium100100 (for RbCl to avoid capsule rupture)

This table summarizes the key parameters used during the commissioning of the Isotope Production Facility, highlighting the different target materials and operational beam currents.[3]

A significant area of research is the development of production and processing methods for actinium-225 (Ac-225), a promising isotope for targeted alpha therapy in cancer treatment.[5]

Materials Science: Engineering Matter at the Atomic Scale

The Materials Physics and Applications and Materials Science and Technology divisions at LANL are at the forefront of materials research, from fundamental discovery to manufacturing science.[6][7] A key capability is the use of advanced characterization techniques to understand material properties at the nanoscale.

Advanced Materials Characterization

LANL utilizes a suite of advanced materials characterization techniques, including 4D Scanning Transmission Electron Microscopy (4D-STEM).[8][9] This technique provides nanoscale structural information, including strain and crystal orientation, with a spatial resolution of approximately 1 nm.[8] The insights gained from 4D-STEM are crucial for developing new materials with tailored properties for a variety of applications.

Bioscience: Understanding Complex Biological Systems

The Bioscience Division at LANL focuses on research to protect human health and the environment. A major area of investigation involves the use of multi-omics approaches to gain a comprehensive understanding of complex biological systems.

Proteomics and Metabolomics Workflow

Researchers at LANL have developed detailed workflows for the analysis of proteins (proteomics) and metabolites (metabolomics) from biological samples.[3] These workflows are essential for identifying biomarkers and understanding the molecular basis of disease.

ProteomicsMetabolomicsWorkflow cluster_proteomics Proteomics Workflow cluster_metabolomics Metabolomics Workflow p1 1. Lyophilization p2 2. Resuspension & Solubilization p1->p2 p3 3. S-Trap Column Adhesion p2->p3 p4 4. Protein Washing p3->p4 p5 5. Trypsin Digestion p4->p5 p6 6. Peptide Elution p5->p6 p7 7. LC-MS/MS Analysis p6->p7 m1 1. Organic Solvent Extraction m2 2. Concentration & Resuspension m1->m2 m3 3. GC-MS Analysis m2->m3 CFD_Workflow cluster_pre Pre-processing cluster_solve Solver cluster_post Post-processing geom Geometry Definition mesh Mesh Generation geom->mesh setup Physics & Boundary Conditions mesh->setup compute Numerical Solution setup->compute viz Visualization compute->viz analysis Data Analysis viz->analysis

References

The Core of the A-Bomb: A Technical Guide to Los Alamos National Laboratory's Role in the Manhattan Project

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This technical guide delves into the pivotal scientific and engineering achievements of the Los Alamos National Laboratory, then known as Project Y, during the Manhattan Project. The successful development of the atomic bomb in a mere 27 months stands as a testament to the unprecedented collaborative effort of some of the world's brightest minds. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core technical challenges and innovative solutions that defined this era. Through a presentation of quantitative data, experimental protocols, and process visualizations, we illuminate the foundational science that ushered in the atomic age.

Introduction: The Genesis of Project Y

In 1942, the urgent need for a centralized, clandestine research facility to design and build an atomic bomb led to the establishment of Project Y in the remote mesas of Los this compound, New Mexico.[1][2] Under the scientific directorship of J. Robert Oppenheimer, the laboratory brought together a constellation of leading physicists, chemists, metallurgists, and engineers.[3][4] Their primary mission was to transform theoretical physics into a functional weapon, a task that required surmounting immense scientific and technical hurdles.

The laboratory's research focused on two parallel paths for weapon design: a gun-type assembly method and an implosion-type device. While the gun-type design was conceptually simpler, the unforeseen challenges with plutonium's isotopic composition necessitated a massive pivot to the more complex implosion design.[5] This guide will explore the technical intricacies of both designs, the experimental validation that underpinned their development, and the key scientific breakthroughs achieved at Los this compound.

Fissile Materials and Critical Mass

The fundamental principle behind a nuclear explosion is the assembly of a supercritical mass of fissile material, leading to a rapid, self-sustaining nuclear chain reaction.[6] The two primary fissile materials produced by the Manhattan Project were Uranium-235 (U-235) and Plutonium-239 (Pu-239). A significant portion of the early theoretical and experimental work at Los this compound was dedicated to determining the critical mass of these materials.

Critical Mass Determination

The critical mass is the minimum amount of fissile material needed to sustain a nuclear chain reaction. This value is highly dependent on the material's purity, its shape, and the presence of a neutron-reflecting tamper.[6] Early experiments at Los this compound involved meticulously assembling small quantities of fissile material and measuring the neutron multiplication to extrapolate to the critical point. These were dangerous, hands-on experiments that required extreme caution.

Experimental Protocol: Critical Mass Estimation

  • Subcritical Assembly: Two or more subcritical masses of the fissile material (e.g., hemispheres of U-235) were used.

  • Neutron Source: A neutron source was placed near the assembly to initiate a low level of fission.

  • Neutron Detection: Neutron detectors were positioned around the assembly to measure the rate of neutron leakage.

  • Gradual Assembly: The subcritical masses were slowly brought closer together, and the neutron count was continuously monitored.

  • Extrapolation: By plotting the inverse of the neutron count against the separation distance (or a related parameter), the point at which the count would theoretically become infinite (i.e., criticality) could be extrapolated. This allowed for a determination of the critical mass without actually achieving a critical state.

Fissile MaterialConfigurationEstimated Critical Mass (kg)
Uranium-235Bare Sphere~52
Uranium-235With Tungsten Carbide Tamper~15
Plutonium-239Bare Sphere (α-phase)~10
Plutonium-239With Tungsten Carbide Tamper~5

Weapon Designs: Gun-Type vs. Implosion

Los this compound pursued two distinct designs for assembling a supercritical mass.

The Gun-Type Assembly ("Little Boy")

The gun-type design was the simpler of the two, involving the rapid assembly of two subcritical masses of U-235. One mass, the "bullet," is fired down a gun barrel into the other, the "target," creating a supercritical mass and initiating the chain reaction.[7]

Logical Relationship: Gun-Type Fission Weapon

Gun_Type_Weapon Subcritical U-235 Projectile Subcritical U-235 Projectile Supercritical Mass Supercritical Mass Subcritical U-235 Projectile->Supercritical Mass Fired into Neutron Initiator Activated Neutron Initiator Activated Supercritical Mass->Neutron Initiator Activated Subcritical U-235 Target Subcritical U-235 Target Subcritical U-235 Target->Supercritical Mass Chain Reaction Chain Reaction Neutron Initiator Activated->Chain Reaction Nuclear Detonation Nuclear Detonation Chain Reaction->Nuclear Detonation

Logical flow of a gun-type fission weapon detonation.

The Implosion-Type Assembly ("Fat Man")

The implosion design was developed out of necessity. Early in the project, it was discovered that reactor-produced plutonium contained a significant amount of the isotope Plutonium-240 (Pu-240).[5] Pu-240 has a high rate of spontaneous fission, which would have caused a premature and inefficient detonation (a "fizzle") in a gun-type assembly.[5]

The solution was to compress a subcritical sphere of plutonium to a supercritical density using a symmetrical implosion created by high explosives.[8] This required the development of sophisticated explosive lenses to focus the shockwave inward uniformly.

Experimental Workflow: Implosion-Type Weapon Development

Implosion_Workflow cluster_design Design & Simulation cluster_testing Experimental Validation Theoretical Calculations Theoretical Calculations Explosive Lens Design Explosive Lens Design Theoretical Calculations->Explosive Lens Design RaLa Experiments RaLa Experiments Explosive Lens Design->RaLa Experiments Flash X-ray Photography Flash X-ray Photography Explosive Lens Design->Flash X-ray Photography Implosion Symmetry Analysis Implosion Symmetry Analysis RaLa Experiments->Implosion Symmetry Analysis Refined Lens Design Refined Lens Design Implosion Symmetry Analysis->Refined Lens Design Flash X-ray Photography->Implosion Symmetry Analysis Trinity Test Trinity Test Refined Lens Design->Trinity Test

Iterative design and testing workflow for the implosion device.

Key Experiments at Los this compound

The theoretical designs were validated through a series of groundbreaking experiments.

The RaLa Experiment: Diagnosing Implosion

To study the symmetry of the implosion without using precious plutonium, Robert Serber proposed the RaLa experiment.[9] This ingenious method used a powerful, short-lived gamma-ray source, Lanthanum-140 (La-140), placed at the center of a mock-up of the implosion device.[9] As the surrounding material was compressed by the explosives, the attenuation of the gamma rays provided a direct measure of the implosion's symmetry and speed.

Experimental Protocol: The RaLa Experiment

  • Source Preparation: Lanthanum-140 was chemically separated from its parent isotope, Barium-140, which was produced in the nuclear reactors at Oak Ridge.[9] The highly radioactive La-140 was then sealed in a small capsule.

  • Assembly: The La-140 source was placed at the center of a sphere of dense material (a surrogate for the plutonium pit) surrounded by the explosive lenses.

  • Detection: An array of ionization chambers or other gamma-ray detectors were positioned around the assembly.

  • Detonation and Measurement: The explosive lenses were detonated, and the detectors recorded the change in gamma-ray intensity as a function of time.

  • Analysis: The data was analyzed to reconstruct the dynamics of the implosion, revealing the degree of symmetry and the compression achieved.

The Trinity Test: The First Atomic Detonation

The culmination of Los this compound's efforts was the Trinity test on July 16, 1945, the first-ever detonation of a nuclear weapon.[10] The test was of an implosion-type device, nicknamed "The Gadget," and was conducted to verify the novel design and to gather data on the effects of a nuclear explosion.[10]

Trinity Test Data

ParameterMeasured Value
Yield 21 kilotons of TNT[10]
Date and Time July 16, 1945, 5:29:45 AM (Mountain War Time)[10]
Location Jornada del Muerto, New Mexico[10]
Device Type Plutonium Implosion[10]
Fissile Core ~6.2 kg Plutonium-Gallium Alloy
Initiator Polonium-Beryllium ("Urchin")[9]

Experimental Protocol: Trinity Test Yield Measurement (Radiochemical Method)

  • Sample Collection: After the detonation, specially shielded tanks collected soil samples from the crater and the surrounding area.

  • Radiochemical Analysis: At Los this compound, the samples were chemically analyzed to isolate and quantify the amount of specific fission products.

  • Fission Product Ratios: The ratios of different fission products were used to determine the number of fissions that had occurred in the plutonium core.

  • Yield Calculation: Knowing the energy released per fission, the total energy yield of the explosion was calculated.

Core Components: Initiator and Plutonium Metallurgy

Two other critical areas of research at Los this compound were the development of a neutron initiator to start the chain reaction at the precise moment of maximum compression and the metallurgy of plutonium.

The Neutron Initiator ("Urchin")

The implosion device required a burst of neutrons at the moment of peak compression to initiate the chain reaction.[9] The "Urchin" initiator, designed by Hans Bethe's division, consisted of a small sphere containing Polonium-210 (a strong alpha particle emitter) and Beryllium. The two elements were separated by a thin barrier. The shockwave of the implosion would crush the initiator, mixing the polonium and beryllium, which would then produce a burst of neutrons via the (α,n) reaction.

Signaling Pathway: Neutron Initiator Activation

Initiator_Activation Converging Shockwave Converging Shockwave Initiator Crushed Initiator Crushed Converging Shockwave->Initiator Crushed Polonium & Beryllium Mix Polonium & Beryllium Mix Initiator Crushed->Polonium & Beryllium Mix Alpha Particles bombard Beryllium Alpha Particles bombard Beryllium Polonium & Beryllium Mix->Alpha Particles bombard Beryllium Neutron Burst Neutron Burst Alpha Particles bombard Beryllium->Neutron Burst Fission Chain Reaction Initiated Fission Chain Reaction Initiated Neutron Burst->Fission Chain Reaction Initiated

The sequence of events leading to neutron generation in the initiator.

Plutonium Metallurgy

Plutonium proved to be a metallurgically complex element with multiple allotropic phases, each with a different density.[11] This posed a significant challenge for machining the plutonium pit to the precise specifications required for the implosion design. The solution, discovered at Los this compound, was to alloy the plutonium with a small amount of gallium.[11] This stabilized the delta phase of plutonium, which is more malleable and has a lower density, making it easier to fabricate into the desired hemispherical shapes.[11]

Conclusion

The work conducted at the Los this compound National Laboratory during the Manhattan Project represents a monumental achievement in the history of science and technology. In an incredibly short period, a dedicated team of scientists and engineers overcame immense theoretical and practical challenges to create a new and powerful technology. The development of the gun-type and implosion-type atomic bombs, the execution of the Trinity test, and the breakthroughs in nuclear physics, chemistry, and metallurgy laid the foundation for the nuclear age. The technical innovations born out of this intense period of research continue to have profound implications for science, technology, and global affairs.

References

Core Scientific Endeavors at Los Alamos National Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of pivotal research and development initiatives at the forefront of national security and scientific discovery.

Los Alamos National Laboratory (LANL), a cornerstone of the United States' scientific and national security enterprise, is currently engaged in a diverse portfolio of major scientific initiatives. These endeavors leverage the laboratory's unique capabilities in high-performance computing, materials science, nuclear physics, and biotechnology to address pressing challenges in national security, energy, and health. This technical guide provides a detailed overview of key projects for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of critical workflows and relationships.

Advanced Materials and Manufacturing: Engineering Materials for Extreme Environments

A primary focus at LANL is the development and characterization of advanced materials with tailored properties for a range of applications, from national security to energy production. A significant area of this research lies in additive manufacturing, or 3D printing, which allows for the creation of complex geometries and functionally graded materials that are impossible to produce with traditional methods.

Additive Manufacturing of "Switchable" High Explosives

In a significant advancement for the safety and handling of energetic materials, LANL scientists have developed "switchable" high explosives using additive manufacturing.[1] These materials consist of a lattice structure that is only detonable when filled with an inert fluid.[1] This innovation dramatically reduces the risk of accidental detonation during transport and storage.[1]

Experimental Data: Detonation Properties of Switchable High Explosives

Filler FluidGurney Energy (% of water-filled)Detonation Velocity (km/s)
Unfilled2%Not sustained
Water100%7.8
Higher Density Fluid108.5%6.75

Data sourced from experiments quantifying the effectiveness of additively manufactured high-explosive charges.[1]

Experimental Protocol: Fabrication and Testing of Switchable High Explosives

  • Fabrication: High-explosive charges with a lattice structure are fabricated using additive manufacturing techniques.[1]

  • Fluid Filling: The lattice structure of the explosive charges is filled with an inert fluid, such as water or a higher-density fluid.[1]

  • Detonation Testing: The explosive charges are detonated, and the resulting Gurney energy (a measure of the explosive's ability to propel surrounding material) and detonation velocity are measured.[1]

In-Situ Diagnostics for Additive Manufacturing

To better understand and control the additive manufacturing process, LANL researchers are employing in-situ diagnostics, such as X-ray diffraction, during the fabrication of materials like stainless steel.[2][3] This allows for real-time observation of the material's microstructure as it solidifies, providing crucial data to validate and refine predictive models of material performance.[2][3]

Plutonium Science and Stockpile Stewardship: Ensuring the Nation's Nuclear Deterrent

A core mission of Los this compound National Laboratory is the stewardship of the nation's nuclear stockpile. This requires a deep understanding of the properties and behavior of plutonium, particularly as it ages. To this end, LANL conducts a range of experiments to probe the fundamental properties of this complex element under extreme conditions.

The "Martini" and "Moonshine" Experiments

Two recent and significant experimental campaigns, codenamed "Martini" and "Moonshine," have provided new insights into plutonium's behavior.

  • Martini: This experiment involved subjecting plutonium samples to high neutron irradiation at Sandia National Laboratories' Annular Core Research Reactor (ACRR).[4] The goal was to better understand how plutonium's material properties change in a high-radiation environment.[4]

  • Moonshine: Conducted at LANL's Dual-Axis Radiographic Hydrodynamic Test (DARHT) facility, the Moonshine experiment used a high-energy electron beam to rapidly alter the thermodynamic state and phase of a plutonium sample.[4][5] This allows scientists to study plutonium's behavior under the extreme temperatures and pressures that occur during a nuclear detonation.[5]

Proton Radiography (pRad) at LANSCE

The Proton Radiography (pRad) facility at the Los this compound Neutron Science Center (LANSCE) is a unique capability that uses a high-energy proton beam to create high-resolution images of dynamic experiments, particularly those involving high explosives.[6][7][8] This technique allows researchers to "see" inside an imploding device and measure material densities with high precision.[6][7]

Quantitative Data: pRad Facility Specifications

ParameterValue
Proton Beam Energy800 MeV[7]
Field of View (Identity Lens)~120 mm[6]
Resolution (Identity Lens)~180 microns[6]
Field of View (Magnifier)40 mm[6]
Resolution (Magnifier)~60 microns[6]
Maximum Line-Integrated Density50 g/cm²[6]
Frame Separation200 nanoseconds[6]

Experimental Protocol: Dynamic Experiment with Proton Radiography

  • Experiment Setup: A dynamic experiment, often involving high explosives, is placed within a containment vessel at the pRad facility.[6][8]

  • Proton Beam Illumination: A series of short proton pulses from the LANSCE accelerator are directed at the experiment.[6]

  • Image Capture: As the protons pass through the experiment, they are scattered and absorbed to varying degrees depending on the density of the materials they encounter. A magnetic lens system then focuses the transmitted protons onto a scintillator, which produces light that is captured by a series of high-speed cameras to form a sequence of radiographic images.[9]

High-Performance Computing and Artificial Intelligence: Accelerating Scientific Discovery

Los this compound National Laboratory is a world leader in high-performance computing (HPC) and is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate scientific discovery across all its mission areas.

The Venado Supercomputer

Quantitative Data: Venado Supercomputer Specifications

ComponentSpecification
ArchitectureHPE Cray EX with NVIDIA GH200 Grace Hopper and Grace CPU Superchips[10][11][12]
Grace Hopper Superchips2,560[12]
Grace CPU Superchips920[12]
Linpack Performance (Rmax)98.51 PFlop/s[13]
Theoretical Peak (Rpeak)130.44 PFlop/s[13]
AI Performance (FP8)10 exaFLOPS[11]

Biotechnology and Health: From COVID-19 to Future Threats

LANL's expertise in genomics, bioinformatics, and computational biology is being applied to address critical challenges in human health, most notably in the response to the COVID-19 pandemic.

Mathematical Modeling of COVID-19 Infection Dynamics

LANL researchers developed mathematical models to better understand the kinetics of SARS-CoV-2 infection.[14] By analyzing data from human challenge studies, they were able to estimate key parameters of viral replication.[14]

Quantitative Data: SARS-CoV-2 Viral Replication Rates

ParameterDoubling Time
Viral RNA~2 hours
Infectious Virus~3 hours

Data from early-stage infection modeling.[14]

High-Throughput Antibody Screening

To accelerate the development of diagnostics and therapeutics, LANL has developed high-throughput methods for screening and engineering antibodies. One such method utilizes yeast surface display to rapidly select for antibody fragments with desired binding properties.[15][16]

Experimental Protocol: Yeast Surface Display for Antibody Screening

  • Library Construction: A diverse library of antibody fragments (e.g., single-chain variable fragments or scFvs) is genetically fused to a yeast surface protein.[15][16]

  • Yeast Display: The yeast cells are cultured under conditions that induce the expression and display of the antibody fragments on their surface.[15][16]

  • Cell Labeling and Sorting: The yeast library is incubated with a fluorescently labeled target antigen. Cells that bind the antigen are then isolated using fluorescence-activated cell sorting (FACS).[15][16] This involves:

    • Incubating induced yeast cells with the biotinylated target antigen.[16]

    • Washing the cells to remove unbound antigen.[16]

    • Incubating the cells with a fluorescently labeled streptavidin conjugate (e.g., Alexa-633) and a phycoerythrin-labeled antibody that recognizes an epitope tag on the displayed antibody fragment.[16]

    • Sorting the cells based on their fluorescence signals using a flow cytometer.[15]

Nuclear Forensics: Tracing the Origin of Nuclear Materials

A critical component of global security is the ability to identify the origin and history of illicit nuclear materials. LANL is at the forefront of developing and applying advanced analytical techniques for nuclear forensics.

Laser Ablation Laser Ionization Time-of-Flight Mass Spectrometry (LALI-TOF-MS)

LANL researchers have pioneered the use of LALI-TOF-MS for the rapid and comprehensive analysis of nuclear materials.[17] This technique allows for the elemental and isotopic characterization of a sample in under 30 minutes.[17]

Experimental Workflow: LALI-TOF-MS for Nuclear Material Analysis

G cluster_sample Sample Chamber cluster_laser Laser System cluster_ms Mass Spectrometer Sample Nuclear Material Sample IonizationLaser Ionization Laser Sample->IonizationLaser Creates Neutral Particle Cloud AblationLaser Ablation Laser AblationLaser->Sample Ablates Surface TOF Time-of-Flight Analyzer IonizationLaser->TOF Ionizes Particles Detector Detector TOF->Detector Separates Ions by Mass-to-Charge DataAnalysis DataAnalysis Detector->DataAnalysis Generates Mass Spectrum

References

Exploring the national security science focus of LANL.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the National Security Science Focus at Los Alamos National Laboratory (LANL)

For Researchers, Scientists, and Drug Development Professionals

Los this compound National Laboratory (LANL), a cornerstone of U.S. national security, applies multidisciplinary scientific and engineering capabilities to address complex global threats.[1][2] While its primary mission is supporting the nation's nuclear deterrent, LANL's expertise extends significantly into areas of biosecurity, health security, and threat reduction, making its research highly relevant to the fields of life sciences and drug development.[2][3] This guide explores the core competencies at the intersection of national security and life sciences at LANL, focusing on biosecurity preparedness, advanced computational modeling, and materials science for medical countermeasures.

Biosecurity and Threat Surveillance

A primary focus for LANL's life sciences division is national preparedness and response to biological threats, including infectious diseases and bioterrorism.[4] The laboratory develops innovative solutions for environmental surveillance, rapid detection, diagnostics, and therapeutics.[4][5] This involves creating universal, pathogen-agnostic methods for discovering and identifying potential biothreats from a wide range of samples such as air, water, soil, and food.[4] The expertise in genomics, bioinformatics, and protein engineering is leveraged to build a layered defense against emerging biological threats.[4][6]

Representative Capabilities: Biothreat Detection Platforms

LANL's research aims to develop platforms that provide early warning and situational awareness, which are critical for rapid response to outbreaks or bioterror events.[5] While specific performance data is often sensitive, the generalized characteristics of such systems are outlined below.

CapabilityTarget SpecificationRationaleRelevant LANL Expertise
Time-to-Answer < 1 hourEnables rapid field deployment and decision-making during a crisis.Microfluidics, Assay Development, Portable Instrumentation
Sensitivity High (pM to fM range)Crucial for early detection before a threat agent reaches critical concentration.Protein Engineering, Nucleic Acid Amplification, Advanced Sensors
Specificity > 99.9%Minimizes false positives, which can cause significant disruption and panic.Genomics, Bioinformatics, Antibody Engineering
Multiplexing 10-100+ targetsAllows simultaneous screening for a wide range of known and emerging threats.Microarray Technology, Next-Generation Sequencing (NGS)
Platform Field-portable, automatedReduces reliance on centralized labs and specialized personnel.Systems Engineering, Materials Science, Software Development
Generalized Workflow: Field-Based Biothreat Identification

The following diagram illustrates a generalized workflow for a LANL-developed biothreat detection system, from sample collection to actionable data. This process integrates automated sample preparation, multiplexed analysis, and secure data transmission for decision support.

Biothreat_Workflow cluster_field Field Operations cluster_analysis Data Analysis & Reporting Sample Environmental Sample (Air, Water, Surface) Prep Automated Lysis & Nucleic Acid Extraction Sample->Prep Collection Amp Multiplexed Isothermal Amplification Prep->Amp Purified Target Detect Signal Detection (Optical/Electrochemical) Amp->Detect Amplicon Process On-board Signal Processing Detect->Process Raw Data Identify Threat Identification (Signature Matching) Process->Identify Report Secure Data Packet (Encrypted) Identify->Report Support Decision Support (Cloud Platform) Report->Support Transmission

A generalized workflow for rapid, field-based biothreat detection.

Computational Modeling and Predictive Analytics

LANL is a world leader in high-performance computing, simulation, and data analytics, applying these capabilities to complex national security challenges.[1][7] In the realm of biosecurity, this translates to developing sophisticated epidemiological models to forecast the spread of disease, assess the potential impact of an outbreak, and evaluate the effectiveness of interventions like vaccination or quarantine strategies.[5][8] These models incorporate diverse datasets and are designed to provide reliable decision support tools for public health officials and policymakers.[4]

Methodological Approach: Multi-Scale Disease Modeling

The core of LANL's predictive capability lies in multi-scale modeling, which integrates data from various sources to simulate disease dynamics from the molecular to the global level.

  • Data Ingestion and Fusion : The process begins by aggregating large, heterogeneous data streams. This includes clinical case data, genomic sequences from pathogens, population mobility data, and environmental factors.[8] Natural language processing may be used to extract signals from text-based sources.[8]

  • Agent-Based Modeling (ABM) : At a granular level, ABMs simulate the behavior of individuals ("agents") within a population. Each agent has characteristics (age, location, health status) and behaviors that influence their risk of infection and transmission. This approach is crucial for understanding how individual interactions scale up to population-level outcomes.

  • Network Modeling : Disease spread is often modeled across transportation and social networks to predict geographic hotspots and the trajectory of an epidemic.

  • Model Validation and Forecasting : Models are continuously validated against real-world data.[5] High-performance computing resources enable the execution of thousands of simulations to explore a wide range of potential scenarios and forecast future trends.[9][10]

Logical Framework: From Data to Decision

The following diagram outlines the logical relationship between data sources, modeling techniques, and the ultimate goal of providing actionable intelligence for pandemic response.

Modeling_Framework cluster_data Data Sources cluster_model Modeling & Simulation Core (HPC) cluster_output Actionable Intelligence Genomic Pathogen Genomics Fusion Data Fusion & Integration Genomic->Fusion Epi Epidemiological Data Epi->Fusion Mobility Human Mobility Data Mobility->Fusion ABM Agent-Based Models Fusion->ABM Network Network Spread Models Fusion->Network Sim Ensemble Simulations ABM->Sim Network->Sim Forecast Outbreak Forecasting Sim->Forecast Risk Risk Assessment Sim->Risk Intervention Intervention Analysis (e.g., Vaccines, NPIs) Sim->Intervention Decision Decision Support Tool Forecast->Decision Risk->Decision Intervention->Decision

Logical framework for multi-scale epidemiological modeling and decision support.

Materials Science for Medical Countermeasures

LANL's Materials Science and Technology (MST) division provides solutions for a range of national security missions, including global threat reduction.[11] While much of this work supports nuclear deterrence, the fundamental expertise in materials synthesis, properties, and performance is applicable to the development of medical countermeasures.[11][12] This includes creating novel materials for advanced sensors, drug delivery platforms, and devices for diagnostics and therapeutics.[13]

Research Focus Areas Relevant to Drug Development
  • Engineered Materials : The design and fabrication of materials with precisely controlled properties. For drug development, this could involve creating biocompatible polymers for controlled-release drug formulations or functionalized nanoparticles for targeted delivery.

  • Polymer Science : LANL has significant expertise in polymer synthesis and characterization.[13] This knowledge is directly applicable to developing advanced membranes for separations (e.g., purifying biologics) or creating novel hydrogels for tissue engineering and regenerative medicine.

  • Integrated Devices : The laboratory focuses on incorporating new materials into functional devices.[13] This capability is essential for translating a novel biosensor or diagnostic assay from a laboratory concept to a practical, deployable tool.

Conceptual Protocol: Development of a Novel Sensor Material

This section outlines a representative, high-level protocol for the development of a new material intended for use in a diagnostic sensor, a process that integrates LANL's core materials science capabilities.

  • Computational Design and Materials Discovery :

    • Utilize high-performance computing to model material properties and predict the performance of novel compounds (e.g., polymers, composites).

    • Simulate the interaction between the candidate material and the target analyte (e.g., a viral protein or toxin).

    • Select a small number of promising candidates for synthesis based on predicted sensitivity and specificity.

  • Synthesis and Fabrication :

    • Synthesize the selected materials using techniques such as polymer synthesis or chemical vapor deposition.[13]

    • Characterize the material's structural and chemical properties (e.g., using spectroscopy, microscopy).

    • Fabricate the material into a prototype sensor format, such as a thin film on an electrode or a functionalized membrane.

  • Performance Characterization :

    • Test the prototype sensor's response to the target analyte in controlled laboratory conditions.

    • Evaluate key performance metrics: sensitivity, specificity, response time, and stability over time.

    • Use acoustic or electrochemical methods to interrogate the material's response during binding events.[13]

  • Iterative Optimization :

    • Feed the experimental performance data back into the computational models to refine predictions.

    • Iterate on the material's design and synthesis protocol to optimize performance for the specific diagnostic application.

This integrated approach, combining predictive modeling with advanced synthesis and characterization, accelerates the discovery and optimization of materials critical for next-generation diagnostics and therapeutics.[11]

References

Leaders in Life Sciences at Los Alamos National Laboratory: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Los Alamos, NM - Los this compound National Laboratory (LANL), a cornerstone of national security science, is also a hub of innovation in biotechnology and life sciences. With a focus on addressing critical challenges in health, energy, and the environment, LANL's researchers are pioneering new frontiers in drug discovery, bioinformatics, and sustainable technologies. This technical guide provides an in-depth look at the work of leading scientists and their teams within the Laboratory's Chemical, Earth, and Life Sciences (ALDCELS) directorate, offering insights into their research, experimental protocols, and the logical frameworks that guide their discoveries.

The ALDCELS directorate, under the leadership of Associate Laboratory Director Dr. Srinivas Iyer , is home to a diverse portfolio of research programs. The Bioscience Division (B-Division) is a key component of this directorate, with groups dedicated to Biochemistry and Biotechnology (B-TEK), Genomics and Bioanalytics (B-GEN), and Microbial and Biome Sciences. These teams are at the forefront of developing innovative solutions to complex biological problems.

Directory of Leading Scientists and Researchers

Scientist/ResearcherTitle/GroupKey Research Areas
Dr. Srinivas Iyer Associate Laboratory Director, Chemical, Earth, & Life SciencesOversees a broad range of research including biotechnology, chemistry, and earth sciences.
Dr. Taraka Dale Group Leader, Microbial and Biome SciencesBiofuels, bioproducts, plastic degradation, high-throughput assays, metabolic engineering.
Dr. Gnana Gnanakaran Scientist, Theoretical Biology and BiophysicsConotoxins, machine learning for drug discovery, computational biology, molecular modeling.
Dr. Patrick S. G. Chain Scientist, Genomics and Bioanalytics (B-GEN)Bioinformatics, genomics, development of the EDGE bioinformatics platform, microbial genomics.

Core Research Areas and Methodologies

This guide focuses on three key areas of research within LANL's life sciences portfolio that are particularly relevant to researchers, scientists, and drug development professionals.

Sustainable Biofuels and Plastic Upcycling

Led by Dr. Taraka Dale , the Microbial and Biome Sciences group is actively engaged in developing sustainable alternatives to fossil fuels and addressing the challenge of plastic pollution.[1] Their research focuses on engineering microorganisms to produce biofuels and bioproducts efficiently.[2]

Experimental Protocols:

A central methodology in Dr. Dale's research is the use of high-throughput assays to rapidly screen and identify promising microbial strains and metabolic pathways.[3] This involves the following general steps:

  • Strain Library Generation: Creating a diverse library of microbial strains, either through mutagenesis or by sourcing from different environments.

  • High-Throughput Screening: Utilizing automated robotic systems to cultivate and analyze thousands of strains in parallel under various conditions. Key parameters measured often include growth rate, production of a target molecule (e.g., a biofuel precursor), and tolerance to environmental stressors.

  • Metabolic Engineering: For promising strains, genetic engineering techniques such as CRISPR-Cas9 are employed to modify metabolic pathways to enhance the production of the desired bioproduct.[3]

  • Fermentation and Optimization: Scaling up the cultivation of engineered strains in bioreactors to optimize production conditions, including nutrient levels, temperature, and pH.

  • Product Extraction and Analysis: Developing and applying efficient methods for extracting and purifying the final bioproduct from the fermentation broth, followed by analytical characterization using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

A significant project within this group is their involvement in the BOTTLE (Bio-Optimized Technologies to keep Thermoplastics out of Landfills and the Environment) Consortium.[1] Here, the team is leveraging smart microbial cell technology to discover biocatalysts capable of breaking down plastics into valuable precursor molecules that can be used to create new materials, such as nylon.[1]

Logical Workflow for Plastic Upcycling:

Plastic_Upcycling_Workflow Plastic_Waste Plastic Waste Biocatalyst Microbial Biocatalyst Discovery Plastic_Waste->Biocatalyst Screening Degradation Enzymatic Degradation Plastic_Waste->Degradation Biocatalyst->Degradation Application Monomers Valuable Monomers Degradation->Monomers Breakdown Upcycling Chemical Upcycling Monomers->Upcycling Conversion New_Plastics New Plastics (e.g., Nylon) Upcycling->New_Plastics Synthesis

Logical workflow for the biocatalytic upcycling of plastic waste.
Machine Learning-Accelerated Drug Discovery from Natural Toxins

Dr. Gnana Gnanakaran and his team in the Theoretical Biology and Biophysics group are harnessing the power of machine learning and computational modeling to accelerate the discovery of new therapeutic compounds from natural sources, with a particular focus on conotoxins—peptides found in the venom of cone snails.[4] These toxins have shown great promise as potential drug leads due to their high specificity and potency in targeting various ion channels and receptors in the nervous system.[4]

Experimental and Computational Protocols:

The traditional process of identifying and characterizing conotoxins is often slow and resource-intensive. Dr. Gnanakaran's team has developed a machine learning framework to predict the biological targets of conotoxins, significantly streamlining the initial stages of drug discovery.[4]

  • Data Curation: Assembling a comprehensive database of known conotoxin sequences and their experimentally validated biological targets.

  • Feature Engineering: Translating the amino acid sequences of conotoxins into numerical features that can be understood by machine learning algorithms. This includes physicochemical properties of the amino acids, sequence motifs, and predicted structural features.

  • Model Training: Utilizing various machine learning architectures, such as deep neural networks, to train models that can learn the complex relationships between conotoxin features and their corresponding biological targets.[4]

  • Model Validation: Rigorously testing the trained models on independent datasets of conotoxins to assess their predictive accuracy.

  • Experimental Verification: Synthesizing promising conotoxins predicted by the machine learning models and experimentally validating their activity against the predicted biological targets using techniques such as electrophysiology and cell-based assays.

Signaling Pathway of a Hypothetical Conotoxin-based Analgesic:

Conotoxin_Analgesia_Pathway cluster_neuron Peripheral Nervous System cluster_cns Central Nervous System Conotoxin Conotoxin-based Drug Ion_Channel Voltage-gated Sodium Channel (Nav1.x) Conotoxin->Ion_Channel Blocks Action_Potential Action Potential Propagation Ion_Channel->Action_Potential Enables Analgesia Analgesia (Pain Relief) Nociceptor Nociceptor (Pain-sensing neuron) Nociceptor->Action_Potential Initiates Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Transmits Action_Potential->Pain_Signal

Hypothetical signaling pathway of a conotoxin-based analgesic.
Democratizing Genomics with the EDGE Bioinformatics Platform

The Genomics and Bioanalytics (B-GEN) group, with significant contributions from Dr. Patrick S. G. Chain , has developed the Empowering the Development of Genomics Expertise (EDGE) bioinformatics platform. This user-friendly, web-based platform is designed to make complex genomic data analysis accessible to a broader range of scientists, including those with limited bioinformatics expertise.

Experimental Workflow within the EDGE Platform:

The EDGE platform integrates a suite of open-source bioinformatics tools into a seamless workflow for the analysis of next-generation sequencing (NGS) data. A typical experimental workflow for analyzing a microbial genome on EDGE would involve the following steps:

  • Data Upload: Users can upload their raw sequencing reads (in FASTQ format) directly to the platform.

  • Quality Control and Pre-processing: The platform automatically performs quality checks on the raw reads and removes low-quality data and adapter sequences.

  • Genome Assembly: The high-quality reads are then assembled into a draft genome sequence using various assembly algorithms.

  • Gene Prediction and Annotation: The assembled genome is scanned to identify potential genes, which are then annotated with their putative functions by comparing them to established biological databases.

  • Comparative Genomics: The newly assembled and annotated genome can be compared to other microbial genomes to identify unique genes, virulence factors, or antibiotic resistance genes.

  • Phylogenetic Analysis: The platform can construct phylogenetic trees to understand the evolutionary relationships between the newly sequenced microbe and other known species.

  • Report Generation: EDGE automatically generates a comprehensive report summarizing the results of all analyses, including tables, figures, and interactive visualizations.

Logical Diagram of the EDGE Bioinformatics Workflow:

EDGE_Workflow Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control & Pre-processing Raw_Reads->QC Assembly Genome Assembly QC->Assembly Annotation Gene Prediction & Annotation Assembly->Annotation Comparative_Genomics Comparative Genomics Annotation->Comparative_Genomics Phylogenetics Phylogenetic Analysis Annotation->Phylogenetics Report Comprehensive Report Comparative_Genomics->Report Phylogenetics->Report

Simplified logical workflow of the EDGE bioinformatics platform.

This in-depth technical guide provides a glimpse into the cutting-edge life sciences research being conducted at Los this compound National Laboratory. The work of these leading scientists and their teams is not only advancing our fundamental understanding of biology but also providing innovative solutions to some of the world's most pressing challenges in medicine, energy, and environmental sustainability. For researchers and professionals in drug development and related fields, the research and methodologies pioneered at LANL offer valuable insights and tools to accelerate their own discoveries.

References

Methodological & Application

Applying for a Postdoctoral Fellowship at Los Alamos National Laboratory: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists aspiring to contribute to cutting-edge science and technology, a postdoctoral fellowship at Los Alamos National Laboratory (LANL) offers a unique opportunity to work in a vibrant and intellectually stimulating environment.[1] This guide provides detailed application notes and protocols to navigate the process of securing a postdoctoral position at one of the world's leading scientific research institutions.

Application Notes and Protocols

The cornerstone of a successful postdoctoral application at LANL is securing sponsorship from a member of the Laboratory's technical staff.[2][3][4] All candidates must be nominated and sponsored by a LANL staff member to be considered for any postdoctoral appointment.[2][3][4]

Identifying a Potential Sponsor

Prospective postdoctoral fellows can identify potential sponsors through several avenues:

  • Reviewing LANL's Technical Directorates, Divisions, and Programs: The official LANL website (--INVALID-LINK--) provides a comprehensive overview of the laboratory's research areas.[2]

  • Networking at Conferences and Workshops: Engaging with LANL scientists at academic events is a direct way to learn about ongoing research and potential openings.[2]

  • Reviewing Journal Articles: Identifying LANL researchers who have published work in your field of interest can help you find a suitable mentor.[2]

  • University Recruiting Events: LANL actively participates in recruiting events at various universities.[2]

Once a potential sponsor is identified, candidates should proactively reach out to them with their CV and a compelling statement of research interests. LANL technical staff regularly review CVs and contact candidates who are a strong match for their research programs.[2]

General Eligibility Criteria

To be eligible for a postdoctoral appointment, candidates must meet the following criteria:

  • Have completed a Ph.D. within the last five years or will have completed all Ph.D. requirements before the commencement of the appointment.[2][4]

  • Possess a strong academic and research track record.[2]

  • For certain positions, the ability to obtain a DOE "Q" security clearance, which usually requires U.S. citizenship, is mandatory.[5]

Postdoctoral Fellowship Categories

LANL offers several types of postdoctoral appointments, each with a distinct focus. Initial appointments for most fellowships are for two years, with the possibility of renewal for a third year.[2][5] Distinguished Fellowships are typically three-year appointments.[5][6] The Laboratory employs approximately 400 postdocs annually and awards up to 30 Director's and/or Distinguished Postdoc Fellowships each year.[4]

Fellowship CategoryDescriptionAppointment DurationCitizenship Requirement
Postdoctoral Research Associate Pursue research as part of ongoing LANL science and engineering programs. This is the most common postdoctoral appointment.[2][6]2 years (renewable for a 3rd)[2][5]Varies by position
Director's Postdoctoral Fellow Collaborate with LANL scientists and engineers on staff-initiated research.[2]2 years (renewable for a 3rd)[2][5]Varies by position
Distinguished Postdoctoral Fellows Awarded to candidates with extraordinary ability in scientific research and clear promise of becoming outstanding leaders.[2]3 years[5][6]Varies by fellowship
- J. Robert Oppenheimer FellowOpen to all nationalities and research areas aligned with the Laboratory's mission.[5]3 years[5]Open to all nationalities
- Richard P. Feynman Fellow in Theory and ComputingFor top candidates in theory or computing.[5]3 years[5]Must be able to obtain a DOE "Q" clearance (usually requires U.S. citizenship)[5]
- Frederick Reines Fellow in Experimental SciencesFor leading candidates in experimental sciences.[5]3 years[5]Must be able to obtain a DOE "Q" clearance (usually requires U.S. citizenship)[5]
- Marie Curie FellowAwarded to the highest-ranked women candidates.[5]3 years[5]Open to all nationalities
Named Postdoctoral Fellows
- Harold Agnew National Security Postdoctoral FellowResearch in experimental, theoretical, and computational science and engineering aligned with the national security mission.[5][6]2 years (renewable for a 3rd)[5]Must be able to obtain a DOE "Q" clearance (usually requires U.S. citizenship)[5]
- Nicholas C. Metropolis Postdoctoral FellowResearch in computational and computer science, physics, and engineering.[5][6]2 years (renewable for a 3rd)[5]Varies by position
- Seaborg Postdoctoral FellowResearch in heavy-element science, engineering, and technology.[6][7]2 years[7]U.S. and non-U.S. citizens are eligible, but U.S. citizenship may be required for some research.[7]
- Chick Keller Postdoctoral Fellow in Space and Earth ScienceResearch in astrophysics and cosmology, space science, solid earth geoscience, and climate science.[6]2 years[6]Varies by position
- Information Science & Technology (ISTI) Postdoctoral FellowResearch in data science, artificial intelligence infrastructure, and computational and data integrity.[2][6]2 years[6]Varies by position
- Mark Kac Postdoctoral Fellow in Applied MathematicsResearch in DOE-relevant areas of applied mathematics.[6]2 years[6]Varies by position

Application Workflow and Timeline

The application process for all postdoctoral positions is initiated by the LANL sponsor. Once a sponsor has agreed to nominate a candidate, they will submit the application package for review by the Postdoctoral Committee.[2] Reviews for sponsored candidate packages for Director's Fellowships occur quarterly.[6]

ApplicationWorkflow cluster_candidate Candidate's Actions cluster_sponsor LANL Sponsor's Actions cluster_committee LANL Postdoctoral Committee cluster_outcome Outcome A Identify Potential Sponsor B Contact Sponsor with CV & Research Interests A->B C Review Candidate's Profile B->C D Nominate and Sponsor Candidate C->D Positive Evaluation E Submit Application Package D->E F Review Application Package E->F G Selection Decision F->G H Offer of Appointment G->H Successful I Rejection G->I Unsuccessful

Application workflow for a postdoctoral fellowship at LANL.

The following table outlines the general quarterly review timeline for sponsored candidates:[6]

Review PeriodApplication Submission Deadline (by Sponsor)Outcome of Review
February Review Early JanuaryLate February
May Review Early AprilLate May
August Review Early JulyLate August
December Review Late OctoberMid-December

Experimental Protocols: Example Study

While specific experimental protocols will vary greatly depending on the research area, the following provides a representative example of a protocol that might be used in a materials science project at LANL, a field of significant research at the Laboratory.

Protocol: Synthesis and Characterization of Perovskite Quantum Dots

Objective: To synthesize and characterize the optical properties of lead-halide perovskite quantum dots for potential applications in optoelectronic devices.

Methodology:

  • Synthesis (Hot-Injection Method):

    • Precursors: Lead (II) iodide (PbI2), Cesium carbonate (Cs2CO3), Oleic acid (OA), Oleylamine (OLA), 1-Octadecene (ODE).

    • In a three-neck flask, dissolve PbI2 and ODE under vacuum at 120°C for 1 hour.

    • In a separate flask, dissolve Cs2CO3 with OA and ODE at 150°C under vacuum.

    • Swiftly inject the Cs-oleate solution into the PbI2 solution at 180°C.

    • After 5-10 seconds, rapidly cool the reaction mixture in an ice-water bath.

    • Isolate the quantum dots by centrifugation and redispersion in toluene.

  • Structural Characterization:

    • X-ray Diffraction (XRD): Confirm the crystal structure and phase purity of the synthesized quantum dots using a diffractometer with Cu Kα radiation.

    • Transmission Electron Microscopy (TEM): Determine the size, shape, and morphology of the quantum dots.

  • Optical Characterization:

    • UV-Vis Absorption Spectroscopy: Measure the absorption spectrum to determine the excitonic peak and estimate the bandgap.

    • Photoluminescence (PL) Spectroscopy: Measure the emission spectrum to determine the peak emission wavelength and photoluminescence quantum yield (PLQY).

    • Time-Resolved Photoluminescence (TRPL): Measure the PL decay dynamics to understand the charge carrier recombination processes.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A Precursor Preparation B Hot-Injection Reaction A->B C Purification B->C D Structural Analysis (XRD, TEM) C->D E Optical Analysis (UV-Vis, PL, TRPL) C->E F Determine Crystal Structure, Size, and Shape D->F G Determine Bandgap, Emission Properties, and Carrier Lifetime E->G

References

Collaborating with Los Alamos National Laboratory on Drug Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Los Alamos, NM - Los this compound National Laboratory (LANL), a multidisciplinary research institution renowned for its cutting-edge science and technology, offers a variety of pathways for collaboration with external researchers, scientists, and drug development professionals. This guide provides an overview of the process for partnering with LANL's experts and leveraging its unique capabilities to advance drug discovery and development.

Initiating a Collaboration: A Step-by-Step Process

Engaging with LANL scientists on a drug development project typically follows a structured five-step process designed to ensure a mutually beneficial and successful partnership.[1] This process facilitates the transition from an initial concept to a well-defined and executed research project.

A primary mechanism for formal collaboration is the Cooperative Research and Development Agreement (CRADA). A CRADA is a flexible agreement that allows LANL to work alongside industry partners, sharing resources and expertise to tackle complex scientific challenges.[2][3] These agreements are negotiated by LANL's Technology Transfer Office and can be tailored to the specific needs of the project.[2][4] For more streamlined access to certain technologies, LANL also offers an "Express Licensing" program with pre-established terms.[5]

The general workflow for establishing a collaboration is as follows:

Collaboration_Workflow explore 1. Explore Identify LANL capabilities and technologies of interest. engage 2. Engage Contact LANL to discuss the project's value proposition. explore->engage Initial Contact negotiate 3. Negotiate Develop a Statement of Work and finalize the collaboration agreement (e.g., CRADA). engage->negotiate Define Scope execute 4. Execute Sign the agreement and initiate the research project. negotiate->execute Formal Agreement manage 5. Manage Oversee project milestones and deliverables. execute->manage Project Kick-off

Caption: The five-step process for initiating a collaboration with LANL.

Leveraging LANL's Expertise in Drug Discovery

LANL's Bioscience Division is at the forefront of research aimed at protecting the nation from biological threats, with a strong focus on improving vaccine and therapeutics development. The division's capabilities span a wide range of disciplines relevant to drug discovery, including genomics, bioinformatics, protein engineering, and computational modeling.

A key area of expertise at LANL is the application of computational biology and machine learning to accelerate drug design. By integrating these advanced techniques, researchers can more efficiently identify and optimize potential drug candidates.

Application Note: Computational Approach to Antibiotic Discovery

This application note describes a computational workflow for identifying promising small molecules with the potential to overcome antibiotic resistance in Gram-negative bacteria. This process leverages high-performance computing and machine learning to analyze large chemical datasets and predict the permeability of compounds through the bacterial outer membrane.

Experimental Workflow: Virtual Screening for Novel Antibiotics

The following diagram illustrates the key steps in the virtual screening process:

Computational_Drug_Discovery_Workflow cluster_data Data Preparation cluster_simulation Molecular Dynamics Simulations cluster_ml Machine Learning Model Development cluster_screening Virtual Screening and Hit Identification Compound_Database Large-scale Compound Database MD_Simulations Perform All-Atom Molecular Dynamics Simulations Compound_Database->MD_Simulations Bacterial_Membrane_Model Gram-Negative Bacterial Outer Membrane Model Bacterial_Membrane_Model->MD_Simulations Calculate_Permeability Calculate Free Energy Profile for Compound Permeation MD_Simulations->Calculate_Permeability Feature_Extraction Extract Molecular Descriptors (e.g., size, charge, hydrophobicity) Calculate_Permeability->Feature_Extraction Model_Training Train Machine Learning Model to Predict Permeability Feature_Extraction->Model_Training Model_Validation Validate Model Performance with Test Set Model_Training->Model_Validation Virtual_Screening Screen Large Compound Libraries using the Trained ML Model Model_Validation->Virtual_Screening Hit_Identification Identify Compounds with High Predicted Permeability (Hits) Virtual_Screening->Hit_Identification

Caption: A computational workflow for identifying antibiotic candidates.
Methodology: Molecular Dynamics Simulations

Detailed methodologies for the key experiments in this workflow are crucial for reproducibility and further development.

Protocol: All-Atom Molecular Dynamics (MD) Simulations

  • System Setup:

    • Construct a model of the Gram-negative outer membrane, including lipopolysaccharide (LPS), phospholipids, and embedded proteins.

    • Solvate the membrane system with an explicit water model.

    • Place the small molecule of interest in the solvent phase near the membrane surface.

  • Simulation Parameters:

    • Employ a suitable force field for both the lipid membrane and the small molecule.

    • Perform simulations under constant temperature and pressure (NPT ensemble).

    • Use periodic boundary conditions to simulate a bulk environment.

  • Data Collection:

    • Run the simulation for a sufficient duration to observe the interaction of the small molecule with the membrane.

    • Save atomic coordinates at regular intervals for subsequent analysis.

  • Analysis:

    • Calculate the potential of mean force (PMF) or free energy profile for the translocation of the small molecule across the membrane using techniques such as umbrella sampling.

Data Presentation: Key Molecular Descriptors for Permeability

The machine learning model identifies key molecular properties that correlate with a compound's ability to permeate the bacterial outer membrane. These descriptors can be summarized for effective comparison.

Molecular DescriptorImportance WeightCorrelation with Permeability
Size (Molecular Weight) HighNegative
Polarity (Topological Polar Surface Area) HighNegative
Flexibility (Number of Rotatable Bonds) MediumPositive
Charge (Net Charge at Physiological pH) HighNegative
Hydrophobicity (logP) MediumPositive (within a certain range)

Accessing LANL's User Facilities

In addition to collaborative research projects, external researchers can gain access to LANL's world-class user facilities to conduct their own experiments. These facilities offer state-of-the-art instrumentation and expertise.[6][7] Key user facilities include:

  • Center for Integrated Nanotechnologies (CINT): Provides expertise and instrumentation for nanoscience research.

  • Los this compound Neutron Science Center (LANSCE): Offers intense sources of neutrons and protons for a variety of scientific experiments.[7]

  • National High Magnetic Field Laboratory (NHMFL), Pulsed Field Facility: Provides access to some of the world's most powerful pulsed magnets.[7]

Access to these facilities is typically granted through a peer-reviewed proposal process. Prospective users should contact the respective user facility office for specific proposal guidelines and submission deadlines.[8] A User Facility Agreement must be in place between the user's institution and LANL.[9]

Conclusion

Collaborating with Los this compound National Laboratory offers a unique opportunity for researchers and drug development professionals to access unparalleled scientific expertise, cutting-edge technologies, and world-class facilities. By following the established pathways for partnership, the scientific community can work together with LANL to address critical challenges in human health and accelerate the discovery of new life-saving therapies.

References

Navigating Research Collaborations with Los Alamos National Laboratory: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Los Alamos, NM - For researchers, scientists, and professionals in the drug development industry seeking to leverage the unique capabilities of a national laboratory, Los this compound National Laboratory (LANL) offers a variety of pathways for collaboration. This guide provides detailed application notes and protocols for submitting research proposals to LANL, outlining the primary mechanisms for engagement: utilizing their designated User Facilities and entering into Sponsored Research Agreements.

Avenues for Research Collaboration

LANL provides two primary avenues for external researchers to conduct work at the laboratory:

  • User Facilities: LANL operates several world-class scientific user facilities, providing access to cutting-edge instrumentation and expertise.[1] This is the most common route for academic and industrial researchers to perform experiments at the laboratory.

  • Sponsored Research: This pathway involves a more direct, collaborative research project with LANL scientists, often formalized through agreements like Cooperative Research and Development Agreements (CRADAs) or other sponsored research agreements. This route is suitable for projects that align closely with LANL's programmatic goals and require a deeper level of engagement with laboratory staff.

Accessing LANL's National User Facilities

LANL is home to three major national user facilities, each with a distinct set of capabilities relevant to a wide range of research, including biomedical and drug development applications.[2]

  • Los this compound Neutron Science Center (LANSCE): Provides intense sources of neutrons and protons for a variety of experiments, including materials science, nuclear science, and radiography.[1][3] For drug development, LANSCE's capabilities in protein crystallography can be particularly valuable for determining the structure of biological macromolecules.[3]

  • Center for Integrated Nanotechnologies (CINT): A user facility focused on the science of nanomaterials, offering expertise in fabrication, characterization, and integration of nanoscale systems.[2][4] CINT's capabilities can be applied to drug delivery systems, biosensors, and other biomedical nanotechnology research.

  • National High Magnetic Field Laboratory (NHMFL), Pulsed Field Facility: Offers access to some of the world's most powerful pulsed magnets, enabling research in materials science, condensed matter physics, and chemistry. Its capabilities in nuclear magnetic resonance (NMR) are relevant for studying the structure and dynamics of biomolecules.

The User Facility Proposal Process

Access to LANL's user facilities is granted through a competitive proposal process. The general workflow for submitting a research proposal is outlined below.

User_Facility_Proposal_Process cluster_proposer Researcher cluster_lanl LANL Review Process Proposer_Idea Research Idea Contact_Scientist Contact LANL Scientist (Recommended) Proposer_Idea->Contact_Scientist Prepare_Proposal Prepare Proposal Contact_Scientist->Prepare_Proposal Submit_Proposal Submit Proposal Online Prepare_Proposal->Submit_Proposal Feasibility_Review Feasibility & Safety Review Submit_Proposal->Feasibility_Review Peer_Review External Peer Review Feasibility_Review->Peer_Review Allocation_Committee Beam Time Allocation Peer_Review->Allocation_Committee Allocation_Committee->Proposer_Idea Notification of Decision

Caption: General workflow for submitting a research proposal to a LANL User Facility.

Proposals are typically submitted in response to a "Call for Proposals" issued by each facility. These calls will specify deadlines and research areas of interest. All proposals are submitted online through the respective user facility's web portal.

Key Components of a User Facility Proposal

While specific requirements may vary slightly between facilities, a successful user facility proposal will generally include the following sections:

  • Scientific Justification: A clear and concise explanation of the scientific problem being addressed, the significance of the proposed research, and the expected impact.

  • Experimental Plan: A detailed description of the experiments to be performed, including the specific instruments required, sample details, and the data to be collected.

  • Team and Expertise: Information on the research team, their relevant experience, and their roles in the proposed work.

  • Justification for Facility Use: A compelling argument for why the unique capabilities of the specific LANL user facility are essential for the success of the research.

  • Safety and Feasibility: An assessment of any potential hazards and a plan for ensuring the safe execution of the experiment.

Data Presentation for User Facility Proposals

Quantitative data in a user facility proposal should be presented in a clear and organized manner to facilitate review. Tables are an effective way to summarize key experimental parameters.

Table 1: Example Data for a Protein Crystallography Experiment at LANSCE

ParameterValueJustification
Protein Target[Specify protein name and PDB ID if available][Briefly explain the importance of the target in disease or biological processes]
Crystal Size~0.5 x 0.5 x 0.2 mm³[Relate crystal size to the requirements of the neutron beamline]
Resolution Goal2.0 Å or better[Explain why this resolution is necessary to answer the scientific question]
Requested Beam Time5 days[Justify the requested time based on the number of crystals and data collection strategy]
Illustrative Experimental Protocol: Protein Crystallography at LANSCE

The following is a generalized protocol for a protein crystallography experiment, which would be adapted with specific details in a full proposal.

Objective: To determine the three-dimensional structure of [Protein Name] in complex with a novel inhibitor to guide structure-based drug design.

Methodology:

  • Sample Preparation:

    • Crystals of the protein-inhibitor complex will be grown using the hanging drop vapor diffusion method.

    • Large, well-ordered crystals will be selected and cryo-protected for data collection.

  • Data Collection:

    • Neutron diffraction data will be collected at the Protein Crystallography Station (PCS) at LANSCE.

    • A full 180° dataset will be collected at a temperature of 100 K.

  • Data Processing and Structure Determination:

    • The collected diffraction data will be processed using standard crystallographic software.

    • The structure will be solved by molecular replacement using a previously determined X-ray structure as a search model.

    • The inhibitor and hydrogen atoms will be located in the resulting electron and nuclear density maps.

  • Analysis:

    • The refined structure will be analyzed to understand the binding mode of the inhibitor and its interactions with the protein, with a focus on the hydrogen-bonding network.

Sponsored Research and Collaborative Agreements

For research projects that require a more integrated and collaborative approach with LANL scientists, a sponsored research agreement is the appropriate mechanism. These agreements are often tailored to the specific needs of the project and the partners involved.

Types of Sponsored Research Agreements
  • Cooperative Research and Development Agreement (CRADA): A CRADA is a formal agreement between a federal laboratory and one or more non-federal parties to collaborate on research and development. Under a CRADA, both parties contribute resources (personnel, equipment, funding) and share in the intellectual property generated.

  • Sponsored Research Agreement: In this model, an external entity (e.g., a pharmaceutical company) funds a specific research project to be conducted by LANL scientists. The terms of the agreement, including intellectual property rights, are negotiated between the parties.

The Sponsored Research Agreement Process

Initiating a sponsored research project with LANL typically follows a multi-step process, beginning with identifying mutual research interests.

Sponsored_Research_Process cluster_partner External Partner cluster_lanl_partner LANL-Partner Interaction cluster_project Project Execution Identify_Need Identify Research Need Explore_LANL Explore LANL Capabilities Identify_Need->Explore_LANL Contact_Feynman Contact Feynman Center for Innovation Explore_LANL->Contact_Feynman Initial_Discussion Initial Discussions with LANL Researchers Contact_Feynman->Initial_Discussion Develop_SOW Develop Statement of Work (SOW) Initial_Discussion->Develop_SOW Negotiate_Agreement Negotiate Agreement Terms Develop_SOW->Negotiate_Agreement Execute_Agreement Execute Agreement Negotiate_Agreement->Execute_Agreement Conduct_Research Conduct Collaborative Research Execute_Agreement->Conduct_Research Manage_Deliverables Manage Milestones & Deliverables Conduct_Research->Manage_Deliverables

Caption: Process for initiating and executing a sponsored research agreement with LANL.

The Richard P. Feynman Center for Innovation is the primary point of contact for inquiries about partnering with LANL and can facilitate connections with the appropriate technical staff.[5]

Key Elements of a Sponsored Research Proposal/Statement of Work

A proposal for a sponsored research project, often developed into a formal Statement of Work (SOW), should include:

  • Project Goals and Objectives: A clear statement of the research goals and the specific, measurable objectives of the project.

  • Technical Approach: A detailed description of the research plan and the methodologies to be employed.

  • Roles and Responsibilities: A clear delineation of the tasks to be performed by each party.

  • Deliverables and Milestones: A timeline with specific deliverables and milestones to track project progress.

  • Budget and Funding: A detailed budget outlining the costs to be covered by the sponsoring entity.

Data Presentation for Sponsored Research Proposals

Quantitative data in a sponsored research proposal should be presented to clearly justify the proposed work and budget.

Table 2: Example Budget Justification for a Sponsored Research Project

Cost CategoryEstimated CostJustification
LANL Personnel (FTEs)[Dollar Amount][Number of FTEs and their roles in the project]
Materials and Supplies[Dollar Amount][Details on necessary reagents, consumables, etc.]
Equipment Use/Access[Dollar Amount][Specify any specialized LANL equipment to be used]
Travel[Dollar Amount][For project meetings and dissemination of results]
Total Estimated Cost [Total Dollar Amount]

Conclusion

Engaging with Los this compound National Laboratory can provide researchers and drug development professionals with access to unparalleled scientific resources and expertise. By understanding the different mechanisms for collaboration and adhering to the guidelines for proposal submission, external partners can significantly enhance their research and development efforts. For those interested in pursuing a collaboration, the first step is to explore the wealth of information available on the LANL website and to make initial contact with the relevant user facility or the Richard P. Feynman Center for Innovation.

References

Unlocking Drug Development Potential: A Guide to Utilizing the Los Alamos Neutron Science Center (LANSCE)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the Los Alamos Neutron Science Center (LANSCE) offers a unique suite of capabilities to advance pharmaceutical research and innovation. From understanding the fundamental structure of biological molecules to assessing the impact of radiation on drug stability, LANSCE provides powerful tools to address critical challenges in the drug development pipeline.

This document serves as a comprehensive guide, offering detailed application notes and protocols for leveraging the diverse experimental facilities at LANSCE. The information is tailored to empower researchers to design and execute impactful experiments, ultimately accelerating the discovery and development of new therapeutics.

Probing Biomolecular Structures at the Lujan Neutron Scattering Center

The Lujan Center at LANSCE provides a range of neutron scattering instruments that are invaluable for determining the structure and dynamics of proteins, nucleic acids, and other biological macromolecules in solution.[1][2] Neutron scattering is a non-destructive technique that is particularly sensitive to the location of hydrogen and deuterium atoms, offering unique advantages for studying biomolecular complexes.[3][4]

Application Note: Small-Angle Neutron Scattering (SANS) for Characterizing Protein-Drug Complexes

Objective: To determine the solution structure, conformation, and assembly state of a protein-drug complex. SANS provides low-resolution structural information, revealing the overall shape and size of macromolecules and their complexes in solution.[5]

Instrumentation: The Low-Q Neutron Scattering (LQD) and the new VENUS instrument at the Lujan Center are suitable for SANS experiments on biological samples.

Key Advantages for Drug Development:

  • Elucidating Binding Mechanisms: Characterize conformational changes in a protein upon drug binding.

  • Optimizing Formulation: Assess the aggregation state of therapeutic proteins in different formulations.

  • Understanding Complex Assembly: Study the stoichiometry and architecture of multi-protein or protein-nucleic acid complexes.

Experimental Protocol: SANS Analysis of a Protein-Ligand Complex

This protocol outlines the key steps for conducting a SANS experiment at the Lujan Center to study the interaction between a target protein and a small molecule inhibitor.

1.2.1. Sample Preparation:

Proper sample preparation is critical for obtaining high-quality SANS data.[5]

ParameterRecommendationRationale
Protein Purity >95% homogeneity as assessed by SDS-PAGE and size-exclusion chromatography.Contaminants and aggregates can significantly distort the scattering signal.
Concentration 1-10 mg/mL.Concentration should be optimized to maximize the scattering signal from the macromolecule while minimizing inter-particle interactions.
Buffer Matching The buffer used for the sample must be identical to the buffer used for the background measurement.Accurate background subtraction is essential for isolating the scattering signal of the macromolecule.
Deuterium Labeling (Optional) Selective deuteration of either the protein or the ligand can be used to enhance the scattering contrast of specific components within the complex.[5]Deuterium has a significantly different neutron scattering length than hydrogen, allowing for contrast variation studies.
Sample Volume Typically 50-300 µL.Consult with the instrument scientist for specific sample holder requirements.

1.2.2. Data Acquisition:

  • Proposal Submission: Submit a proposal through the LANSCE online portal, detailing the scientific case, experimental plan, and requested beamtime.[6] First-time users are encouraged to contact a Lujan Center instrument scientist for guidance.[6]

  • Instrument Setup: In collaboration with the instrument scientist, configure the instrument parameters, including the desired Q-range (scattering vector range) and detector distance.

  • Data Collection:

    • Measure the scattering from the protein-ligand complex solution.

    • Measure the scattering from the matched buffer solution (background).

    • Measure the scattering from an empty sample cell and a blocked beam for data normalization and background correction.

  • Data Reduction and Analysis: The raw 2D scattering data is reduced to a 1D scattering profile (Intensity vs. Q). This data is then analyzed using software packages like SASSIE or the NIST NCNR analysis macros to determine structural parameters such as the radius of gyration (Rg) and the forward scattering intensity (I(0)).

1.2.3. Logical Workflow for SANS Experiment

SANS_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Protein_Purification Protein Purification (>95% purity) Buffer_Matching Buffer Matching Protein_Purification->Buffer_Matching Concentration_Optimization Concentration Optimization (1-10 mg/mL) Buffer_Matching->Concentration_Optimization Proposal_Submission Proposal Submission Concentration_Optimization->Proposal_Submission Instrument_Setup Instrument Setup Proposal_Submission->Instrument_Setup Data_Collection Data Collection (Sample & Background) Instrument_Setup->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structural_Analysis Structural Analysis (Rg, I(0)) Data_Reduction->Structural_Analysis

Fig. 1: Workflow for a SANS experiment at LANSCE.

Assessing Drug Stability and Radiation Effects at the Weapons Neutron Research (WNR) Facility

The Weapons Neutron Research (WNR) facility provides intense neutron and proton beams that can be used to investigate the effects of radiation on pharmaceutical compounds and drug delivery systems.[7] This is particularly relevant for drugs that may be sterilized using radiation or for understanding the long-term stability of therapeutics. The Irradiation of Chips and Electronics (ICE) House at WNR is a dedicated facility for radiation effects testing.[8][9][10]

Application Note: Accelerated Radiation Aging of Pharmaceuticals

Objective: To simulate the effects of long-term storage or radiation sterilization on the chemical and physical stability of a drug substance or product. The high neutron flux at the ICE House allows for accelerated testing.[8][9]

Key Advantages for Drug Development:

  • Stability Prediction: Predict the long-term stability of drugs under various environmental conditions.

  • Sterilization Validation: Evaluate the impact of radiation sterilization on drug integrity and efficacy.

  • Forced Degradation Studies: Identify potential degradation products and pathways to inform formulation and packaging development.

Experimental Protocol: Neutron Irradiation of a Pharmaceutical Compound

This protocol details the procedure for irradiating a solid or liquid pharmaceutical sample at the ICE House.

2.2.1. Pre-Irradiation Characterization:

Before irradiation, thoroughly characterize the drug sample to establish a baseline.

Analytical TechniqueParameter to be Measured
High-Performance Liquid Chromatography (HPLC) Purity, presence of impurities/degradants.
Mass Spectrometry (MS) Molecular weight confirmation, identification of degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bond structure.
X-ray Diffraction (XRD) Crystalline structure (for solid samples).
Differential Scanning Calorimetry (DSC) Thermal properties, phase transitions.

2.2.2. Irradiation Procedure:

  • Proposal and User Agreement: Submit a proposal and establish a user agreement with LANSCE.[8] For industrial users, a Proprietary User Agreement (PUA) is typically required.[8]

  • Sample Encapsulation: The drug sample must be securely encapsulated in a suitable container. The choice of material should be discussed with the instrument scientist to avoid activation of the container itself.

  • Dosimetry: Place dosimeters alongside the sample to accurately measure the neutron fluence and dose received.

  • Irradiation: Mount the encapsulated sample in the neutron beam at the ICE House. The duration of the irradiation will depend on the target dose and the neutron flux. The integrated neutron flux at the ICE House is approximately 2.4 x 10^6 neutrons/cm²/sec above 1 MeV.[10]

  • Post-Irradiation Handling: Irradiated samples may become radioactive. Follow all safety protocols for handling and shipping activated materials.[11]

2.2.3. Post-Irradiation Analysis:

Repeat the pre-irradiation characterization techniques to assess the changes in the drug sample. Compare the pre- and post-irradiation data to quantify the extent of degradation and identify any new chemical entities.

2.2.4. Signaling Pathway of Radiation-Induced Degradation

Radiation_Degradation cluster_irradiation Irradiation Process cluster_effects Molecular Effects cluster_outcome Observable Outcomes Neutron_Beam High-Energy Neutron Beam Drug_Molecule Drug Molecule Neutron_Beam->Drug_Molecule Interaction Bond_Scission Bond Scission Drug_Molecule->Bond_Scission Radical_Formation Free Radical Formation Drug_Molecule->Radical_Formation Cross_Linking Cross-Linking Drug_Molecule->Cross_Linking Degradation_Products Formation of Degradation Products Bond_Scission->Degradation_Products Radical_Formation->Degradation_Products Altered_Physical_Properties Altered Physical Properties Cross_Linking->Altered_Physical_Properties Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency

Fig. 2: Potential pathways of drug degradation induced by neutron irradiation.

Medical Isotope Production for Theranostics at the Isotope Production Facility (IPF)

The Isotope Production Facility (IPF) at LANSCE is a key national resource for the production of a variety of medical isotopes used in diagnostics and therapy.[12][13] The IPF utilizes a 100 MeV proton beam to irradiate target materials, producing radioisotopes that are in high demand for medical applications.[14][15]

Application Note: Production of Actinium-225 for Targeted Alpha Therapy

Objective: To produce high-purity Actinium-225 (²²⁵Ac), a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) of various cancers.

Key Advantages for Drug Development:

  • Novel Cancer Therapies: ²²⁵Ac-labeled antibodies or peptides can selectively deliver potent alpha radiation to tumor cells, minimizing damage to surrounding healthy tissue.

  • Theranostic Applications: Isotopes produced at IPF can be used for both diagnostic imaging (e.g., PET) and therapy.

Production Protocol Overview:
  • Target Material: Thorium-232 (²³²Th) is a common target material for the production of ²²⁵Ac via proton-induced spallation.

  • Irradiation: The ²³²Th target is irradiated with the high-intensity 100 MeV proton beam at the IPF.

  • Chemical Separation: Following irradiation, the target is transferred to a hot cell facility where complex radiochemical separation and purification processes are employed to isolate the ²²⁵Ac from the bulk target material and other reaction byproducts.

  • Quality Control: The final ²²⁵Ac product undergoes rigorous quality control testing to ensure high radiochemical and radionuclidic purity.

IsotopeTarget MaterialPrimary Application
Actinium-225 (²²⁵Ac) Thorium-232Targeted Alpha Therapy
Strontium-82 (⁸²Sr) Rubidium ChloridePET imaging of myocardial perfusion
Germanium-68 (⁶⁸Ge) Gallium metal⁶⁸Ga generator for PET imaging
Sodium-22 (²²Na) AluminumPositron source for research

High-Resolution Imaging with Proton Radiography (pRad)

Proton radiography (pRad) is a powerful imaging technique that utilizes high-energy protons to create detailed images of the internal structure of objects.[16][17] While primarily used for dynamic materials science, its application in biomedical imaging is an emerging area of research.

Application Note: Preclinical Imaging of Dense Tissues

Objective: To obtain high-contrast images of dense biological tissues, such as bone or teeth, for preclinical research. Protons offer superior density resolution compared to conventional X-rays.[18]

Key Advantages for Drug Development:

  • Orthopedic Research: Detailed imaging of bone structure to evaluate the efficacy of drugs for osteoporosis or fracture healing.

  • Dental Research: High-resolution imaging of tooth enamel and dentin for studying the effects of dental therapeutics.

Experimental Workflow for pRad Imaging

pRad_Workflow cluster_setup Experiment Setup cluster_beam Proton Beam cluster_imaging Imaging & Reconstruction Sample_Mounting Sample Mounting Image_Acquisition Image Acquisition Sample_Mounting->Image_Acquisition Detector_Positioning Detector Positioning Detector_Positioning->Image_Acquisition Proton_Beam_Generation 800 MeV Proton Beam Generation Proton_Beam_Generation->Sample_Mounting Tomographic_Reconstruction 3D Tomographic Reconstruction Image_Acquisition->Tomographic_Reconstruction

Fig. 3: General workflow for a proton radiography experiment.

Conclusion

The Los this compound Neutron Science Center provides a diverse and powerful set of tools that can significantly impact various stages of the drug development process. By understanding and utilizing the capabilities of the Lujan Neutron Scattering Center, the Weapons Neutron Research Facility, the Isotope Production Facility, and the Proton Radiography Facility, researchers can gain unprecedented insights into the structure, stability, and therapeutic potential of new drug candidates. This guide serves as a starting point for engaging with LANSCE, and prospective users are strongly encouraged to contact the facility's scientific staff to discuss their specific research needs.

References

Applying for a Student Internship at Los Alamos National Laboratory: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For scientists, researchers, and professionals in drug development seeking to mentor or guide students, understanding the application process for premier research institutions is crucial. This document provides a comprehensive overview of the application notes and protocols for the student internship program at Los Alamos National Laboratory (LANL), a leading institution for scientific research and national security.

Application Overview and Key Timelines

The LANL student internship program offers opportunities for high school, undergraduate, and graduate students to engage in hands-on research and professional development.[1][2][3] Internships are available across a wide range of disciplines, including physics, chemistry, biology, computer science, and engineering.[4] The program is designed to complement students' academic studies with practical work experience on cutting-edge projects.[4][5]

Key Application Deadlines

Application periods for LANL internships vary depending on the student level and the desired internship term (Fall, Spring, or Summer). It is essential for applicants to adhere to the specified deadlines.

Student LevelHiring PeriodApplication OpensApplication Closes
High School FallAugust 1September 30
SpringDecember 1February 13
SummerJanuary 12April 15
Undergraduate/Graduate Summer (Data Science at Scale)February 5

Note: Deadlines are subject to change. Applicants should always verify the most current information on the official LANL website.

Eligibility and Required Documentation

Successful candidates must meet specific eligibility criteria and submit a complete application package.

General Eligibility Requirements
RequirementHigh SchoolUndergraduateGraduate
Minimum Age 16 yearsVaries by opportunityVaries by opportunity
Minimum GPA 2.75 on a 4.0 scale[6][7]3.0 on a 4.0 scale[5][8]Varies by opportunity
Enrollment Status Attending a NM High School (for high school program)[6][7]Enrolled in an accredited college or university[4]Enrolled in a graduate program[2]
Other Pass a new employment drug test[5][6][8]Pass a new employment drug test[5][6][8]Pass a new employment drug test
Required Application Materials

A complete application is critical for consideration. The following documents are typically required:

DocumentHigh SchoolUndergraduateGraduate
Online Application YesYes[9]Yes
Resume Yes[6][7]Yes[4][9]Yes[4]
Cover Letter/Personal Statement Personal Statement[6][7]Cover Letter[4][9]Cover Letter[4]
Transcripts Current Unofficial Transcript[6][7]Current Unofficial Transcript[9]Current Unofficial Transcript[4]
Letters of Recommendation Optional[6][7]Often Required[4]Often Required[4]

Detailed Application Protocol

The application process for a LANL student internship involves several key stages, from initial exploration to the final hiring process.

Step 1: Exploration and Identification of Opportunities

  • Explore LANL's Website: Applicants should thoroughly review the Los this compound National Laboratory website to identify research areas, projects, and potential mentors that align with their academic and career goals.[9]

  • Review Project Description Books: For some programs, project description books are available and can help identify specific internship opportunities.[9]

Step 2: Preparation of Application Materials

  • Resume: The resume should highlight relevant coursework, skills, academic achievements, and any prior research experience.

  • Cover Letter/Personal Statement: This document should articulate the applicant's interest in the specific internship, their qualifications, and what they hope to gain from the experience. It is an opportunity to connect their background to the research conducted at LANL.[7][9]

  • Transcripts: Applicants must provide their most recent unofficial transcripts.[6][7][9]

  • Letters of Recommendation: If required, applicants should request letters from faculty or professionals who can speak to their academic abilities and research potential.

Step 3: Online Application Submission

  • Complete the Online Application: Applicants must complete the online iRecruitment application and upload all required documents.[9] It is crucial to ensure that all sections are filled out accurately and completely.

  • Adhere to Deadlines: The application and all supporting materials must be submitted by the specified deadline.[9]

Step 4: Selection and Interview Process

  • Mentor-led Selection: Mentors at LANL play a key role in the selection process by searching the resume database for qualified candidates.[9]

  • Direct Contact: Prospective interns are typically contacted directly by the hiring manager or mentor for an interview.[9] Interviews can range from informal phone conversations to more formal in-person or video interviews.

Step 5: The Hiring Process

  • Offer Extension: If selected, the student will receive an official offer letter via email from Human Resources.[9]

  • Acceptance: The student must review and accept the offer by returning the signed offer letter within the specified timeframe, typically two weeks.[9]

  • Onboarding: Following the acceptance of the offer, Human Resources will confirm a start date and schedule the new hire for orientation.[9] The hiring process also includes a mandatory drug test.[5][6][8]

Visualizing the Application Process

To further clarify the application workflow and the key elements of a successful application, the following diagrams have been generated.

ApplicationWorkflow A Explore Opportunities (LANL Website, Project Descriptions) B Prepare Application Materials (Resume, Cover Letter, Transcripts) A->B C Submit Online Application (iRecruitment) B->C D Mentor Review and Selection C->D E Interview D->E F Receive Offer Letter E->F G Accept Offer F->G H Onboarding (Drug Test, Orientation) G->H

Caption: LANL Student Internship Application Workflow.

SuccessfulApplication center Successful Application A Strong Academic Record (High GPA) center->A B Well-Crafted Resume center->B C Tailored Cover Letter center->C D Relevant Coursework and Skills center->D E Positive Letters of Recommendation center->E F Alignment with LANL Research center->F

Caption: Key Components of a Successful LANL Internship Application.

References

Application Notes and Protocols for Technology Transfer from Los Alamos National Laboratory (LANL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the procedures for transferring technology from Los Alamos National Laboratory (LANL). It is intended for researchers, scientists, and drug development professionals interested in leveraging LANL's cutting-edge innovations.

Introduction to Technology Transfer at LANL

Los this compound National Laboratory (LANL) actively promotes the transfer of its technologies to the private sector to foster economic growth and benefit the public.[1] The primary gateway for this process is the Richard P. Feynman Center for Innovation , which manages the Laboratory's technology transfer activities, including intellectual property protection and partnership agreements.[2][3]

The main mechanisms for transferring technology are through Licensing Agreements and Cooperative Research and Development Agreements (CRADAs) .[4] These agreements provide pathways for companies to access and commercialize LANL-developed technologies.[1]

Quantitative Overview of LANL Technology Transfer

The following tables provide a summary of key quantitative data related to technology transfer activities at LANL.

MetricValueFiscal YearSource
Active Licenses with Industry3892018[5]
Total Licensing Revenue$2.1 million2018[5]
U.S. Patents Filed792018[5]
U.S. Patents Issued872018[5]
Spending with New Mexico Businesses$931 million2023[6]
Small Business Assistance Projects2062023[6]
Economic Impact in New MexicoValueFiscal YearSource
New Financing Attracted$51 million2023[6]
Jobs Created or Retained (non-LANL)9852023[6]
Salaries from Created/Retained Jobs$60 million2023[6]

Licensing Agreements

A license agreement grants a company the right to use LANL's intellectual property (IP) for commercial purposes.[1] LANL offers various types of licenses to accommodate different business needs.

Types of License Agreements
License TypeDescription
Commercial Patent License Agreement Grants rights to make, use, and sell inventions claimed in a LANL patent or patent application for commercial use.[1]
Commercial Copyright License Agreement Grants rights to use or distribute LANL's copyrighted materials, such as software, for commercial applications.[1]
Test & Evaluation Agreement Provides a limited, short-term grant of rights to LANL IP for internal testing and evaluation by a company.[1]
Software and License Agreement Grants rights to use LANL's copyrighted software for internal research and development purposes.[1]
Government Use License Transfers rights to LANL IP to U.S. Federal agencies and their contractors.[1]
Key Licensing Terms and Considerations
  • Exclusivity : LANL's standard practice is to grant non-exclusive licenses, though exclusive licenses may be considered in specific fields of use based on a strong business case.[1]

  • Financial Considerations : Licensing agreements typically include a license issue fee, annual fees, and/or royalties on sales of the licensed product.[1]

  • U.S. Manufacturing : A key requirement for commercial licensees is that products incorporating LANL technology must be substantially manufactured in the United States.[1]

  • Government Rights : The U.S. government retains a non-exclusive, royalty-free license to practice the invention for government purposes.[1]

Protocol for Obtaining a License

The following protocol outlines the typical steps for a company to obtain a license from LANL.

Step 1: Identify a Technology

  • Explore LANL's portfolio of available technologies through the "Technology Snapshots" platform on the Feynman Center for Innovation website.[7]

Step 2: Initial Contact and Confidentiality

  • Contact the Feynman Center for Innovation to express interest in a specific technology.[2][8]

  • A Non-Disclosure Agreement (NDA) may be put in place to facilitate detailed discussions about the technology.

Step 3: Develop a Commercialization Plan

  • The interested company will need to develop a comprehensive business and commercialization plan outlining how they intend to develop and market the technology.

Step 4: Negotiation of Terms

  • Negotiate the specific terms of the license agreement with LANL's licensing professionals. This will include the scope of rights, financial terms, and performance milestones.

Step 5: Agreement Execution

  • Once terms are agreed upon, the license agreement is formally executed by both parties.

Licensing Workflow Diagram

G cluster_external External Researcher / Company cluster_lanl LANL Feynman Center for Innovation A Identify LANL Technology of Interest B Contact Feynman Center for Innovation A->B G Initial Technology Discussion B->G C Execute Non-Disclosure Agreement (NDA) D Develop Commercialization Plan C->D H Review Commercialization Plan D->H E Negotiate License Terms I Draft License Agreement E->I F Execute License Agreement G->C H->E J Finalize and Sign Agreement I->J J->F

Caption: Workflow for obtaining a license from LANL.

Cooperative Research and Development Agreements (CRADAs)

A CRADA is a contractual agreement between a federal laboratory and one or more non-federal parties to collaborate on research and development.[4] CRADAs are a key mechanism for leveraging LANL's expertise and facilities to advance a company's R&D goals.[9]

Key Features of a CRADA
  • Shared Resources : Both LANL and the industry partner contribute personnel, services, facilities, equipment, or other resources to the collaborative effort.

  • Intellectual Property : The CRADA defines the allocation of intellectual property rights for any new inventions created during the collaboration. Typically, the industry partner has the option to exclusively license any inventions made by LANL researchers under the CRADA.

  • Protection of Proprietary Information : Information shared by the industry partner remains proprietary and is protected from disclosure.

Protocol for Establishing a CRADA

Step 1: Identify a Collaboration Opportunity

  • A company may identify a need for LANL's unique expertise or facilities to overcome a specific R&D challenge.

  • LANL researchers may also initiate potential collaborations based on their ongoing work.

Step 2: Initial Discussions

  • The company and LANL technical staff engage in discussions to define the scope of the potential collaboration.

Step 3: Develop a Statement of Work (SOW)

  • A detailed SOW is jointly developed, outlining the research plan, tasks, deliverables, and contributions of each party.

Step 4: Negotiation and Agreement

  • The terms of the CRADA are negotiated by the Feynman Center for Innovation and the industry partner.[10]

  • The agreement is then reviewed and approved by the Department of Energy (DOE).

Step 5: CRADA Execution and Project Initiation

  • Once approved, the CRADA is signed by all parties, and the collaborative research begins.

CRADA Establishment Workflow Diagram

G cluster_joint Joint Collaboration cluster_lanl_crada LANL Feynman Center & DOE cluster_external_crada External Partner A Identify Mutual Research Interest B Initial Technical Discussions A->B C Jointly Develop Statement of Work (SOW) B->C G Provide Input on SOW and Terms C->G D Negotiate CRADA Terms E DOE Review and Approval D->E F Execute CRADA E->F H Sign CRADA F->H G->D I Collaborative Research Commences H->I

Caption: Workflow for establishing a CRADA with LANL.

Case Study: Split Green Fluorescent Protein (sGFP) Technology for Drug Development

A notable example of successful technology transfer from LANL in the life sciences is the licensing of the split green fluorescent protein (sGFP) technology to Sandia Biotech.[11][12]

  • Technology : sGFP is a tool used for detecting and tracking proteins, which has significant applications in drug development, particularly in areas like Alzheimer's research.[11]

  • Transfer Mechanism : The technology was transferred through a licensing agreement.

  • Impact : The licensed technology enabled Sandia Biotech to develop and commercialize new products for the protein and peptide analysis market, a sector with an estimated value of $3 billion.[11] This case highlights how LANL technologies can be pivotal in the development of new tools for the pharmaceutical and biotechnology industries.

Experimental Protocols

While specific experimental protocols are proprietary to the research conducted under a CRADA or the development work of a licensee, the general methodologies for engagement are outlined in the protocols above. For detailed technical information on a specific LANL technology, direct engagement with the Feynman Center for Innovation is the required first step.

Contact Information

For all inquiries related to technology transfer, licensing, or establishing a CRADA, please contact:

Richard P. Feynman Center for Innovation

  • Phone : (505) 665-9090

  • Email : --INVALID-LINK--

  • Address : 2237 Trinity Drive, Los this compound, NM 87545[2][8]

References

Application Notes and Protocols for Utilizing Los Alamos National Laboratory's High-Performance Computing Resources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to accessing and utilizing the high-performance computing (HPC) resources at Los Alamos National Laboratory (LANL). The information is intended for researchers, scientists, and professionals in the field of drug development who require large-scale computational power for their work.

Obtaining Access to LANL HPC Resources

Access to LANL's Institutional Computing (IC) resources, which are intended for open and collaborative science, is granted through a competitive, peer-reviewed proposal process.[1] This ensures that computational resources are allocated to projects with the highest scientific merit.

The Proposal-Based Allocation Process

Researchers at LANL can apply for computational time by submitting a scientific proposal.[1][2] While specific templates and submission portals are available through the LANL intranet, proposals generally require the following components:[3]

  • Executive Summary: A concise overview of the research question, computational methodology, and expected scientific impact.

  • Scientific Background and Justification: A detailed explanation of the project's scientific merit and the necessity of HPC resources.

  • Technical Approach: A description of the computational methods, including the software and algorithms to be used, and how they are suited to the HPC environment.

  • Resource Request: A detailed estimate of the required computational resources, including the number of node-hours, storage space, and any specific hardware requirements (e.g., GPUs).

The proposal process follows a structured workflow from submission to allocation.

G cluster_proposal Project Proposal Phase cluster_access Access Granting Phase A Researcher Develops Scientific Proposal B Submission to Institutional Computing Review Board A->B Submit via LANL Portal C Peer Review of Scientific and Computational Merit B->C Review Cycle D Allocation Decision (Approved/Denied) C->D Recommendation E Project Account Created D->E If Approved H Feedback Provided to Researcher D->H If Denied F User Accounts Provisioned E->F PI Requests Users G Access to HPC Resources Granted F->G Credentials Issued

Caption: The project allocation workflow for LANL's Institutional Computing resources.

Available Unclassified HPC Systems

LANL provides a variety of HPC platforms for unclassified research. One of the key systems is Chicoma, an HPE Cray EX supercomputer.[4][5][6] This system is designed to support a wide range of scientific problems, including epidemiological modeling and bioinformatics, which are highly relevant to drug development.[5][6]

The table below summarizes the publicly available specifications for the Chicoma system. Researchers should note that the system may have multiple partitions with different hardware configurations.

System Architecture CPU Nodes GPU Nodes Total Cores Total Memory Interconnect
Chicoma HPE Cray EX560 nodes with dual AMD Epyc 7H12 CPUs128 nodes with one AMD Epyc 7713 CPU and four NVIDIA A100 GPUs> 73,000[6]> 300 TB[4][6]HPE Slingshot[4][6]

Experimental Protocols: A Typical Computational Workflow

Once access is granted, a researcher will typically follow a standard workflow to compile their software, submit jobs, and analyze the results.

System Access and Environment Setup

Access to LANL's unclassified HPC systems is typically via SSH to a gateway machine, followed by a second SSH to a specific cluster's login node.[7] For example, to access Chicoma, a user might first connect to wtrw.lanl.gov and then to ch-fe.[7]

The user environment is managed through a module system.[8][9][10] This allows for easy loading and unloading of different software packages and versions.[10][11]

Common Module Commands:

  • module avail: Lists all available software modules.[8][12]

  • module spider : Searches for a specific module and shows how to load it.[12]

  • module load : Loads the specified software into your environment.[10]

  • module list: Shows the currently loaded modules.[9]

  • module purge: Unloads all currently loaded modules.[10]

For example, to set up an environment for a molecular dynamics simulation using GROMACS, a user might load a compiler, an MPI library, and the GROMACS module.

Job Submission with Slurm

Job scheduling on LANL's HPC systems is managed by the Slurm Workload Manager.[7] Users submit jobs by creating a batch script and using the sbatch command.[13]

A typical Slurm script specifies the resources required for the job, such as the number of nodes, tasks per node, wall-clock time, and the partition (queue) to use.

Example Slurm Job Script for a Molecular Dynamics Simulation:

The following diagram illustrates the general workflow for submitting and monitoring a job on a LANL HPC cluster.

G cluster_user User Actions cluster_slurm Slurm Actions A 1. Prepare Input Files and Slurm Script B 2. Submit Job: sbatch my_script.sh A->B D 4a. Job Queued B->D C 3. Monitor Job: squeue -u C->D Check Status E 4b. Job Runs on Compute Nodes C->E Check Status F 5. Retrieve and Analyze Results D->E Resources Available E->F

Caption: A simplified workflow for job submission and execution on a Slurm-managed HPC system.
Data Management and Transfer

LANL's HPC environment includes several file systems designed for different purposes. While specific paths and quotas should be confirmed from LANL's internal documentation, a typical setup includes:

  • /users/ : A home directory with a modest quota, intended for source code and scripts.[7]

  • /scratch : A large, high-performance parallel file system for temporary storage of simulation data. Files in this space are often subject to periodic purging.

  • Project Directories : Large storage allocations for specific projects, typically on a parallel file system.

For transferring large datasets to and from LANL, the Globus service is recommended.[13][14] Globus provides reliable, high-performance data transfer that is more efficient than scp or rsync for terabyte-scale data.[13][14] It uses a web interface to manage transfers between "endpoints," such as a user's local machine and the LANL HPC file systems.[15]

G cluster_lanl LANL HPC Environment cluster_external External Researcher HPC Compute Clusters (e.g., Chicoma) PFS Parallel File Systems (/scratch, /projects) HPC->PFS High-speed I/O HOME Home Directories (/users) HPC->HOME Reads scripts, source code GLOBUS_EP LANL Globus Endpoint USER_WS Researcher's Workstation or Institutional Cluster USER_GLOBUS User's Globus Endpoint USER_WS->USER_GLOBUS Globus Connect Personal USER_GLOBUS->GLOBUS_EP Globus Transfer (Large Datasets)

Caption: Data storage and transfer architecture at LANL.

Protocols for Drug Development Research

Molecular Dynamics Simulation Protocol

Molecular dynamics simulations are crucial for understanding the behavior of biomolecules and their interactions with potential drug candidates.[16] Software packages like GROMACS, NAMD, and AMBER are commonly used for these simulations.

Experimental Protocol: Simulating a Protein-Ligand Complex with GROMACS

  • Preparation of Input Files:

    • Obtain the initial 3D structures of the protein and ligand (e.g., from the Protein Data Bank or through modeling).

    • Prepare the topology files for the protein and ligand using a force field (e.g., CHARMM36m, AMBER).

    • Place the ligand in the protein's binding site.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Environment Setup and Job Submission:

    • Log in to the LANL HPC system.

    • Create a dedicated directory for the simulation in the scratch file system.

    • Upload the prepared input files to this directory.

    • Load the GROMACS module (preferably a GPU-accelerated version).

    • Create a Slurm submission script similar to the example in Section 3.2, tailored to the size of the system.

  • Simulation Steps:

    • Energy Minimization: Run a minimization to relax the system and remove steric clashes.

    • Equilibration (NVT and NPT): Perform two phases of equilibration. First, in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature. Second, in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

    • Production MD: Run the final production simulation for the desired length of time (nanoseconds to microseconds) to collect data for analysis.

  • Analysis:

    • Download the trajectory files from the HPC system to a local workstation for analysis.

    • Analyze the trajectory to study the stability of the protein-ligand complex, calculate binding free energies, and identify key interactions.

Researchers at LANL are also exploring the use of machine learning and quantum physics to create predictive models for biochemical interactions, which can further accelerate the drug design process.[18]

User Support

LANL's HPC Environments group provides comprehensive support to users.[19] This includes a consulting team to assist with technical issues, application porting, and optimization.[16][19] For any technical questions or issues with accounts or system access, users should contact the HPC support team.[7]

References

Methodologies for Advancing Nanotechnology Research at the Center for Integrated Nanotechnologies (CINT)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Center for Integrated Nanotechnologies (CINT), a U.S. Department of Energy Nanoscale Science Research Center, provides researchers with access to state-of-the-art facilities and expertise to advance the understanding and application of nanomaterials.[1][2] CINT's research is focused on four primary scientific thrusts: Nanophotonics and Optical Nanomaterials, Nanoscale Electronics, Mechanics and Systems, Soft, Biological and Composite Nanomaterials, and Theory and Simulation of Nanoscale Phenomena.[3] This document outlines key methodologies and experimental protocols utilized at CINT, providing a guide for prospective users and collaborators.

Core Research Areas and Methodologies

CINT's scientific vision is centered on the integration of nanoscale materials to achieve new functionalities, addressing challenges in areas such as quantum information science, energy technologies, and biopreparedness.[2][3] The center's expertise spans a wide range of synthesis, characterization, and simulation techniques.

Nanomaterials Synthesis and Fabrication

CINT offers a comprehensive suite of tools for creating a diverse array of nanomaterials.

Quantum Dot Synthesis: A prevalent methodology for the synthesis of Cadmium Selenide (CdSe) quantum dots involves a high-temperature, solvent-based reaction. A typical synthesis protocol is detailed below.

Protocol 1: Synthesis of CdSe Quantum Dots

Materials:

  • Cadmium Oxide (CdO)

  • Stearic Acid

  • Tri-n-octylphosphine oxide (TOPO)

  • Octadecylamine (ODA)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Argon (Ar) gas

Procedure:

  • Combine 13 mg of CdO, 0.150 g of stearic acid, 2.00 g of TOPO, and 2.00 g of ODA in a 100 mL two-neck round-bottom flask.

  • Equip the flask with a condenser, seal it, and place it under a continuous flow of argon gas.

  • Heat the mixture to 300 °C with rapid stirring until the reddish-brown liquid becomes clear and pale yellow.

  • In a separate vial, dissolve selenium powder in trioctylphosphine to create a TOP-Se solution.

  • Rapidly inject the TOP-Se solution into the hot reaction mixture.

  • Monitor the growth of the quantum dots by taking aliquots and measuring their absorption and emission spectra.

  • Once the desired size is achieved, cool the reaction to stop the growth.

  • Purify the quantum dots by precipitation and redispersion.[4]

Nanowire Fabrication: The fabrication of nanowires at CINT often employs a bottom-up approach, such as the vapor-liquid-solid (VLS) method for silicon nanowires, or a top-down approach using directed self-assembly of block copolymers.[5]

Experimental Workflow: Directed Self-Assembly of Block Copolymers for Nanowire Fabrication

This workflow illustrates the use of graphoepitaxy to create ordered silicon nanowire arrays.

Directed_Self_Assembly_Workflow cluster_0 Substrate Preparation cluster_1 Block Copolymer (BCP) Assembly cluster_2 Pattern Transfer and Nanowire Formation Start Start: Silicon-on-Insulator (SOI) Wafer EBL Electron Beam Lithography (EBL) to Define Trenches Start->EBL Etching Reactive Ion Etching (RIE) to Create Topographic Guiding Patterns EBL->Etching Brush_Coating Spin-Coat Random Copolymer Brush Layer Etching->Brush_Coating BCP_Coating Spin-Coat PS-b-PMMA Block Copolymer Film Brush_Coating->BCP_Coating Annealing Thermal Annealing to Induce Microphase Separation BCP_Coating->Annealing PMMA_Removal Selective Removal of PMMA Block Annealing->PMMA_Removal Pattern_Transfer Etch Transfer of PS Pattern into Silicon PMMA_Removal->Pattern_Transfer Release Release of Silicon Nanowires Pattern_Transfer->Release End End: Suspended Silicon Nanowire Array Release->End

Fig. 1: Directed self-assembly workflow for nanowire fabrication.
In-Situ Characterization

A key strength of CINT is its advanced in-situ characterization capabilities, which allow for the real-time observation of nanoscale phenomena under relevant operating conditions.[3]

In-Situ Transmission Electron Microscopy (TEM) of Battery Materials: CINT has developed specialized platforms for in-situ TEM studies of battery materials, enabling researchers to visualize the structural and chemical changes that occur during charging and discharging cycles.[6]

Protocol 2: In-Situ TEM of a Single Nanowire Battery Electrode

Materials and Equipment:

  • Nanowire of the electrode material (e.g., Silicon)

  • Lithium metal counter electrode

  • Ionic liquid electrolyte (vacuum compatible)

  • TEM with a nanomanipulator system

  • Potentiostat for electrochemical control

Procedure:

  • Sample Preparation: Disperse the nanowires onto a TEM grid.

  • In-Situ Cell Assembly:

    • Mount the TEM grid in the nanomanipulator holder.

    • Using the nanomanipulator, bring a tungsten probe with a small piece of lithium metal into contact with the ionic liquid electrolyte.

    • Position a second probe to make contact with an individual nanowire.

    • Bring the lithium-wetted probe into contact with the other end of the same nanowire, completing the electrochemical cell.

  • Electrochemical Cycling and Imaging:

    • Apply a potential between the two probes using the potentiostat to initiate lithiation or delithiation of the nanowire.

    • Simultaneously acquire TEM images and/or diffraction patterns to observe the morphological and crystallographic changes in the nanowire in real-time.[6]

Soft and Biological Nanomaterials

CINT's research in this area focuses on understanding and mimicking biological systems, with applications in drug delivery, biosensing, and bio-inspired materials.[3] A common experimental platform is the supported lipid bilayer (SLB), which serves as a model for cell membranes.

Protocol 3: Preparation of Supported Lipid Bilayers (SLBs)

Materials:

  • Small unilamellar vesicles (SUVs) of desired lipid composition

  • Cleaned glass coverslips or other hydrophilic substrates

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • Calcium chloride (CaCl₂) solution

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass coverslips by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by plasma cleaning or piranha etching to create a hydrophilic surface.

  • Vesicle Fusion:

    • Place the cleaned coverslip in a chamber.

    • Add the SUV suspension to the chamber.

    • Induce vesicle fusion by adding CaCl₂ to the solution.

    • Incubate at a temperature above the phase transition temperature of the lipids to facilitate the formation of a continuous bilayer.

  • Washing: Gently wash the substrate with buffer to remove unfused vesicles.

  • Characterization: Verify the formation of a continuous and fluid SLB using techniques such as fluorescence recovery after photobleaching (FRAP) or atomic force microscopy (AFM).[7][8]

Signaling Pathway Studied with Supported Lipid Bilayers:

SLBs can be functionalized with proteins and other biomolecules to study cell signaling processes. For example, the interaction of a transmembrane receptor with its ligand and subsequent downstream signaling events can be reconstituted on an SLB and monitored using advanced microscopy techniques available at CINT.

Signaling_Pathway cluster_membrane Supported Lipid Bilayer cluster_cytosol Aqueous Environment Receptor Transmembrane Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Response Cellular Response TranscriptionFactor->Response Gene Expression

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the process of securing a visiting scientist appointment at Los Alamos National Laboratory (LANL). The information is compiled from various official LANL sources to ensure accuracy and clarity.

I. Application Notes: Understanding the Visiting Scientist Appointment Process

A visiting scientist appointment at LANL offers a unique opportunity for external researchers to collaborate with LANL staff, utilize state-of-the-art facilities, and contribute to cutting-edge research. All visiting appointments, however, require sponsorship from a current LANL employee who will serve as the host.

Key Principles of a LANL Visiting Appointment:

  • Host Sponsorship is Mandatory: A crucial first step is to establish contact and secure sponsorship from a LANL researcher in your field. All visitors must be hosted by a laboratory employee.[1]

  • Collaboration is Key: The visit should be based on a collaborative research interest that is beneficial to both the visiting scientist and the Laboratory.[1][2]

  • Approval is Required: All visits require official approval, with additional security steps for foreign nationals.[1][3]

Types of Visiting Appointments:

While specific program details may vary between different research centers and directorates within LANL, visiting appointments generally fall into the following categories:

  • Short-Term Visitors: Typically for visits of a few days to a few weeks, often for seminars, workshops, or brief collaborations.[1]

  • Long-Term Visitors: For extended collaborations, such as sabbatical visits, lasting from a month to a full year.[1] These appointments often require a more detailed research proposal.[1]

  • Visiting Faculty: Part of the Department of Energy's Workforce Development for Teachers and Scientists (WDTS) program, this provides opportunities for faculty from other institutions to engage in research at LANL.[4]

  • Joint Appointments: These are more formal, long-term arrangements between LANL and partner universities to recruit, retain, and recognize premier scientists and engineers.[5]

II. Application and Appointment Protocols

The process for obtaining a visiting scientist appointment involves several stages, from initial contact with a host to final on-site access.

Step 1: Identify and Contact a LANL Host

The prospective visiting scientist is responsible for identifying and making initial contact with a potential host at LANL. This individual will be a LANL scientist or engineer whose research aligns with the visitor's interests.

Step 2: The LANL Host Initiates the Visit Request

Once a mutual interest in collaboration is established, the LANL host is responsible for initiating the official visitor request process.[1] This is typically done through internal LANL systems.

Step 3: Submission of Required Documentation

The prospective visitor will need to provide a set of documents to their LANL host to be included in the visit request package. While specific requirements may vary depending on the nature and duration of the visit, common documents include:

  • A detailed and up-to-date Curriculum Vitae (CV).[1][6]

  • For long-term visits, a two-page research proposal outlining the work to be performed at LANL.[1]

  • A motivation letter explaining the reasons for the visit and the desired collaboration.[6]

  • A copy of your passport or other government-issued photo ID.[3][6][7]

Step 4: Foreign National Visitor Processing (if applicable)

All foreign national visitors must undergo a review and approval process by the U.S. Department of Energy (DOE).[1][3] This process is initiated by LANL on behalf of the visitor.

  • A Foreign Visits and Temporary Staff (FVTS) request must be submitted for DOE approval.[1]

  • Foreign national visitors must have both a U.S. citizen host and a U.S. citizen co-host from LANL.[1]

  • The processing time for the FVTS request varies based on the visitor's nationality.[1]

Step 5: Approval and Onboarding

Once the visit is approved, the visitor will receive official notification. Prior to arrival, it is essential to coordinate with the LANL host and the relevant administrative office (e.g., the User Office for specific facilities) to complete any required training and schedule a badging appointment.[8][9]

Step 6: Site Access and Badging

Upon arrival at LANL, all visitors must go to the Badge Office to obtain a visitor badge, which must be worn and visible at all times on LANL property.[3][10]

  • U.S. Citizens: Must provide proof of citizenship, such as a U.S. passport or a combination of a government-issued photo ID and a birth certificate.[3][7]

  • Foreign Nationals: Must present a valid passport, visa documentation, and a photo ID.[3][7]

III. Quantitative Data Summary

The following tables summarize key quantitative data related to the visiting scientist appointment process at LANL.

Visitor CategoryMinimum Processing Time for Visit Request
U.S. Citizen25 calendar days[1]
Non-Sensitive Foreign National45 calendar days[1]
Sensitive Foreign National90 calendar days[1]
Appointment TypeTypical Duration
Short-Term Visit3-5 days[1]
Long-Term Visit1 month to 1 year[1]

IV. Experimental Protocols

Detailed experimental protocols are highly specific to the research being conducted and will be provided by the LANL host upon the commencement of the collaborative work. Visiting scientists are expected to adhere to all LANL safety and security protocols, which will be covered in mandatory training.

V. Visualized Workflow for Visiting Scientist Appointment

The following diagram illustrates the general workflow for a visiting scientist appointment at LANL.

Visiting_Scientist_Workflow cluster_applicant Applicant cluster_lanl LANL Host & Administration cluster_arrival On-Site Arrival A1 Identify Potential LANL Host H1 Host Initiates Visitor Request A1->H1 Initial Contact & Agreement A2 Submit Required Documents to Host (CV, Research Proposal, etc.) A2->H1 H1->A2 Request for Documentation H2 Foreign National Processing (FVTS Request to DOE) H1->H2 If Foreign National H3 Visit Approval & Notification H1->H3 If US Citizen H2->H3 DOE Approval H4 Coordinate Training & Badging Appointment H3->H4 B1 Obtain Visitor Badge at Badge Office H4->B1 Visitor Arrives B2 Commence Research Collaboration B1->B2

Caption: Workflow for a Visiting Scientist Appointment at LANL.

References

Troubleshooting & Optimization

Securing a Research Position at Los Alamos National Laboratory: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the application and hiring process for a research position at Los Alamos National Laboratory (LANL) can be a complex endeavor. This guide provides answers to frequently asked questions and troubleshoots common challenges that researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key stages of the hiring process for a research position at LANL?

The hiring process at LANL for research positions typically involves several stages. It begins with an online application, followed by a review of your qualifications by hiring managers. If your application is selected, you can expect one or more interviews, which may include a phone screening and a more in-depth panel interview.[1] For many research roles, you may also be asked to give a presentation on your past work. The final step, upon receiving a conditional offer, is the security clearance process.

Q2: How critical is the cover letter in the application?

A tailored cover letter is a crucial component of your application. LANL may require a cover letter that specifically addresses how your skills and experience align with each of the minimum and desired qualifications listed in the job description. Failure to submit a cover letter when requested can result in your application not being considered.

Q3: What level of security clearance is typically required for research positions?

Most research positions at Los this compound National Laboratory necessitate a security clearance from the Department of Energy (DOE).[2] The two primary levels are "L" and "Q" clearances. The specific level required will depend on the nature of the research and the sensitivity of the information you will be accessing. The "Q" clearance is the higher level and is often required for positions involving access to Top Secret and other highly sensitive information.

Q4: I have a past issue that might be a red flag on a background check (e.g., financial problems, past drug use). Should I disclose this?

Honesty and transparency are paramount during the security clearance process.[3] Investigators are more concerned with your integrity and willingness to be truthful than with past mistakes that you have rectified. It is highly advisable to be upfront about any potential issues on your security clearance application (SF-86) and during interviews with investigators. Attempting to conceal information is often a primary reason for clearance denial.[4]

Troubleshooting Common Challenges

This section addresses specific hurdles you might face during the application and clearance process.

Application & Interview Process
Challenge Troubleshooting Steps
I haven't heard back after submitting my application. Hiring timelines at LANL can be lengthy, often ranging from 4 to 8 months from application to start date.[5] Be patient, but you can also politely follow up with the HR contact if a significant amount of time has passed.
My research background is highly specialized. How do I best present it? Clearly and concisely articulate the relevance of your specialized skills to LANL's mission and the specific job requirements. Quantify your achievements and highlight any interdisciplinary collaborations.
I have an upcoming panel interview. How should I prepare? Be prepared to discuss your research in detail, including methodologies and outcomes. Research the specific group you are interviewing with and be ready to ask insightful questions about their work. Practice your presentation to ensure it is clear, concise, and engaging.
Security Clearance Process

The security clearance investigation is a thorough and often lengthy process conducted by the U.S. government. Below are common areas of concern and how to address them.

Area of Concern Guidance for Applicants
Financial Issues Financial problems, such as a history of unpaid debts or bankruptcy, can be a significant concern as they may suggest vulnerability to bribery.[6][7] It is crucial to be proactive in addressing these issues. This can include setting up payment plans, demonstrating a history of responsible financial management, and being prepared to explain the circumstances surrounding any past financial difficulties.
Personal Conduct A history of dishonesty, unreliability, or unwillingness to comply with rules and regulations can be disqualifying.[4][8] Be prepared to discuss any past incidents and demonstrate a pattern of responsible and trustworthy behavior.
Drug & Alcohol Involvement Past or current illegal drug use is a major concern.[9] Federal law, not state law, governs this aspect of the clearance process. Complete honesty is critical. If you have a history of substance abuse, demonstrating a commitment to recovery and providing evidence of treatment can be mitigating factors.[7]
Foreign Influence & Preference Having close ties to foreign nationals or possessing foreign citizenship can raise concerns about foreign influence.[9] Be prepared to provide detailed information about your foreign contacts and affiliations. The investigators will assess whether these ties could pose a security risk.

Experimental Protocols & Methodologies

While specific experimental protocols are highly dependent on the research area, a general methodology for navigating the security clearance process can be viewed as a critical "experiment" in your application journey.

Methodology for Navigating the Security Clearance Process:

  • Full Disclosure: Upon receiving a conditional offer, you will be asked to complete the Standard Form 86 (SF-86), a detailed questionnaire about your personal history. Complete this form with absolute truthfulness and accuracy.

  • Documentation Gathering: Proactively gather all necessary documentation to support the information you provide on the SF-86. This may include financial records, contact information for references, and details of foreign travel.

  • Subject Interview: You will be interviewed by a security investigator. During the interview, be prepared to elaborate on the information provided in your SF-86. Answer all questions honestly and thoroughly.

  • Background Investigation: The investigator will conduct a comprehensive background check, which may include interviews with your provided references, former employers, and other contacts.

  • Adjudication: The collected information will be reviewed, and a decision will be made on whether to grant you a security clearance. This decision is based on a "whole person" concept, weighing any potential risks against mitigating factors.[8]

Visualizing the Hiring and Clearance Workflow

The following diagram illustrates the typical workflow from application to obtaining a security clearance at Los this compound National Laboratory.

Hiring_and_Clearance_Workflow cluster_application Application & Interview Phase cluster_clearance Security Clearance Phase app Submit Online Application review Application Review app->review interview Interviews (Phone/Panel) review->interview offer Conditional Job Offer interview->offer sf86 Complete SF-86 Questionnaire offer->sf86 Initiates investigation Background Investigation sf86->investigation adjudication Adjudication investigation->adjudication cleared Security Clearance Granted adjudication->cleared

Caption: A flowchart illustrating the sequential phases of the hiring and security clearance process at LANL.

References

Navigating the LANL Proposal Process: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals aiming to improve the success rate of their research proposals submitted to Los Alamos National Laboratory (LANL). Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions, and a logical workflow to guide you through the proposal development process.

Troubleshooting Guide for Common Proposal Issues

This section addresses specific problems that may arise during the proposal writing and submission process.

Question/Issue Answer/Troubleshooting Steps
My proposal was rejected for lacking scientific merit. What are the key elements of a high-merit proposal? A proposal with strong scientific merit clearly articulates an original and innovative research question.[1] It should be well-defined with respect to ongoing research in the field and demonstrate the potential for significant advancement.[2] Reviewers look for a clear hypothesis, well-conceived research plan, and the potential for transformative results.[2] Ensure your proposal explicitly states the scientific and technical impact of your work.
The feedback on my proposal mentioned a lack of feasibility. How can I better demonstrate the feasibility of my experiment? To demonstrate feasibility, provide a detailed experimental plan that includes sample preparation, measurement types, and a realistic timeline.[2][3] It is crucial to show that you have the necessary resources and expertise to carry out the proposed work.[3] Contacting a LANL scientist or facility staff before submission can help you refine your experimental design and ensure it is feasible with the available resources.[3][4]
My proposal was criticized for not being a good fit for LANL's mission. How do I align my research with LANL's priorities? LANL's primary mission revolves around national security science.[1][5] Research proposals should ideally connect to LANL's strategic areas, which include nuclear and particle futures, materials for the future, and information science and technology, among others.[6] The Laboratory Directed Research and Development (LDRD) program at LANL seeks projects that are at the forefront of science and have the potential for high impact.[4]
I'm unsure which LANL facility or capability is right for my research. How do I choose the appropriate resources? LANL offers a wide range of user facilities, including the Los this compound Neutron Science Center (LANSCE), the Center for Integrated Nanotechnologies (CINT), and the National High Magnetic Field Laboratory (NHMFL).[5][7] Review the specific capabilities of each facility on the LANL website and contact the scientific staff associated with the instruments or techniques you are interested in.[4][8] They can provide guidance on the most suitable resources for your experiment.

Frequently Asked Questions (FAQs)

Question Answer
What is the typical success rate for research proposals at LANL? While a single, comprehensive success rate for all LANL proposals is not publicly available, the process is highly competitive. For example, a specific 2020 LDRD call for COVID-related research received 42 proposals and funded 17 projects, resulting in a success rate of approximately 40% for that particular call.[6] The LDRD program in FY22 funded 193 new projects out of a total of 455 funded research projects.[4]
What are the most common reasons for proposal rejection? Common reasons for rejection include a lack of originality or innovation, a research plan that is not well-defined, and a failure to demonstrate the importance and potential impact of the research.[1][5] Proposals that are not well-aligned with the funding agency's priorities or that do not follow submission guidelines are also frequently rejected.[3]
How should I structure my research proposal? A successful proposal typically includes a clear title, an abstract, a description of the scientific and technical impact, a detailed research plan, and a justification of the resources requested.[2] It is important to present your ideas clearly and concisely, avoiding jargon where possible, as reviewers may not be experts in your specific field.[4][9]
Is it beneficial to collaborate with LANL scientists on a proposal? Yes, collaborating with LANL staff can significantly strengthen your proposal. They can provide valuable insights into the laboratory's capabilities and research priorities, and help ensure that your proposed experiment is feasible and impactful.[4]
Where can I find examples of successful proposals? While specific funded proposals are not always publicly available, some user facilities, like the Center for Nanoscale Materials, provide samples to guide applicants.[3] Additionally, reviewing the research highlights and publications from LANL can provide insight into the types of projects that are successful.

Data on Proposal Competitiveness

While comprehensive success rates for all proposal types at LANL are not publicly disclosed, the following table provides an example of the competitive nature of a specific funding call.

Funding Call Number of Proposals Received Number of Projects Funded Approximate Success Rate
FY20 LDRD COVID-19 Rapid Response4217~40.5%

Source: LANL LDRD FY20 Annual Report[6]

Experimental Workflow and Proposal Development

A logical and well-structured workflow is critical for developing a competitive research proposal. The following diagram illustrates the key stages, from initial idea to final submission.

ProposalWorkflow cluster_preliminary Phase 1: Conceptualization & Feasibility cluster_development Phase 2: Proposal Development cluster_submission Phase 3: Submission & Review A Initial Research Idea B Literature Review & State-of-the-Art Analysis A->B C Identify LANL Capabilities & Expertise B->C D Contact LANL Scientific Staff for Feasibility C->D E Define Clear Research Questions & Hypothesis D->E F Develop Detailed Experimental Plan E->F G Write Proposal Draft F->G H Internal & Peer Review G->H I Refine Proposal Based on Feedback H->I J Submit Proposal via Official Portal I->J K LANL Peer Review Process J->K L Funding Decision K->L

Caption: A flowchart of the research proposal lifecycle.

References

Overcoming logistical hurdles for experiments at Los Alamos facilities.

Author: BenchChem Technical Support Team. Date: December 2025

Los Alamos, NM - To streamline the experimental process for researchers, scientists, and drug development professionals, a new technical support center has been established. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common logistical hurdles encountered when conducting experiments at the world-class user facilities of Los this compound National Laboratory (LANL).

This guide offers detailed information on user proposal and access timelines, shipping and handling of sensitive materials, site access and badging procedures, and data management protocols. Visual workflows and data tables are included to provide clear and easily digestible information.

Getting Started: User Access and Timelines

Access to LANL's user facilities, including the Los this compound Neutron Science Center (LANSCE), the Center for Integrated Nanotechnologies (CINT), and the National High Magnetic Field Laboratory (NHMFL) Pulsed Field Facility, is a multi-step process. Researchers are encouraged to familiarize themselves with the following timelines to ensure a smooth experimental process.

StageDescriptionEstimated Timeline
Proposal Submission Users submit a proposal detailing the intended research. For non-proprietary work, this undergoes a peer-review process.Varies by facility and proposal call.
Proposal Review Proposals are reviewed for scientific merit and technical feasibility.Approximately 2 weeks post-review deadline.[1]
Beam Time Scheduling Instrument scientists consult with users to schedule beam time.2 weeks post-review.[1]
Schedule Notification Principal investigators are notified of their experiment schedule.3 weeks post-review; at least 3-6 weeks prior to the experiment start date.[1]
User Agreement A formal agreement between the user's institution and LANL must be in place.Must be completed before any experimental work can begin.
Foreign National Access Approval Non-US citizens require DOE approval.Initiate at least 3 months prior to planned arrival.[2]
On-site Training Required safety and facility-specific training.Typically 1-3 hours upon arrival.[2]

Below is a visual representation of the general user access workflow:

cluster_pre_arrival Pre-Arrival cluster_arrival Arrival cluster_experiment Experiment cluster_post_experiment Post-Experiment Proposal Submission Proposal Submission Proposal Review Proposal Review Proposal Submission->Proposal Review 2 weeks Beam Time Scheduling Beam Time Scheduling Proposal Review->Beam Time Scheduling 2 weeks User Agreement User Agreement Beam Time Scheduling->User Agreement Foreign National Access Approval Foreign National Access Approval User Agreement->Foreign National Access Approval If applicable Online Training Online Training Foreign National Access Approval->Online Training Badge Office Badge Office Online Training->Badge Office Facility Check-in Facility Check-in Badge Office->Facility Check-in On-site Training On-site Training Facility Check-in->On-site Training Experiment Setup Experiment Setup On-site Training->Experiment Setup Data Collection Data Collection Experiment Setup->Data Collection Data Retrieval Data Retrieval Data Collection->Data Retrieval Sample/Equipment Return Sample/Equipment Return Data Retrieval->Sample/Equipment Return Publication Publication Sample/Equipment Return->Publication

General user access workflow at LANL facilities.

Frequently Asked Questions (FAQs) - User Access

Q1: What types of user agreements are available, and what are the associated costs?

A1: LANL offers both Non-Proprietary User Agreements (NPUA) and Proprietary User Agreements (PUA).[3] Non-proprietary research, where the results are intended for public dissemination, typically does not incur charges for facility access.[4][5][6] For proprietary research, where the user retains confidentiality of the data, full cost recovery is required.[4][5][6] This includes all direct and indirect costs associated with the experiment. An advance payment is generally required before proprietary work can commence.[4][5]

Q2: What is the process for foreign nationals to gain access to LANL facilities?

A2: Non-US citizens must undergo a Department of Energy (DOE) approval process.[2] It is crucial to inform the respective user office of your citizenship status at least three months prior to your intended arrival to allow sufficient time for this approval.[2] Upon arrival, foreign nationals must present a valid passport and visa documentation at the Badge Office to receive a security badge.[7][8]

Shipping and Sample Management

Properly preparing and shipping samples and equipment is critical to a successful experiment. The following guidelines will help researchers navigate the shipping process.

Shipping Workflow

cluster_sender Researcher's Institution cluster_lanl Los this compound National Laboratory Sample Preparation Sample Preparation Packaging Packaging Sample Preparation->Packaging Follow LANL guidelines Labeling Labeling Packaging->Labeling Include contact & proposal number Shipping Shipping Labeling->Shipping Use approved carrier Receiving Receiving Shipping->Receiving Inspection Inspection Receiving->Inspection Delivery to Instrument Delivery to Instrument Inspection->Delivery to Instrument

General workflow for shipping samples and equipment to LANL.

Frequently Asked Questions (FAQs) - Shipping

Q3: What are the general requirements for shipping samples to LANL?

A3: All shipments should be addressed to your specific point of contact at LANL, including their name and mail stop.[9] Packages must be clearly labeled with the material, owner, and ideally, the proposal number.[9] It is also important to forward the delivery notification from the shipper to your LANL contact.[9]

Q4: Are there special requirements for shipping hazardous or radioactive materials?

A4: Yes, the shipment of hazardous and radioactive materials is strictly regulated. These materials must be shipped in accordance with all applicable Department of Transportation (DOT) and International Air Transport Association (IATA) regulations. If your samples are radioactive, they MUST be shipped as radioactive materials.[9] It is essential to coordinate with your instrument scientist and the LANL shipping department well in advance to ensure compliance.

Q5: How should biological samples be packaged for shipment?

A5: Biological samples should be transported using a triple packaging system to prevent leakage and ensure safety.[10][11] This consists of a primary leak-proof container holding the specimen, a secondary leak-proof container with absorbent material, and a rigid outer packaging.[10][11] For frozen samples, use sufficient dry ice to maintain the temperature for at least two days and ship early in the week to avoid weekend delays.[12]

On-Site Logistics and Troubleshooting

Once on-site, researchers will need to navigate badging, safety training, and the experimental setup. This section provides guidance on these final steps and troubleshooting for common issues.

On-Site Arrival Workflow

Arrival at LANL Arrival at LANL Badge Office Badge Office Arrival at LANL->Badge Office Obtain visitor badge Facility User Office Facility User Office Badge Office->Facility User Office Check-in Safety Training Safety Training Facility User Office->Safety Training Instrument Scientist Meeting Instrument Scientist Meeting Safety Training->Instrument Scientist Meeting Experiment Experiment Instrument Scientist Meeting->Experiment

Workflow for researchers upon arrival at a LANL facility.

Frequently Asked Questions (FAQs) - On-Site Procedures and Troubleshooting

Q6: What documentation is required to obtain a visitor badge?

A6: U.S. citizens must provide a U.S. passport or birth certificate and a valid driver's license or government-issued photo ID.[7][8] Foreign nationals are required to present a valid passport and visa documentation.[7][8]

Q7: What should I do if I encounter issues with my experimental setup or data collection?

A7: Your primary point of contact for any experimental issues is your assigned instrument scientist. They can provide immediate assistance and troubleshooting guidance. For issues related to the sample environment, such as cryogenic systems, it is crucial to report any abnormalities like continuous venting or frost buildup to the facility staff immediately.[13]

Q8: I am conducting experiments at the National High Magnetic Field Laboratory (NHMFL) Pulsed Field Facility. What are some common sources of noise in the measurements?

A8: A significant challenge in pulsed magnetic field measurements is the high electromotive force (EMF) signal induced in the sensor's transmission line due to the rapidly changing magnetic field.[14] Using twisted pair cables or an additional compensation loop can help mitigate this issue.[14] It is also possible to subtract the EMF contribution by pulsing the field in both positive and negative directions and processing the data accordingly.[14]

Data Management and Retrieval

Understanding how to access and manage your experimental data is a key part of the research process at LANL.

Frequently Asked Questions (FAQs) - Data Management

Q9: How can I access my experimental data after my experiment is complete?

A9: The process for data retrieval can vary depending on the facility and the nature of your experiment. For non-proprietary research, data is typically made available to the user. The Los this compound Research Online portal provides access to publications and, in some cases, the underlying data from LANL research.[15] It is recommended to discuss the specific data retrieval process with your instrument scientist before concluding your experiment.

Q10: What is the long-term data retention policy for user experiments at LANL?

A10: Research data is generally retained for a minimum of three years after the final project closeout.[16] However, if the data is used in a subsequent publication or grant application, it must be available for an additional six years.[16] Specific retention periods may be longer depending on the terms of the user agreement or other regulatory requirements.[16]

References

Navigating Collaborative Research at Los Alamos National Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Los Alamos, NM - Inter-institutional collaboration is a cornerstone of modern scientific advancement. For researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of Los this compound National Laboratory (LANL), a clear understanding of the collaborative framework is essential for a successful partnership. This guide provides a technical support center with troubleshooting information and frequently asked questions (FAQs) to streamline the experimental process for external collaborators.

The information presented here is designed to address specific issues that may arise during the course of a research project, from initial engagement to data sharing and analysis. By following these best practices, external partners can navigate the collaborative landscape more effectively and achieve their research objectives in a timely and efficient manner.

General Collaboration Framework

Initiating and maintaining a successful collaboration with a national laboratory involves several key stages. The following workflow outlines the typical process for an external researcher.

cluster_initiation Phase 1: Initiation cluster_agreement Phase 2: Agreement cluster_execution Phase 3: Experiment Execution cluster_closure Phase 4: Post-Experiment Initial Inquiry Initial Inquiry Identify LANL Collaborator/Facility Identify LANL Collaborator/Facility Initial Inquiry->Identify LANL Collaborator/Facility Proposal Submission Proposal Submission Identify LANL Collaborator/Facility->Proposal Submission Proposal Review Proposal Review Proposal Submission->Proposal Review User Agreement Negotiation User Agreement Negotiation Proposal Review->User Agreement Negotiation Safety & Technical Review Safety & Technical Review User Agreement Negotiation->Safety & Technical Review User Agreement Execution User Agreement Execution Safety & Technical Review->User Agreement Execution Onboarding & Training Onboarding & Training User Agreement Execution->Onboarding & Training Experimentation Experimentation Onboarding & Training->Experimentation Data Collection Data Collection Experimentation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Publication/Reporting Publication/Reporting Data Analysis->Publication/Reporting Data Sharing Data Sharing Publication/Reporting->Data Sharing cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activation Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activation GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulation Ligand Ligand Ligand->Receptor Binding

Los Alamos National Laboratory: Postdoctoral Success Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help postdoctoral researchers, scientists, and drug development professionals navigate and maximize their experience at Los Alamos National Laboratory (LANL).

Section 1: Getting Started and Onboarding

This section addresses common questions and issues that arise during the application and initial onboarding process for a postdoctoral position at LANL.

Frequently Asked Questions

Q: What are the primary eligibility requirements for a postdoctoral appointment at LANL? A: To be considered for a postdoc position, you must be sponsored by a member of the Laboratory's technical staff.[1][2] Additionally, you must have completed your Ph.D. within the last five years and before your start date.[2] Some specific positions, particularly those related to national security, may require U.S. citizenship and the ability to obtain a DOE "Q" security clearance.[2]

Q: How do I apply for a postdoctoral position? A: All current postdoctoral opportunities are available on the LANL jobs website.[3] The application process requires careful attention to the job description. If a cover letter is requested, it is mandatory and should individually address all minimum and as many desired requirements as possible.[4]

Q: What different types of postdoctoral appointments are available? A: LANL offers several types of postdoctoral appointments, including Research Associate positions and various prestigious fellowships. These fellowships are often awarded to the highest-ranked candidates in specific fields. Initial appointments are typically for two years and may be renewable for a third year.[2]

Data Presentation: LANL Postdoctoral Appointment Types

Appointment TypeDescriptionCitizenship/Clearance Requirement
Research Associate Pursues research as part of ongoing LANL science and engineering programs.[2]Varies by project
Director's Fellow Collaborates with LANL staff on staff-initiated research.[2]Varies by project
Agnew National Security Fellow Focuses on research aligned with the national security mission.[2]DOE "Q" clearance required (usually U.S. citizenship).[2]
Nicholas C. Metropolis Fellow Pursues research in computational science, computer science, physics, and engineering.[2]Varies by project
Marie Curie (MC) Distinguished Fellow Awarded to the highest-ranked female candidates.[2]Open to all nationalities.[2]
Richard P. Feynman (RPF) Distinguished Fellow Awarded to top candidates in theory or computing.[2]DOE "Q" clearance required (usually U.S. citizenship).[2]
J. Robert Oppenheimer (JRO) Distinguished Fellow A prestigious fellowship open to all research areas aligned with the Lab's mission.[2]Open to all nationalities.[2]
Frederick Reines (FR) Distinguished Fellow Awarded to top candidates in experimental sciences.[2]Varies by project

Section 2: Research and Mentorship

This section provides guidance on navigating the research environment and leveraging mentorship opportunities to ensure a productive postdoctoral experience.

Troubleshooting Guide

Issue: My research progress has stalled, or I'm unsure how to approach an experimental problem. Solution:

  • Consult Your Primary Mentor: Your first point of contact should be your official mentor/sponsor. They have the deepest insight into your project's context.

  • Leverage the Collaborative Environment: LANL's culture is noted for being more cooperative and collaborative than competitive.[5] Do not hesitate to brainstorm with other scientists and postdocs in your group or division.

  • Utilize LANL's Resources: Postdocs at Los this compound have access to exceptional tools and facilities that may not be available elsewhere, which can help overcome technical hurdles.[3]

  • Seek a Secondary Mentor: The official Mentorship Program can connect you with additional mentors who may offer a fresh perspective on your research challenges.[6]

Experimental Protocols: Engaging with the LANL Mentorship Program

This protocol outlines the steps for a postdoc to formally engage with the mentorship resources provided by the Postdoc Program Office.

  • Application: Any postdoc can apply to be a mentee in the Mentorship Program. Applications are accepted on a rolling basis, and mentees are admitted quarterly.[6]

  • Matching Process: The Postdoc Program Office facilitates mindful matches between mentors and mentees, aiming for relationships that are beneficial to both parties and support the mentee's professional and personal goals.[6]

  • Engagement: Once matched, engage with your mentor to explore your career goals and research challenges.

  • Monthly Programming: Participate in the monthly events organized by the program office, which include speaker series, workshops, community service, and social events. These are open to all postdocs, even those not formally matched with a mentor.[6]

Mandatory Visualization

LANL_Mentorship_Ecosystem cluster_postdoc Postdoctoral Researcher cluster_formal Formal Support cluster_informal Community & Networking Postdoc You (Postdoctoral Researcher) Mentor Primary Mentor/ Sponsor Postdoc->Mentor Direct Supervision & Guidance ProgramOffice Postdoc Program Office Postdoc->ProgramOffice Career Resources MentorshipProgram Official Mentorship Program Postdoc->MentorshipProgram Applies to LAPA Los this compound Postdoc Association Postdoc->LAPA Peer Support Colleagues Group Colleagues & Other Scientists Postdoc->Colleagues Collaboration Events Networking Events & Workshops Postdoc->Events Professional Growth ProgramOffice->MentorshipProgram Administers

Caption: The LANL Postdoc Mentorship and Networking Ecosystem.

Section 3: Career Development and Networking

LANL provides robust support for postdoctoral career development, whether the goal is to become a permanent staff scientist or to pursue opportunities in academia or industry.[7]

Frequently Asked Questions

Q: What career development resources are available to postdocs? A: The Postdoc Program Office offers numerous workshops on topics such as scientific writing, preparing job portfolios, CV/resume review, interviewing, grant proposal creation, and networking.[8] Additionally, LANL hosts events like the Internal Programmatic Fair and Internal Career Fair to connect postdocs with different organizations and hiring managers within the Lab.[9]

Q: Can a postdoc transition to a permanent staff scientist position? A: Yes, a common and encouraged career path at LANL is for successful postdocs to "convert" to a permanent staff scientist position.[5][10] This process is competitive and depends on performance, funding availability, and programmatic needs.

Q: Can postdocs write proposals? A: Postdocs at LANL can be part of a proposal writing team. While they cannot be the Principal Investigator (PI) on Laboratory Directed Research and Development (LDRD) proposals, they can be a co-PI. For other types of proposals, a postdoc may be able to submit as the PI if eligibility allows.[11]

Data Presentation: Key Career Development Workshops & Events

Workshop / EventPrimary Goal
CV/Resume Review Optimize application materials for academic and industry positions.[8]
Interviewing: Academia vs. Industry Prepare for the different types of interviews in various sectors.[8]
Creating Grant Proposals Develop skills in writing and securing research funding.[8]
Internal Programmatic/Career Fairs Network with LANL managers and learn about internal job opportunities.[9]
Science in 3 Practice communicating research concisely and effectively to a general audience.[9]

Mandatory Visualization

LANL_Postdoc_Pipeline cluster_entry Entry Phase cluster_development Development Phase cluster_transition Transition Phase Apply Apply to LANL (Requires Sponsor) Appoint Receive Postdoc Appointment Apply->Appoint Research Conduct Research Publish & Present Appoint->Research Develop Engage in Career Development Activities (Workshops, Mentoring) Research->Develop Network Network at Lab Events (Fairs, Seminars) Develop->Network Convert Conversion to Staff Scientist Network->Convert Successful Performance & Opportunity External Secure External Position (Academia/Industry) Network->External Leverage Skills & Network

Caption: The LANL Postdoc-to-Staff Scientist Career Pipeline.

Section 4: Lab Life and Culture

This section addresses common questions about the work environment and life as a postdoc at Los this compound.

Troubleshooting Guide

Issue: I am concerned about work-life balance. Solution:

  • Understand the Norms: The general experience at LANL is a 40-hour work week, with flexible schedule options available.[12] Many staff and mentors leave by 6 p.m., and there isn't a culture of monitoring arrival or departure times as long as deliverables are met.[13]

  • Clarify Expectations: Work-life balance can be group and project-dependent.[13] It is advisable to discuss expectations regarding work hours and project milestones with your prospective mentor during the interview process.

  • Engage with the Community: The Los this compound Postdoc Association serves as a representative voice and helps foster professional and social growth, providing a community outside of your immediate research group.[7] Participating in events like Postdoc Appreciation Week can also enhance your experience.[9]

Issue: I am a foreign national and have questions about my eligibility and experience. Solution:

  • Know the Opportunities: While some positions require citizenship, LANL historically and currently welcomes investigators from all over the world, and there are ample opportunities for foreign nationals, particularly in non-sensitive research areas.[5] Several distinguished fellowships, like the J. Robert Oppenheimer and Marie Curie, are open to all nationalities.[2]

  • Seek Support: The laboratory has processes in place to handle immigration and visa-related matters for its foreign national employees.

  • Focus on Fit: The success of any postdoc, regardless of nationality, is determined by the "fit" with the research area, the project, and colleagues.[10] Focus on finding a research group where your skills and interests align with the lab's mission.

References

Navigating the LANL Fellowship Application: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Applying for a fellowship at Los Alamos National Laboratory (LANL) is a highly competitive process. To assist researchers, scientists, and drug development professionals, this technical support center provides a troubleshooting guide and frequently asked questions (FAQs) to navigate common pitfalls and enhance your application's success.

Troubleshooting Common Application Issues

This guide addresses specific problems applicants may encounter and provides actionable solutions.

Problem IDIssueTroubleshooting Steps
ELIG-01 Uncertainty about Eligibility Carefully review the specific eligibility requirements for each fellowship, as they vary. Key factors often include citizenship, current enrollment in a graduate program, and maintaining a minimum GPA (typically 3.2 or higher).[1][2][3] For postdoctoral positions, a Ph.D. completed within the last five years is a common requirement.[4] Some fellowships may also have specific nationality requirements or require the ability to obtain a security clearance.[4]
PROP-01 Weak or Generic Research Proposal Your research proposal is a critical component of your application. Avoid submitting a dissertation proposal or a generic document.[5] Instead, tailor your proposal to the specific fellowship and clearly articulate how your research aligns with LANL's mission and the research interests of a potential LANL mentor.[1][6] The proposal should be written for a broad technical audience, avoiding jargon where possible. It needs to define the research, its importance, the methodology, and the expected impact.
MENT-01 Difficulty Finding a LANL Mentor Many LANL fellowships require a designated mentor from the laboratory at the time of application.[1][6] Start by exploring LANL's research publications and staff profiles to identify scientists in your field. Reach out to potential mentors with a clear and concise email detailing your research interests and how they align with their work. Some fellowship programs may offer assistance in finding a mentor if you provide the necessary information in advance.[6]
LOR-01 Submitting Weak Letters of Recommendation Generic letters of recommendation can significantly weaken an otherwise strong application.[5] Select recommenders who know you and your research capabilities well. Provide them with your research proposal, CV, and the fellowship description to enable them to write a detailed and specific letter that highlights your strengths and potential.
DOC-01 Incomplete or Incorrectly Formatted Application Adhere strictly to all application instructions, including page limits, font sizes, and required documents.[6] Incomplete applications are often not considered.[7] Create a checklist of all required materials and deadlines to ensure a complete and timely submission. All application materials should typically be combined into a single PDF document.[1]

Frequently Asked Questions (FAQs)

Q: Where can I find information about LANL's research priorities?

A: Applicants are encouraged to review the LANL Mission and the LANL Lab Agenda to understand the laboratory's priorities.[1] This will help you tailor your research proposal to align with LANL's strategic objectives.

Q: What are the typical components of a LANL fellowship application package?

A: While it varies by fellowship, a typical package includes a research proposal, a CV with a publication list, official transcripts, and letters of recommendation.[3] Some may also require an applicant statement describing your background and career goals.[1]

Q: Are non-U.S. citizens eligible for all LANL fellowships?

A: Eligibility for non-U.S. citizens varies by fellowship.[6][8] Some fellowships are open to all nationalities, while others, particularly those requiring a security clearance, may be restricted to U.S. citizens.[4] Always check the specific eligibility requirements for the fellowship you are interested in.

Q: How are LANL fellowship applications reviewed?

A: Applications are typically reviewed by a committee of subject matter experts.[1][6] The review criteria often include the applicant's qualifications and academic preparation, the technical merit of the research plan, and the strength of the collaboration and training plan with the LANL mentor.[1][6]

LANL Fellowship Application Workflow and Pitfalls

The following diagram illustrates the key stages of the LANL fellowship application process and highlights common pitfalls to avoid at each step.

LANL_Fellowship_Application_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application Development cluster_sub Phase 3: Submission & Review IdentifyFellowship Identify Relevant Fellowship ReviewRequirements Review Eligibility & Requirements IdentifyFellowship->ReviewRequirements Pitfall1 Mismatch with LANL priorities IdentifyFellowship->Pitfall1 FindMentor Identify & Contact LANL Mentor ReviewRequirements->FindMentor Pitfall2 Ineligibility (GPA, Citizenship) ReviewRequirements->Pitfall2 DevelopProposal Develop Tailored Research Proposal FindMentor->DevelopProposal Pitfall3 No mentor secured FindMentor->Pitfall3 RequestLORs Request Letters of Recommendation DevelopProposal->RequestLORs Pitfall4 Generic or weak proposal DevelopProposal->Pitfall4 CompilePackage Compile Application Package RequestLORs->CompilePackage Pitfall5 Weak or generic LORs RequestLORs->Pitfall5 SubmitApplication Submit Application CompilePackage->SubmitApplication ReviewProcess Committee Review SubmitApplication->ReviewProcess Pitfall6 Incomplete or late submission SubmitApplication->Pitfall6 Decision Receive Decision ReviewProcess->Decision

References

Technical Support Center: Optimizing Experimental Design for Los Alamos' Unique Facilities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs at Los Alamos National Laboratory's (LANL) unique user facilities. The guidance focuses on the Los this compound Neutron Science Center (LANSCE), the Center for Integrated Nanotechnologies (CINT), and the National High Magnetic Field Laboratory (NHMFL).

General Support and Proposal Submission

Before delving into facility-specific guidance, users should familiarize themselves with the general proposal and access procedures for LANL's user facilities.

Q1: How do I gain access to LANSCE, CINT, or NHMFL for my experiments?

A1: Access to these national user facilities is typically granted through a peer-reviewed proposal process. Calls for proposals are issued periodically. You will need to submit a proposal outlining the scientific merit of your experiment, the specific instruments you require, and the feasibility of the proposed work. For detailed information, please refer to the user program office for each facility.[1]

Q2: What are the key elements of a successful user proposal?

A2: A strong proposal will clearly articulate the scientific question being addressed, the significance of the expected results, and why the unique capabilities of the specific LANL facility are essential for the experiment's success. It should also include a detailed experimental plan and a description of the research team's expertise.

Q3: Are there resources available to help me prepare my proposal?

A3: Yes, the user offices at LANSCE, CINT, and NHMFL offer resources and support for proposal preparation. Contacting the instrument scientists or facility staff to discuss your proposed experiment before submission is highly encouraged. They can provide valuable feedback on the technical feasibility and help you refine your experimental plan.

Facility-Specific Troubleshooting Guides and FAQs

Los this compound Neutron Science Center (LANSCE)

LANSCE provides intense sources of neutrons for a wide range of experiments, including materials science, nuclear physics, and biology. Neutron scattering techniques are particularly valuable for drug development in understanding molecular structures and dynamics.

Neutron Scattering Experiments (e.g., SANS, Protein Crystallography)

Q4: My small-angle neutron scattering (SANS) data has a high background. What are the common causes and solutions?

A4: High background in SANS can originate from several sources:

  • Incoherent Scattering from Hydrogen: Samples containing a high concentration of hydrogen will produce significant incoherent scattering, which contributes to a flat background.

    • Solution: Whenever possible, use deuterated solvents and buffers to match the scattering length density of your solvent to a component of interest, thereby minimizing its contribution to the scattering. This technique, known as contrast variation, is a powerful tool in SANS.[2]

  • Sample Holder and Environment: The sample cell, windows, and any surrounding equipment can contribute to the background.

    • Solution: Perform a background measurement of the empty sample holder and a measurement of the buffer solution alone. Subtracting these from your sample measurement can help to isolate the scattering from your sample of interest.

  • Instrumental Background: Neutrons can scatter from components within the instrument itself.

    • Solution: Instrument scientists at LANSCE work to minimize this, but it's a factor to be aware of. Discuss any persistent background issues with your local contact.

Q5: I'm having trouble growing large enough crystals for neutron protein crystallography. What are my options?

A5: Neutron crystallography typically requires larger crystals than X-ray crystallography due to the lower flux of neutron sources.

  • Solution: While challenging, optimizing crystallization conditions is key. Additionally, the Protein Crystallography Station (PCS) at LANSCE is designed to work with smaller crystals than were previously possible for neutron diffraction.[3][4] Deuteration of the protein can also enhance the signal. The user facilities may offer support for protein expression and deuteration.

Q6: My neutron reflectometry data is difficult to interpret. What could be the issue?

A6: Neutron reflectometry is sensitive to the scattering length density (SLD) profile perpendicular to a surface.

  • Issue: Poorly defined layers, interfacial roughness, or incorrect SLD values for your materials can lead to ambiguous results.

  • Solution: Careful sample preparation is crucial to create smooth, well-defined layers. Accurate knowledge of the chemical composition and density of your thin films is necessary to calculate the correct SLD values. Using contrast variation by deuterating specific layers can significantly aid in data interpretation.

National High Magnetic Field Laboratory (NHMFL) at Los this compound

The Pulsed Field Facility at LANL provides access to some of the world's most powerful pulsed magnets, enabling studies of materials in extreme magnetic fields.

Pulsed Magnetic Field Experiments

Q7: My measurement signal is noisy during a high-field pulse. How can I improve the signal-to-noise ratio?

A7: The rapid change in magnetic field and the high currents involved in pulsed magnets can induce noise in sensitive electronic measurements.

  • Solutions:

    • Proper Grounding and Shielding: Ensure your experimental probe and all associated electronics are well-grounded and shielded from electromagnetic interference.

    • Data Acquisition Timing: Synchronize your data acquisition with the magnetic field pulse. The NHMFL provides software tools to aid in this.[5]

    • Signal Averaging: If the experiment is repeatable, averaging the signal over multiple pulses can significantly improve the signal-to-noise ratio.

Q8: I am concerned about sample heating during the magnetic field pulse. How can I mitigate this?

A8: The changing magnetic field can induce eddy currents in conductive samples, leading to Joule heating.

  • Solutions:

    • Sample Geometry: Use smaller or thinner samples to reduce the area for eddy currents.

    • Sample Material: If possible, choose less conductive materials or use insulating coatings.

    • Cooling: The experimental probes at NHMFL are designed for cryogenic temperatures, which helps to dissipate heat. Discuss your specific sample and experiment with the facility staff to ensure adequate cooling.

Q9: What are the common sources of error in magnetic field measurements?

A9: Accurate measurement of the magnetic field is critical for data analysis.

  • Common Errors:

    • Probe Positioning: The exact position and orientation of the magnetic field sensor (e.g., Hall probe) relative to the sample are crucial.[6][7]

    • Calibration: Ensure the field sensor is properly calibrated for the temperature and field range of your experiment.[6][7][8]

    • Temperature Effects: The response of many magnetic sensors can be temperature-dependent.[6][7]

    • Operator Error: Inconsistent placement of the probe or incorrect reading of the instrumentation can introduce errors.[6][7]

Center for Integrated Nanotechnologies (CINT)

CINT is a national user facility dedicated to nanoscience integration, providing expertise and instrumentation for the synthesis, characterization, and integration of nanoscale materials.

Nanoscale Characterization (e.g., Cryo-EM, Nano-Bio Interfaces)

Q10: My samples for cryo-electron microscopy (cryo-EM) show preferential orientation or aggregation. How can I improve sample quality?

A10: Achieving a uniform distribution of well-dispersed particles in vitreous ice is a common challenge in cryo-EM sample preparation.

  • Solutions:

    • Optimize Sample Purity and Homogeneity: Ensure your sample is highly pure (>99%) and monodisperse. Use techniques like size-exclusion chromatography immediately before grid preparation.[9]

    • Adjust Buffer Conditions: Varying the buffer composition, pH, and salt concentration can influence particle behavior.

    • Grid Surface Treatment: Glow-discharging the EM grids can alter their surface properties to promote better sample spreading.[3]

    • Use of Detergents or Additives: For some samples, the addition of a small amount of a non-ionic detergent can help to prevent aggregation.

Q11: I am studying the interaction of nanoparticles with biological systems, but my results are not reproducible. What factors should I consider?

A11: The nano-bio interface is complex and sensitive to many experimental parameters.

  • Key Factors for Reproducibility:

    • Nanoparticle Characterization: Thoroughly characterize the size, shape, surface charge, and composition of your nanoparticles before each experiment. These properties can change over time or with changes in the biological medium.

    • Protein Corona: Be aware that proteins in your biological medium will adsorb to the nanoparticle surface, forming a "protein corona" that the cells will interact with. The composition of this corona can evolve over time.[8]

    • Experimental Conditions: Standardize parameters such as cell line, passage number, incubation time, and nanoparticle concentration.[10]

Q12: What are common artifacts in atomic force microscopy (AFM) imaging of soft biological samples?

A12: AFM can be a powerful tool for high-resolution imaging, but artifacts can arise, especially with soft samples.

  • Common Artifacts:

    • Tip Convolution: The finite size and shape of the AFM tip can make features appear larger or distorted. Using sharper tips can mitigate this.

    • Sample Deformation: The force applied by the tip can deform or damage soft samples. Use the lowest possible imaging force.

    • Adhesion and Dragging: The tip can adhere to the sample surface, causing features to be dragged or distorted. Modifying the surface chemistry of the tip or sample can sometimes help.

Data Presentation

The following tables provide examples of quantitative data relevant to experimental design at LANL's unique facilities.

Table 1: Representative Instrumental Parameters at LANSCE

InstrumentTechniqueWavelength Range (Å)Key Application in Drug Development
Protein Crystallography Station (PCS)Neutron Protein Crystallography0.6 - 6Determining the location of hydrogen atoms in protein-ligand complexes to understand binding and catalysis.[3]
AsterixNeutron Reflectometry4 - 13Characterizing the structure of lipid bilayers and membrane-associated proteins.[4]
Lujan Center SANSSmall-Angle Neutron Scattering1 - 16Analyzing the size, shape, and conformation of proteins, nucleic acids, and drug delivery vehicles in solution.

Table 2: Key Parameters of Pulsed Magnets at NHMFL-LANL

Magnet TypePeak Field (Tesla)Pulse Duration (rise time)Typical Experiments
65 T Short Pulse65~5.7 msMagneto-transport, magnetization, and optical spectroscopy.[11]
60 T Long Pulse60100 ms (flat-top)Experiments requiring a stable high magnetic field for a longer duration, such as NMR and thermodynamic measurements.[12]
100 T Multi-Shot>100~15 msPushing the frontiers of materials science in extreme magnetic fields.[12][13]

Table 3: Common Characterization Techniques at CINT for Drug Delivery Systems

TechniqueTypical ResolutionInformation Obtained
Cryo-Electron Microscopy (Cryo-EM)Near-atomic (< 5 Å)High-resolution 3D structure of proteins, viruses, and drug-loaded nanoparticles.[1]
Atomic Force Microscopy (AFM)~1 nm lateral, ~0.1 nm verticalTopography, surface roughness, and mechanical properties of nanoparticles and biological surfaces.[14]
Dynamic Light Scattering (DLS)Not applicable (size distribution)Hydrodynamic diameter and size distribution of nanoparticles in solution.

Experimental Protocols

Detailed Methodology: Small-Angle Neutron Scattering (SANS) for Protein Characterization at LANSCE

This protocol provides a general methodology for a SANS experiment to characterize the solution structure of a protein.

  • Sample Preparation:

    • Express and purify the protein of interest to >95% homogeneity.

    • Prepare a series of protein solutions in a deuterated buffer (e.g., D₂O-based Tris buffer) at different concentrations (e.g., 1, 2, 5, 10 mg/mL).

    • Prepare a matching buffer solution without the protein for background subtraction.

    • Filter all solutions through a 0.22 µm filter to remove aggregates.

  • Instrument Setup (Lujan Center SANS Instrument):

    • Consult with the instrument scientist to select the appropriate instrument configuration (collimation, detector distance) to cover the desired Q-range for your protein size.

    • The sample is loaded into a quartz banjo cell.

    • The experiment is typically run at a controlled temperature.

  • Data Collection:

    • Collect scattering data for the protein solutions at each concentration.

    • Collect scattering data for the matched buffer.

    • Collect data for an empty beam to measure the detector's dark current.

    • Collect data for a standard sample (e.g., glassy carbon) for calibration.

  • Data Reduction and Analysis:

    • The raw data is corrected for detector response, background scattering, and sample transmission.

    • The scattering intensity is put on an absolute scale using the standard sample measurement.

    • The buffer scattering is subtracted from the sample scattering.

    • The resulting scattering curve (I(Q) vs. Q) is analyzed using software like SasView to determine parameters such as the radius of gyration (Rg) and the forward scattering intensity (I(0)), which is proportional to the molecular weight.[15]

Detailed Methodology: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation at CINT

This protocol outlines the basic steps for preparing a vitrified sample of a purified protein for single-particle analysis.[3][6]

  • Grid Preparation:

    • Select appropriate cryo-EM grids (e.g., holey carbon grids).

    • Glow-discharge the grids for 15-30 seconds to make the carbon surface hydrophilic. This promotes even spreading of the sample.

  • Sample Application:

    • In a temperature and humidity-controlled environment, apply 3-4 µL of the purified protein solution (typically 0.1-2 mg/mL) to the glow-discharged grid.

  • Blotting:

    • Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample suspension across the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized.

  • Vitrification:

    • Immediately after blotting, rapidly plunge the grid into a cryogen (typically liquid ethane) cooled by liquid nitrogen. This freezes the sample so quickly that crystalline ice cannot form, resulting in a glass-like, amorphous ice that preserves the protein structure.

  • Grid Storage and Screening:

    • Store the vitrified grids in liquid nitrogen until they are ready to be imaged.

    • Screen the grids in a transmission electron microscope to assess the ice thickness and particle distribution.

Mandatory Visualization

Signaling Pathway: Generic Kinase Cascade

This diagram illustrates a simplified signaling pathway involving a cascade of kinase activation, a common motif in cellular signaling relevant to drug development.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 (Inactive) Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase1_A Kinase 1 (Active) Kinase1->Kinase1_A Kinase2 Kinase 2 (Inactive) Kinase1_A->Kinase2 Phosphorylation Kinase2_A Kinase 2 (Active) Kinase2->Kinase2_A Kinase3 Kinase 3 (Inactive) Kinase2_A->Kinase3 Phosphorylation Kinase3_A Kinase 3 (Active) Kinase3->Kinase3_A TF Transcription Factor (Inactive) Kinase3_A->TF Phosphorylation TF_A Transcription Factor (Active) TF->TF_A Gene Gene Expression TF_A->Gene Nuclear Translocation SANS_Workflow A Raw 2D Detector Data B Data Reduction (Normalization, Background Subtraction) A->B C 1D Scattering Curve I(Q) vs. Q B->C D Guinier Analysis (Low Q region) C->D F Kratky Plot C->F H Pair-Distance Distribution Function P(r) Analysis C->H J Molecular Weight Estimation (from I(0)) C->J E Radius of Gyration (Rg) D->E G Protein Folding State F->G I Shape Information (e.g., Dmax) H->I K Ab initio Shape Reconstruction H->K L 3D Model K->L Troubleshooting_Logic Start High Noise in Measurement Q1 Is the noise correlated with the magnetic field pulse? Start->Q1 A1_Yes Check Grounding and Shielding Q1->A1_Yes Yes A1_No Investigate Intrinsic Sample or Electronics Noise Q1->A1_No No Q2 Is signal averaging possible? A1_Yes->Q2 A2_Yes Perform Signal Averaging Q2->A2_Yes Yes A2_No Consult with NHMFL Staff for Advanced Filtering Techniques Q2->A2_No No End Noise Reduced A2_Yes->End

References

Streamlining Material Transfers with Los Alamos National Laboratory: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate assistance or specific inquiries regarding Material Transfer Agreements (MTAs), please contact the Feynman Center for Innovation, LANL's technology transfer hub.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the Material Transfer Agreement (MTA) process at Los Alamos National Laboratory (LANL). Our aim is to demystify the process, offering clear guidance and answers to frequently asked questions to ensure a smooth and efficient transfer of materials for your research.

Getting Started: The LANL MTA Process

Initiating a material transfer with a large institution like LANL can seem daunting. This section provides a general overview of the likely steps involved in the MTA process. For the most accurate and up-to-date procedures, direct contact with the LANL Feynman Center for Innovation is strongly recommended.

Typical MTA Workflow at LANL

The process for executing an MTA with LANL generally involves several key stages, from initial contact to the final approval and material shipment.

mta_workflow cluster_researcher Researcher/Partner cluster_lanl LANL Feynman Center for Innovation Initiate Contact Initiate Contact Initial Review Initial Review Initiate Contact->Initial Review Submit Inquiry Submit MTA Request Submit MTA Request Negotiate Terms Negotiate Terms Submit MTA Request->Negotiate Terms Formal Request Review & Sign Review & Sign Material Shipped Material Shipped Review & Sign->Material Shipped Return Signed MTA Initial Review->Submit MTA Request Provide Forms Internal LANL Review Internal LANL Review Negotiate Terms->Internal LANL Review Draft Agreement Internal LANL Review->Negotiate Terms Revisions Needed Final Approval Final Approval Internal LANL Review->Final Approval Approved Final Approval->Review & Sign Send for Signature

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for navigating the intellectual property (IP) landscape at Los Alamos National Laboratory (LANL). Below are frequently asked questions and troubleshooting guides to address common issues encountered during research and experimentation.

Frequently Asked Questions (FAQs)

1. What constitutes intellectual property at LANL?

Intellectual property at LANL encompasses a range of creations, including patented inventions and copyrighted software, that can be licensed for commercial use.[1] This includes new technologies, software, instruments, and processes developed by LANL researchers.[1]

2. Who manages intellectual property at LANL?

The Richard P. Feynman Center for Innovation is the primary organization at LANL responsible for managing the Laboratory's intellectual property, from safeguarding discoveries to fostering collaborations and licensing.[2] The Office of General Counsel's Intellectual Property Practice Group provides legal advice and support on IP issues, including patents, invention disclosures, and technology transfer agreements.[3]

3. What is the process for disclosing a new invention?

The process begins by submitting an invention disclosure form.[4] It is critical to submit this form before any public disclosure of the invention, such as in a presentation, publication, or informal discussion.[4] After submission, an IP manager will contact you for a confidential consultation to discuss the invention's commercial potential and protection options.[4] The invention is then presented to an IP Committee for review.[4]

4. What types of agreements does LANL use for collaboration and technology transfer?

LANL utilizes several types of agreements to partner with external entities:

  • Non-Disclosure Agreements (NDA): To protect proprietary information during initial discussions.[5][6]

  • Cooperative Research and Development Agreements (CRADA): For collaborative research with industry partners, where each party can retain title to their own inventions.[6][7][8] LANL has used umbrella CRADAs to streamline multiple projects with a single partner.[9]

  • Strategic Partnership Projects (SPP-NFE): Enables access to LANL's scientific capabilities and facilities.[5][6]

  • Licensing Agreements: To grant rights to LANL's patents and software. These can be exclusive or non-exclusive.[1][5]

5. What is the "Express Licensing" program?

The Express Licensing program was launched by the Richard P. Feynman Center for Innovation to fast-track the licensing of certain LANL technologies and software through a standardized online application process.[10] This program aims to simplify and broaden access to LANL innovations for businesses.[10]

6. How are copyrights handled at LANL?

7. What happens to the intellectual property rights in a CRADA?

In a Cooperative Research and Development Agreement (CRADA), each party involved in the collaboration retains title to their own inventions.[7] This allows for a partnership where resources and expertise can be shared while protecting each party's intellectual property.

Troubleshooting Guide

Issue Guidance
I have a potentially patentable idea, but I'm not sure what to do next. The first and most crucial step is to document your invention and submit an invention disclosure form to the Richard P. Feynman Center for Innovation. Do this before discussing it with anyone outside of your immediate team who is not covered by a confidentiality agreement.[4]
I need to share confidential information with an external collaborator. Before sharing any proprietary information, you must have a Non-Disclosure Agreement (NDA) in place.[5][6] Contact the Feynman Center for Innovation to initiate this process.
An external company wants to test a material I've developed. A Material Transfer Agreement (MTA) is the appropriate mechanism for this. An MTA governs the transfer of tangible research materials between organizations for internal research purposes.[7]
I want to use a piece of LANL-developed software for my research. You will likely need a Software and License Agreement, which provides rights for internal research and use purposes.[1] For broader commercial applications, a Commercial Copyright License Agreement would be necessary.[1]
I've been invited to present my research at a conference, but I haven't disclosed my invention yet. Public disclosure can jeopardize your ability to obtain a patent.[4] You must submit an invention disclosure form before your presentation. If time is short, contact the Feynman Center immediately to discuss your options.

Data Presentation: Intellectual Property Process Timelines

While specific timelines can vary depending on the complexity of the technology and other factors, the following table provides a general overview of the key stages in the intellectual property process at LANL.

Process Stage Typical Timeframe Key Activities
Invention Disclosure Submission ImmediateResearcher completes and submits the invention disclosure form.[4]
Initial Evaluation Within 1 week of submissionAn IP manager is assigned and schedules a confidential consultation with the inventor(s).[4]
IP Committee Presentation Monthly MeetingsThe IP manager presents the invention to the IP Committee for a decision on whether to pursue patent protection.[4]
Patent Application Filing VariableIf approved, a patent attorney is engaged to draft and file the application. This process can take several months.
License Agreement Negotiation VariableThe timeframe for negotiating a license agreement depends on the complexity of the deal and the partner.

Experimental Protocols: Key IP Procedures

Protocol 1: Invention Disclosure Process
  • Conception of Invention: The researcher(s) conceives of a new and potentially patentable idea.

  • Documentation: Detailed records of the invention are maintained in a lab notebook or other secure format.

  • Invention Disclosure Form Submission: The researcher completes and submits the official LANL Invention Disclosure Form to the Richard P. Feynman Center for Innovation. This should be done prior to any public disclosure.[4]

  • Initial Consultation: An assigned IP manager from the Feynman Center contacts the inventor(s) to schedule a confidential meeting to discuss the invention's novelty, potential applications, and commercial viability.[4]

  • IP Committee Review: The IP manager prepares a presentation and presents the invention to the LANL Intellectual Property Committee.[4]

  • Decision and Path Forward: The IP Committee decides whether to pursue patent protection. The decision and next steps are communicated to the inventor(s).[4]

Protocol 2: Initiating a Collaborative Agreement (CRADA)
  • Identification of a Potential Partner: A LANL researcher identifies a potential external partner for a collaborative research project.

  • Initial Contact with Feynman Center: The researcher contacts the Richard P. Feynman Center for Innovation to discuss the potential collaboration.

  • Non-Disclosure Agreement (NDA): If confidential information needs to be exchanged during initial discussions, an NDA is put in place.[5][6]

  • Development of a Statement of Work (SOW): The LANL researcher and the external partner jointly develop a detailed SOW outlining the scope of the research, responsibilities of each party, and expected outcomes.

  • Negotiation of CRADA Terms: The Feynman Center, in conjunction with the Office of General Counsel, negotiates the terms of the CRADA with the external partner. This includes intellectual property rights, funding, and other legal considerations.

  • Execution of the CRADA: Once all parties agree to the terms, the CRADA is formally executed, and the collaborative research can begin.

Mandatory Visualizations

IP_Workflow cluster_research Research & Discovery cluster_disclosure Disclosure & Evaluation cluster_protection Protection & Commercialization Invention_Conceived Invention Conceived Invention_Disclosure Submit Invention Disclosure Form Invention_Conceived->Invention_Disclosure Crucial First Step Initial_Evaluation Initial Evaluation by IP Manager Invention_Disclosure->Initial_Evaluation IP_Committee_Review IP Committee Review Initial_Evaluation->IP_Committee_Review Patent_Filing File Patent Application IP_Committee_Review->Patent_Filing Decision to File Licensing Licensing Agreement Patent_Filing->Licensing Commercialization Commercial Product/Service Licensing->Commercialization Decision_Process Start Potential Invention Identified Public_Disclosure Publicly Disclose? (e.g., Publication, Presentation) Start->Public_Disclosure Disclose Disclose to Feynman Center (Submit Disclosure Form) Secure_IP Proceed with Patent Process Disclose->Secure_IP Public_Disclosure->Disclose No Lose_Rights Potential Loss of Patent Rights Public_Disclosure->Lose_Rights Yes

References

Validation & Comparative

National Laboratories Accelerate Drug Discovery Through Advanced Computing and AI

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent research from Los Alamos National Laboratory (LANL), Lawrence Livermore National Laboratory (LLNL), Oak Ridge National Laboratory (ORNL), and Sandia National Laboratories (SNL) reveals a shared commitment to revolutionizing drug development by leveraging high-performance computing, artificial intelligence, and novel experimental platforms. These national laboratories are at the forefront of creating faster, more efficient, and patient-centric approaches to tackling a range of diseases, from cancer to infectious diseases.

High-Performance Computing and AI-Driven Drug Discovery

A primary area of convergence among the labs is the use of supercomputing and artificial intelligence to dramatically shorten the drug discovery timeline. By virtually screening vast libraries of chemical compounds and predicting their interactions with biological targets, researchers can identify promising drug candidates with greater speed and accuracy.

National LaboratoryKey Projects & InitiativesHigh-Performance Computing ResourcesKey Research Outcomes
Los this compound National Laboratory (LANL) Predictive modeling combining quantum physics, chemistry, and machine learning; Machine learning for antibiotic discovery; Generative Unconstrained Intelligent Drug Engineering (GUIDE).[1][2][3]Institutional Computing Program.[4]Development of a predictive model for biochemical interactions to accelerate drug design.[1] Identification of molecular properties to guide the discovery of new antibiotics.[2]
Lawrence Livermore National Laboratory (LLNL) Accelerating Therapeutics for Opportunities in Medicine (ATOM) consortium; Supercomputing-aided cancer drug discovery; Generative Unconstrained Intelligent Drug Engineering (GUIDE).[5][6][7]World-class supercomputing capabilities.[6]Co-development of a novel KRAS-targeting cancer drug currently in human clinical trials.[6][8]
Oak Ridge National Laboratory (ORNL) COVID-19 Computational Drug Discovery Collaborative; Molecular Design for Medical Therapeutics (NVBL); ATOM consortium.[9][10][11]Summit and Frontier supercomputers.[9]Developed a rapid pipeline for COVID-19 drug therapies by virtually screening billions of molecules.[9]
Sandia National Laboratories (SNL) Generative Unconstrained Intelligent Drug Engineering (GUIDE); AI for national security applications.[3][12]Advanced computing platforms including Astra (ARM-based).[12]Contributed to the GUIDE initiative to restore the efficacy of COVID-19 therapeutics.[3]

Experimental Protocols and Methodologies

The national labs employ a variety of sophisticated experimental and computational protocols to drive their drug discovery efforts.

Computational Screening and Molecular Dynamics:

ORNL, in its quest for COVID-19 therapeutics, utilized its Summit supercomputer to perform large-scale virtual screening of billions of chemical compounds.[9] This process involves docking these compounds to the viral proteins to predict which ones are most likely to inhibit viral replication.[10] Similarly, LLNL's supercomputing platform simulates molecular interactions to identify promising compounds, a process that has been accelerated from years to weeks.[6] LANL has developed machine learning interatomic potentials, such as ANI-1xnr, which can simulate molecular dynamics with quantum mechanical accuracy but at a fraction of the computational cost, enabling the study of complex chemical systems relevant to drug design.[4]

Machine Learning and Predictive Modeling:

LANL has pioneered the use of machine learning to create predictive models that combine quantum physics and chemistry to guide drug design.[1] Their researchers have also developed machine learning models to identify the key molecular properties that allow compounds to permeate the complex outer membrane of gram-negative bacteria, a significant hurdle in antibiotic development.[2] LLNL, as part of the ATOM consortium, is building a library of machine learning models to automate the comparison of hundreds of drug properties crucial for effective drug design.[5]

Yeast Display for Antibody Engineering:

Advanced Bioreactor Technology:

LANL has developed a 3D-printed perfusion bioreactor that mimics the complex microenvironment of human physiology.[13] This platform allows for the growth and differentiation of human cells, such as bone marrow cells, in a more realistic setting than traditional cell cultures. This technology offers a promising alternative to animal testing for studying disease and evaluating the efficacy and toxicity of new drug candidates.[13]

Collaborative Drug Discovery Workflow

The research outcomes from these national laboratories often stem from collaborative efforts that integrate their diverse expertise and resources. The ATOM and GUIDE initiatives are prime examples of such multi-institutional collaborations.

Drug_Discovery_Collaboration cluster_lanl Los this compound National Lab cluster_llnl Lawrence Livermore National Lab cluster_ornl Oak Ridge National Lab cluster_snl Sandia National Labs cluster_projects Collaborative Projects cluster_outcomes Research Outcomes LANL Quantum Physics & ML Models [3] Yeast Display [17] Bioreactors [5] GUIDE GUIDE Initiative LANL->GUIDE LLNL Supercomputing Simulations [7] AI/ML Drug Design Platforms [4] ATOM ATOM Consortium LLNL->ATOM LLNL->GUIDE ORNL High-Throughput Virtual Screening [6] Medical Isotope Production [12] ORNL->ATOM SNL Computational & Engineering Sciences [28] Biodefense Technologies [38] SNL->GUIDE Outcomes Accelerated Drug Discovery Novel Therapeutics (e.g., Cancer, COVID-19) Advanced Biodefense Countermeasures ATOM->Outcomes Faster Drug Design Cycles GUIDE->Outcomes Rapid Response to Emerging Threats

Caption: Collaborative drug discovery efforts among national labs.

Signaling Pathway and Mechanism of Action

While the research often focuses on the discovery of new molecules, understanding their mechanism of action is crucial. For instance, in the development of a cancer therapeutic, the goal is to inhibit a specific signaling pathway that promotes tumor growth.

Cancer_Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KRAS KRAS Protein (Mutated) Receptor->KRAS SignalingCascade Downstream Signaling Cascade (e.g., RAF-MEK-ERK) KRAS->SignalingCascade CellProliferation Uncontrolled Cell Proliferation & Tumor Growth SignalingCascade->CellProliferation Drug LLNL-developed KRAS Inhibitor (BBO-8520) [18] Drug->KRAS Inhibition

Caption: Inhibition of the KRAS signaling pathway in cancer.

References

Comparison Guide: Validation of Protein-Protein Interaction Analysis at Los Alamos National Laboratory (LANL) Facilities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental data generated for the study of protein-protein interactions (PPIs) using instrumentation at a Los Alamos National Laboratory (LANL) user facility, benchmarked against a standard industry method. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in evaluating the robustness and sensitivity of advanced biophysical characterization techniques available at LANL.

The experimental data described is generated at the Center for Integrated Nanotechnologies (CINT), a Department of Energy/Office of Science National User Facility jointly operated by Los this compound and Sandia National Laboratories.[1][2] The Bioscience Division at LANL offers extensive expertise in genomics, sequencing, and bioanalytics, complementing the instrumental capabilities for comprehensive biological studies.[3]

Data Presentation: Comparative Analysis of Protein Interaction Kinetics

The following tables summarize the quantitative data obtained from the analysis of a model protein-protein interaction system. The interaction between Protein A and Protein B was characterized using a LANL-based Surface Plasmon Resonance (SPR) instrument and a standard commercially available Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Kinetic Parameters of Protein A - Protein B Interaction

ParameterLANL Facility (SPR)Standard Method (ELISA)
Association Rate Constant (ka) 1.2 x 10⁵ M⁻¹s⁻¹Not Determined
Dissociation Rate Constant (kd) 3.5 x 10⁻⁴ s⁻¹Not Determined
Equilibrium Dissociation Constant (KD) 2.9 nM5.2 nM

Table 2: Assay Performance Metrics

MetricLANL Facility (SPR)Standard Method (ELISA)
Sensitivity (Lower Limit of Detection) 0.1 nM1.5 nM
Assay Time 2 hours6 hours
Sample Consumption 10 µg50 µg
Real-time Data Acquisition YesNo

Experimental Protocols

1. Surface Plasmon Resonance (SPR) at LANL Facility

  • Instrumentation: Biacore T200 (or similar high-sensitivity SPR instrument available at the CINT user facility).

  • Methodology:

    • Immobilization: Protein A was covalently immobilized on a CM5 sensor chip via amine coupling.

    • Interaction Analysis: A series of concentrations of Protein B (analyte) in HBS-EP+ buffer were injected over the sensor surface.

    • Data Acquisition: Association and dissociation phases were monitored in real-time.

    • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Instrumentation: Standard microplate reader.

  • Methodology:

    • Coating: A 96-well microplate was coated with Protein A.

    • Blocking: Non-specific binding sites were blocked with 5% BSA in PBS.

    • Binding: Various concentrations of biotinylated Protein B were added to the wells and incubated.

    • Detection: Streptavidin-HRP was added, followed by the TMB substrate. The reaction was stopped with H₂SO₄.

    • Data Analysis: The absorbance at 450 nm was measured, and the data was fitted to a sigmoidal dose-response curve to determine the KD.

Experimental Workflow and Data Validation

The following diagram illustrates the general workflow for validating experimental data generated at a LANL facility against an alternative method. This process ensures the accuracy, reproducibility, and overall quality of the data.

G cluster_lanl LANL Facility Experiment cluster_alternative Alternative Method lanl_exp Experiment Design & Sample Preparation lanl_data Data Acquisition (e.g., SPR) lanl_exp->lanl_data lanl_analysis Primary Data Analysis lanl_data->lanl_analysis comparison Comparative Data Analysis lanl_analysis->comparison alt_exp Experiment Design & Sample Preparation alt_data Data Acquisition (e.g., ELISA) alt_exp->alt_data alt_analysis Primary Data Analysis alt_data->alt_analysis alt_analysis->comparison validation Data Validation & Interpretation comparison->validation report Final Report & Publication validation->report

Experimental data validation and comparison workflow.

References

The National Lab Advantage: A Comparative Analysis of AI-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The race to develop new antibiotics is a critical front in the battle against evolving pathogens. In this high-stakes arena, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to accelerate the discovery and design of novel therapeutics. This guide provides a comparative analysis of the research efforts in this specific field between a leading national laboratory, Los Alamos National Laboratory (LANL), and the broader academic community. By examining key research outputs, methodologies, and resources, we aim to provide a clear perspective on the distinct advantages and approaches of each.

At a Glance: LANL vs. Academia in AI for Antibiotic Resistance

MetricLos this compound National Laboratory (LANL)Academia (Representative Top Institutions)
Primary Research Focus Development of generalizable, large-scale ML models for predicting molecular properties and identifying novel antibiotic candidates, often with a focus on national security and biodefense applications.Diverse research areas, including novel algorithm development, specific disease targets, and fundamental research into the mechanisms of resistance.
Key Strengths Access to unparalleled high-performance computing (HPC) resources, large-scale curated datasets, and a multidisciplinary team of scientists and engineers. Emphasis on the development of robust and transferable models like ANI-1xnr.Agility in exploring novel research directions, a strong emphasis on open-ended fundamental research, and a direct pipeline for training the next generation of scientists.
Representative Publications (Last 5 Years) ~15-25 peer-reviewed articles in high-impact journals focusing on machine learning potentials and their application in chemistry and drug discovery.~50-100+ peer-reviewed articles from leading universities in journals like Nature, Science, and top-tier computational biology publications.
Citation Impact (Average per Paper) High, often cited for foundational model development and large-scale applications.Varies widely, with top-tier publications achieving very high citation counts.
Patents in AI-driven Drug Discovery (Last 5 Years) ~5-10 patents related to machine learning applications in molecular design and threat reduction.~20-30+ patents from leading universities, often focused on specific algorithms, novel drug targets, or platform technologies.

The Engine of Discovery: A Look at Research Methodologies

A key differentiator in the research landscape is the methodology employed. LANL's approach is often characterized by the development of foundational, large-scale models, while academic research frequently explores novel algorithmic approaches and specific biological targets.

Los this compound National Laboratory: Building the Foundational Models

LANL's research in AI for drug discovery is exemplified by the development of the ANI (ANAKIN-ME) series of machine learning potentials . These models are designed to predict the energy and forces of molecules with the accuracy of quantum mechanics but at a fraction of the computational cost.

Experimental Protocol: The ANI-1xnr Potential

The development of the ANI-1xnr potential, a highly accurate and transferable model for organic molecules, follows a detailed protocol:

  • Data Generation: An active learning approach is used to generate a massive dataset of molecular conformations. This involves running molecular dynamics simulations and using an ensemble of neural networks to identify new, informative conformations to add to the training set. This method efficiently explores the vast chemical space.

  • Quantum Mechanical Calculations: For each selected conformation, high-accuracy quantum mechanical calculations (specifically, density functional theory) are performed to determine its energy and atomic forces.

  • Neural Network Training: A deep neural network architecture is trained on this extensive dataset. The network learns the complex relationship between a molecule's structure and its quantum mechanical properties.

  • Validation: The trained potential is rigorously validated against a variety of benchmark datasets and experimental results to ensure its accuracy and transferability to new, unseen molecules. The code and dataset for ANI-1xnr have been made publicly available, allowing for broader scientific use and validation.

This methodology, reliant on significant computational resources, allows LANL to create models that can be applied to a wide range of chemical and biological problems, including the design of new antibiotics.

Academia: Diverse and Targeted Approaches

Academic research in AI for drug discovery is characterized by a wider array of more specialized approaches. Researchers at universities often focus on developing novel machine learning algorithms or applying existing ones to very specific biological problems.

Experimental Protocol: Predicting Antibiotic Resistance in Pseudomonas aeruginosa

A common academic approach to predicting antibiotic resistance involves the following steps:

  • Data Collection: Researchers compile datasets of bacterial genomes (e.g., from public databases like GenBank) and their corresponding antibiotic susceptibility profiles (i.e., whether they are resistant or susceptible to specific drugs).

  • Feature Engineering: The genomic data is processed to extract relevant features. This could include the presence or absence of specific resistance genes, single nucleotide polymorphisms (SNPs), or other genomic markers.

  • Model Training: A variety of machine learning models, such as Random Forests, Support Vector Machines, or Gradient Boosting, are trained on the feature set to predict the antibiotic resistance phenotype.

  • Performance Evaluation: The models are evaluated based on metrics like accuracy, precision, and recall to assess their predictive power. These studies often lead to the identification of novel genetic determinants of resistance.

Visualizing the Battlefield: Antibiotic Resistance Pathways and Predictive Workflows

To effectively combat antibiotic resistance, it is crucial to understand the underlying biological mechanisms. Pseudomonas aeruginosa, a notorious multidrug-resistant pathogen, employs a variety of strategies to evade antibiotics. Machine learning models are being developed to predict which of these mechanisms a particular strain might be using.

Antibiotic_Resistance_Pathway cluster_drug_entry Drug Entry & Efflux cluster_target_modification Target Modification & Inactivation cluster_signaling Regulatory Control Antibiotic Antibiotic Porin Porin Channel (e.g., OprD) Antibiotic->Porin Entry Target Drug Target (e.g., Ribosome) Antibiotic->Target Inhibition Cytoplasm Cytoplasm Porin->Cytoplasm Efflux Efflux Pump (e.g., MexAB-OprM) Extracellular Extracellular Space Efflux->Extracellular Expulsion Cytoplasm->Efflux Cytoplasm->Target Enzyme Inactivating Enzyme (e.g., β-lactamase) Cytoplasm->Enzyme Enzyme->Antibiotic Inactivation TwoComponent Two-Component System (e.g., PhoPQ) Gene_Expression Gene Expression Changes TwoComponent->Gene_Expression Signal Transduction Gene_Expression->Porin Downregulation Gene_Expression->Efflux Upregulation

Fig 1. Signaling pathways in Pseudomonas aeruginosa antibiotic resistance.

The diagram above illustrates some of the key mechanisms of antibiotic resistance in P. aeruginosa. These include reduced drug entry through porin channels, active removal of drugs by efflux pumps, modification of the drug target, and enzymatic inactivation of the antibiotic. These processes are often controlled by complex regulatory networks, such as two-component signaling systems.

Machine learning models can be trained to predict the activity of these pathways based on the genomic makeup of a bacterial strain. The following workflow illustrates this process.

ML_Workflow cluster_data Data Acquisition & Preprocessing cluster_model Model Training & Evaluation cluster_prediction Prediction & Interpretation GenomicData Bacterial Genomic Data (WGS) FeatureExtraction Feature Extraction (e.g., k-mers, gene presence/absence) GenomicData->FeatureExtraction PhenotypicData Antibiotic Susceptibility Data TrainingSet Labeled Training Set FeatureExtraction->TrainingSet Training Model Training TrainingSet->Training ML_Model Machine Learning Model (e.g., Random Forest, Neural Network) Evaluation Performance Evaluation (e.g., Accuracy, ROC-AUC) ML_Model->Evaluation Prediction Resistance Prediction ML_Model->Prediction Training->ML_Model NewData New Bacterial Genome NewData->FeatureExtraction Interpretation Identification of Resistance Markers Prediction->Interpretation

Fig 2. A typical machine learning workflow for predicting antibiotic resistance.

This workflow begins with the collection of genomic and phenotypic data, followed by feature extraction to create a suitable input for the machine learning model. The model is then trained and evaluated on this data. Once trained, the model can be used to predict the resistance profile of new, uncharacterized bacterial strains and to identify the genetic markers that are most predictive of resistance.

The Innovation Ecosystem: Publications and Patents

The ultimate output of research is new knowledge and innovation, often measured through publications and patents.

Publications: Both LANL and academic institutions contribute significantly to the scientific literature. Academic institutions, by their nature, have a higher volume of publications across a broader range of topics. However, LANL's publications in this field are often highly cited due to their focus on developing foundational models and large-scale datasets that are utilized by the wider research community.

Patents: The patent landscape reflects the different missions of these institutions. Universities often patent novel algorithms and specific drug targets discovered through their research. LANL's patents in this area are frequently related to the application of their computational technologies to problems of national security, such as the rapid identification of biothreats and the development of countermeasures.

Conclusion: A Symbiotic Relationship

While this guide highlights the differences in approach and resources between Los this compound National Laboratory and academia, it is important to recognize that the relationship is often symbiotic. LANL's large-scale models and datasets provide powerful tools for academic researchers, while academic research often pioneers the novel ideas and algorithms that can be scaled up at national laboratories. For researchers, scientists, and drug development professionals, understanding the strengths of both environments is key to leveraging the full potential of AI in the urgent quest for new antibiotics. The powerful computational resources and focused, mission-driven research at LANL, combined with the creativity and exploratory nature of academia, create a powerful ecosystem for innovation in drug discovery.

A Comparative Analysis of User Facilities: Los Alamos National Laboratory vs. Oak Ridge National Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cutting-edge user facilities at two of the nation's premier research institutions.

Los Alamos National Laboratory (LANL) and Oak Ridge National Laboratory (ORNL) stand as pillars of scientific innovation in the United States, each housing a unique collection of world-class user facilities. These facilities provide external researchers with access to state-of-the-art instrumentation and expertise, fostering advancements across a spectrum of scientific disciplines, including materials science, neutron science, nanoscience, and high-performance computing. This guide offers a comparative analysis of the key user facilities at LANL and ORNL, with a focus on their relevance to researchers, scientists, and professionals in the field of drug development.

Nanoscale Science and Technology

Both LANL and ORNL host Nanoscale Science Research Centers (NSRCs) that provide comprehensive capabilities for the synthesis, fabrication, and characterization of materials at the nanoscale. These centers are critical for research in drug delivery, biomaterials, and advanced diagnostics.

The Center for Integrated Nanotechnologies (CINT) at LANL and the Center for Nanophase Materials Sciences (CNMS) at ORNL offer a wide array of tools for nanofabrication and characterization.[1][2][3] The CNMS Nanofabrication Research Laboratory, for instance, encompasses a 10,000 ft² cleanroom with both class 100 and 1000 areas, equipped with a suite of lithographic, etching, and deposition tools.[4]

Below is a comparative overview of the key capabilities in their respective nanofabrication facilities:

CapabilityLANL - Center for Integrated Nanotechnologies (CINT)Oak Ridge National Laboratory - Center for Nanophase Materials Sciences (CNMS)
Cleanroom Space Information not readily available in a comparable format.10,000 ft² of class 100/1000 cleanroom space.[4]
Electron Beam Lithography AvailableJEOL 9300FS 100kV Electron Beam Lithography System.[4]
Focused Ion Beam AvailableFEI Novalab 600 Dual-Beam (electron/ion) System.[4]
Atomic Layer Deposition AvailableOxford FlexAl Atomic Layer Deposition.[4]
Characterization Tools Atomic Force Microscopy, Scanning Tunneling Microscopy, Transmission Electron Microscopy.A comprehensive suite including Asylum MFP-3D Atomic Force Microscope, Zeiss Orion NanoFab Helium Ion Microscope, and various SEMs.[4]
Specialized Capabilities Biomolecular recognition and phage display.Expertise in functional hybrid nanomaterials and macromolecular nanomaterials.[5]

Neutron Scattering for Structural Biology and Drug Development

Neutron scattering is an invaluable tool for determining the structure of biological macromolecules and understanding drug-target interactions. Both laboratories operate world-leading neutron sources that provide a range of instruments for biological and pharmaceutical research.

At LANL, the Los this compound Neutron Science Center (LANSCE) provides a suite of instruments for materials science and nuclear science research.[6][7] ORNL is home to two powerful neutron sources: the High Flux Isotope Reactor (HFIR) , the highest flux reactor-based source in the United States, and the Spallation Neutron Source (SNS) , the world's most intense pulsed neutron source. This dual-source capability gives ORNL a significant advantage in the breadth of neutron scattering experiments it can support.

A key resource for drug development at ORNL is the Center for Structural Molecular Biology (CSMB) , which operates the Bio-SANS instrument at HFIR and a Bio-Deuteration Laboratory.[8][9][10][11] Deuteration of biological molecules is a critical technique in neutron scattering that enhances the signal from specific components of a complex, providing clearer insights into structure and function.[12]

The following table compares the neutron scattering capabilities at both institutions:

FeatureLANL - Los this compound Neutron Science Center (LANSCE)Oak Ridge National Laboratory - SNS & HFIR
Neutron Source Spallation Neutron Source (800 MeV protons, 20 Hz).[6]Spallation Neutron Source (SNS) and High Flux Isotope Reactor (HFIR).
Key Instruments for Structural Biology Lujan Center instruments suitable for materials science, with some biological applications.Bio-SANS (HFIR) for solution scattering of biological macromolecules.[8][13] IMAGINE (HFIR) for neutron protein crystallography.[14] Various spectrometers at SNS for studying dynamics.
Deuteration Capabilities Not a primary advertised user capability.Bio-Deuteration Laboratory for cloning, expression, purification, and deuterium labeling of biological macromolecules.[8]
Flux/Brightness High peak flux from a tungsten spallation target.[6]HFIR provides the highest steady-state neutron flux in the US. SNS provides the most intense pulsed neutron beams in the world.

High Magnetic Field and Advanced Imaging

The National High Magnetic Field Laboratory (NHMFL) Pulsed Field Facility at LANL provides researchers with access to some of the world's most powerful pulsed magnets, enabling studies of materials in extreme conditions.[15] This is particularly relevant for understanding the electronic and magnetic properties of novel materials that could be used in drug delivery or as contrast agents.

Magnet TypeMaximum Magnetic Field
100 Tesla Multi-Shot Magnet 100 T[15]
65 Tesla Short Pulse Magnet 65 T[16]
300 Tesla Single-Turn Magnet >300 T[15]

LANL also possesses a unique capability in Proton Radiography (pRad) , which uses a high-energy proton beam to create detailed images of dynamic events.[17][18][19] This technique can be used to study the behavior of materials under extreme conditions, which has applications in understanding the performance of materials used in medical devices or drug delivery systems.[17][19]

Experimental Workflows and User Access

Access to user facilities at both LANL and ORNL is granted through a peer-reviewed proposal process. This ensures that the most impactful and scientifically rigorous research is conducted.

User_Proposal_Workflow cluster_researcher Researcher cluster_facility User Facility Idea Idea Proposal_Writing Proposal_Writing Idea->Proposal_Writing Develops Research Plan Submission Submission Proposal_Writing->Submission Submits Online Peer_Review Peer_Review Submission->Peer_Review Scientific Merit Assessment Allocation Allocation Peer_Review->Allocation Approved/Rejected Experiment Experiment Allocation->Experiment Beam Time/Instrument Access Protein_Neutron_Diffraction_Workflow Protein_Expression Protein Expression & Purification Crystallization Protein Crystallization Protein_Expression->Crystallization Deuteration Crystal Deuteration (Soaking) Crystallization->Deuteration Data_Collection Neutron Diffraction Data Collection Deuteration->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Analysis Structural Analysis & Interpretation Structure_Solution->Analysis

References

Evaluating the Effectiveness of Los Alamos National Laboratory's Technology Transfer Program: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Los Alamos, NM - Los this compound National Laboratory (LANL), a cornerstone of the United States' national security and scientific research infrastructure, has a long-standing program for transferring its cutting-edge technologies to the private sector. This guide provides an objective evaluation of the effectiveness of LANL's technology transfer program, with a particular focus on its relevance to researchers, scientists, and drug development professionals. By comparing LANL's performance with other national laboratories and providing deep dives into specific transferred technologies, this guide aims to offer valuable insights for potential collaborators and licensees.

Quantitative Performance Metrics: A Comparative Analysis

The effectiveness of a technology transfer program can be gauged through various quantitative metrics. The following tables summarize key performance indicators for Los this compound National Laboratory and several other prominent U.S. Department of Energy (DOE) national laboratories. This data, compiled from various annual reports and DOE summaries, allows for a comparative assessment of their technology transfer activities.

LaboratoryFiscal YearInvention DisclosuresU.S. Patents FiledU.S. Patents Issued
Los this compound National Laboratory (LANL) FY2023--~50% from LDRD
Lawrence Livermore National Laboratory (LLNL)FY2024119134-
Sandia National LaboratoriesFY2021---
Oak Ridge National Laboratory (ORNL)FY2024299-86

Note: Consistent, directly comparable data across all laboratories for all metrics is not always available in public reports. The table reflects the most recent and relevant data found.

LaboratoryFiscal YearActive LicensesNew LicensesLicensing Income
Los this compound National Laboratory (LANL) 2018389-$2.1 million
Lawrence Livermore National Laboratory (LLNL)FY2023>350--
Sandia National Laboratories----
Oak Ridge National Laboratory (ORNL)FY2024-29-
LaboratoryFiscal YearCRADAs (Cooperative Research and Development Agreements)
Los this compound National Laboratory (LANL) --
Lawrence Livermore National Laboratory (LLNL)FY202459 (active), 13 (new)
Sandia National Laboratories2000-2010341
Oak Ridge National Laboratory (ORNL)FY202490

Economic Impact of Technology Transfer

Beyond the direct metrics of intellectual property management, the broader economic impact of technology transfer is a crucial indicator of success.

A study on Sandia National Laboratories' technology transfer from 2000 to 2020 revealed a staggering $95.9 billion in total economic impact and the support of approximately 20,689 jobs annually[1]. Similarly, Lawrence Livermore National Laboratory's technology transfer activities over a similar period generated over $8 billion in economic impact[2]. While a comparable comprehensive economic impact study for Los this compound was not found in the immediate search, the laboratory's overall economic impact on New Mexico is substantial, with billions of dollars in spending and support for thousands of jobs in the state.

Deep Dive into Relevant Technologies

For researchers and professionals in drug development, the value of a technology transfer program lies in the specific innovations available for licensing and collaboration. This section explores two examples of LANL technologies with direct applications in the life sciences.

Split Green Fluorescent Protein (split-GFP) Technology for Protein Analysis

Technology Description: Los this compound National Laboratory has been involved in the development and application of split-GFP technology. This powerful tool allows for the visualization and quantification of protein solubility and interactions within living cells. The technology is based on the principle that two fragments of a Green Fluorescent Protein (GFP) can reassemble to form a functional, fluorescent protein. By fusing these fragments to different proteins of interest, researchers can study their interactions and localization.

Experimental Protocol: In Vivo Protein Solubility Assay using split-GFP

This protocol provides a method for rapidly assessing the solubility of a target protein in E. coli.

Workflow Diagram:

G cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_analysis Analysis Clone Clone Gene of Interest into pTET-GFP11 Vector Transform Transform into E. coli BL21(DE3) containing pET-GFP1-10 Clone->Transform Culture Culture Transformed E. coli Transform->Culture Induce Induce Protein Expression with IPTG Culture->Induce Lyse Lyse Cells Induce->Lyse Centrifuge Centrifuge to Separate Soluble and Insoluble Fractions Lyse->Centrifuge Measure Measure Fluorescence of Supernatant (Soluble Fraction) Centrifuge->Measure

Caption: Workflow for in vivo protein solubility assay using split-GFP.

Methodology:

  • Vector Construction: The gene encoding the protein of interest is cloned into a vector (e.g., pTET-GFP11) that fuses it to the small GFP11 fragment.

  • Bacterial Transformation: This construct is transformed into an E. coli strain (e.g., BL21(DE3)) that already contains a plasmid expressing the complementary, larger GFP1-10 fragment (e.g., pET-GFP1-10).

  • Protein Expression: The transformed bacteria are cultured, and protein expression is induced, typically using Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Fractionation: The bacterial cells are harvested and lysed. The lysate is then centrifuged to separate the soluble cellular components (supernatant) from the insoluble components (pellet).

  • Fluorescence Measurement: The fluorescence of the soluble fraction is measured using a fluorometer. A higher fluorescence signal indicates a greater amount of soluble, correctly folded target protein that has successfully reconstituted with the GFP1-10 fragment.

Cone Snail Venom for Drug Discovery

Technology Description: LANL researchers are exploring the vast chemical diversity of cone snail venom for the discovery of novel therapeutic compounds. Cone snail venoms are a rich source of conotoxins, small, structured peptides that have evolved to target a wide range of ion channels, receptors, and transporters in the nervous system with high specificity and affinity. This makes them promising candidates for the development of new drugs for pain, epilepsy, and other neurological disorders.

Experimental Protocol: A Machine Learning-Assisted Approach to Conotoxin Characterization

Given the immense number of unique conotoxins, traditional methods of characterization are slow and labor-intensive. LANL has employed a machine learning approach to accelerate this process.

Logical Relationship Diagram:

G cluster_data Data Acquisition and Preprocessing cluster_model Machine Learning Model cluster_validation Validation and Discovery ExperimentalData Experimental Data (Sequence, Structure, Toxicity) SyntheticData Synthetic Minority Oversampling Technique (SMOTE) ExperimentalData->SyntheticData Training Train ML Model with Combined Dataset SyntheticData->Training Prediction Predict Pharmacological Family and Target Training->Prediction ExperimentalValidation Experimental Validation of Predictions Prediction->ExperimentalValidation DrugCandidates Identification of Novel Drug Candidates ExperimentalValidation->DrugCandidates

Caption: Machine learning workflow for conotoxin characterization.

Methodology:

  • Data Collection: Experimental data on known conotoxins, including their amino acid sequences, three-dimensional structures (determined by techniques like NMR), and biological targets, is compiled.

  • Data Augmentation: Due to the limited amount of experimental data for some conotoxin families, a technique called Synthetic Minority Oversampling Technique (SMOTE) is used to generate synthetic data points, creating a more balanced dataset for training the machine learning model.

  • Model Training: A machine learning model is trained on this combined dataset of experimental and synthetic data. The model learns the complex relationships between the conotoxin's features and its pharmacological classification.

  • Prediction: The trained model can then be used to predict the pharmacological family and potential biological targets of newly discovered or uncharacterized conotoxins based on their sequence and predicted structural properties.

  • Experimental Validation: The predictions from the machine learning model are then prioritized for experimental validation, significantly accelerating the process of identifying promising drug candidates.

Conclusion

The technology transfer program at Los this compound National Laboratory plays a significant role in translating the laboratory's scientific and engineering innovations into real-world applications. While a comprehensive, side-by-side comparison of all performance metrics with other national laboratories is challenging due to variations in reporting, the available data indicates a robust program with a significant economic impact.

For researchers and professionals in the drug development sector, LANL offers promising opportunities for collaboration and licensing, particularly in areas like advanced biological imaging and novel therapeutic discovery. The examples of split-GFP technology and cone snail venom research highlight the laboratory's capabilities in developing and applying cutting-edge tools and methodologies relevant to the life sciences. As with any technology transfer partnership, thorough due diligence and a clear understanding of the experimental validation behind a technology are crucial for success. This guide provides a starting point for that evaluation.

References

Benchmarking the supercomputing capabilities of Los Alamos against international standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LOS ALAMOS, N.M., December 14, 2025 – Los this compound National Laboratory (LANL), a cornerstone of scientific and national security research, continues to advance its supercomputing capabilities with the recent deployment of innovative systems. This guide provides a comparative analysis of LANL's supercomputing power against top-ranked international systems, offering researchers, scientists, and drug development professionals a clear perspective on the current high-performance computing (HPC) landscape.

This analysis benchmarks LANL's systems against the most powerful supercomputers globally, as ranked by the November 2024 TOP500 and HPCG (High-Performance Conjugate Gradients) lists.

Global Supercomputing Landscape: A Quantitative Comparison

The following table summarizes the key performance metrics of leading international supercomputers and provides context for the capabilities of Los this compound's systems. While official benchmark results for Venado and Crossroads are not yet publicly available, their architectural details and expected performance offer valuable insights.

Rank (TOP500 Nov. 2024)System NameInstitutionCountryProcessor ArchitectureTotal CoresRmax (PFlop/s)Rpeak (PFlop/s)HPCG (PFlop/s)
1El CapitanLawrence Livermore National LaboratoryUSAHPE Cray EX, AMD EPYC 4th Gen, AMD Instinct MI300A11,039,6161742.02746.4N/A
2FrontierOak Ridge National LaboratoryUSAHPE Cray EX, AMD EPYC 3rd Gen, AMD Instinct MI250X8,699,9041194.01679.814.05
3AuroraArgonne National LaboratoryUSAHPE Cray EX, Intel Xeon CPU Max, Intel Data Center GPU Max9,389,3121012.01980.05.61
4EagleMicrosoft AzureUSANDv5, Intel Xeon Platinum 8480C, NVIDIA H1001,128,960561.2846.8N/A
5FugakuRIKEN Center for Computational ScienceJapanFujitsu, A64FX7,630,848442.0537.216.0
-Venado Los this compound National Laboratory USA HPE Cray EX, NVIDIA Grace Hopper Superchip N/A N/A N/A N/A
-Crossroads Los this compound National Laboratory USA HPE Cray, Intel Sapphire Rapids N/A N/A N/A N/A

Note: Rmax and Rpeak values are based on the LINPACK benchmark. HPCG scores provide a different perspective on performance for a wider range of applications. "N/A" indicates that the data is not available or not yet submitted.

Experimental Protocols: Understanding the Benchmarks

The performance of supercomputers is evaluated using standardized benchmarks. The two primary benchmarks referenced in this guide are the High-Performance LINPACK (HPL) and the High-Performance Conjugate Gradients (HPCG) benchmarks.

High-Performance LINPACK (HPL) Benchmark

The LINPACK benchmark is the industry standard for ranking the world's fastest supercomputers on the TOP500 list.[8]

  • Objective: To measure a system's floating-point computing power by solving a dense system of linear equations (Ax = b).[8][9]

  • Methodology: The benchmark involves generating a large, random, dense matrix (A) and a corresponding vector (b) and then solving for the unknown vector (x). The primary computational task is the LU factorization of the matrix A with partial pivoting.[10] The size of the matrix is chosen to be as large as possible to fully utilize the system's memory and computational resources. The performance is measured in floating-point operations per second (FLOPS).[8]

  • Significance: HPL is a measure of a system's ability to perform computationally intensive tasks and is a good indicator of its peak performance. However, it may not be representative of the performance of a broader range of scientific applications that involve more complex data access patterns.[10]

High-Performance Conjugate Gradients (HPCG) Benchmark

The HPCG benchmark is designed to complement the HPL benchmark by assessing the performance of a system on a different class of problems that are more representative of real-world scientific and engineering applications.[11]

  • Objective: To measure the performance of a system while solving a sparse system of linear equations using a preconditioned conjugate gradient (PCG) method.[11][12]

  • Methodology: The benchmark generates a sparse linear system that mimics the computational kernels found in many scientific simulations, such as those involving finite element or finite volume methods.[12] The PCG algorithm involves a series of sparse matrix-vector multiplications, vector updates, and dot products, which stress the memory and interconnect subsystems of a supercomputer.[11][13] The performance is reported in FLOPS, but the values are typically a small fraction of the HPL results due to the memory-bound nature of the computation.

  • Significance: HPCG provides a more realistic measure of a system's performance on a wider range of applications, particularly those that are limited by memory bandwidth and network latency rather than raw floating-point capability.[14]

Visualizing High-Performance Computing Workflows

To better understand the processes involved in utilizing these powerful machines, the following diagrams illustrate a typical experimental workflow and the logical flow of the benchmarking process.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Problem_Definition Problem Definition Model_Development Model & Algorithm Development Problem_Definition->Model_Development Code_Implementation Code Implementation & Optimization Model_Development->Code_Implementation Job_Submission Job Submission Code_Implementation->Job_Submission Resource_Allocation Resource Allocation Job_Submission->Resource_Allocation Computation Computation on Supercomputer Resource_Allocation->Computation Data_Output Data Output Computation->Data_Output Post_Processing Post-Processing Data_Output->Post_Processing Visualization Visualization & Analysis Post_Processing->Visualization Scientific_Insight Scientific Insight Visualization->Scientific_Insight Benchmarking_Process Select_Benchmark Select Benchmark (e.g., HPL, HPCG) Compile_Benchmark Compile & Optimize Benchmark Code for Target Architecture Select_Benchmark->Compile_Benchmark Configure_Parameters Configure Benchmark Parameters (e.g., Problem Size) Compile_Benchmark->Configure_Parameters Execute_Benchmark Execute Benchmark on Supercomputer Configure_Parameters->Execute_Benchmark Measure_Performance Measure Execution Time & Floating-Point Operations Execute_Benchmark->Measure_Performance Calculate_Score Calculate Final Score (FLOPS) Measure_Performance->Calculate_Score Validate_Results Validate Results for Accuracy & Compliance Calculate_Score->Validate_Results Report_Results Report Results to Ranking Body (e.g., TOP500) Validate_Results->Report_Results

References

Independent Analysis of Competing Methods for Neutron Lifetime Measurement

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the UCNtau "bottle" experiment led by Los Alamos National Laboratory and the "beam" method from the National Institute of Standards and Technology, addressing the persistent neutron lifetime discrepancy.

This guide provides an objective comparison of two leading experimental approaches to measure the free neutron lifetime, a critical value in particle physics and cosmology. A persistent discrepancy of approximately 10 seconds exists between the results of the two methods, a significant gap that exceeds the reported uncertainties and suggests potential undiscovered systematic errors or new physics.[1] This analysis is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the experimental nuances that may contribute to this anomaly.

Quantitative Data Summary

The following table summarizes the most precise results from the Los this compound National Laboratory-led UCNtau "bottle" experiment and the National Institute of Standards and Technology (NIST) "beam" experiment.

Parameter LANL UCNtau ("Bottle" Method) NIST ("Beam" Method)
Measured Neutron Lifetime (τn) 877.75 seconds[2][3][4]887.7 seconds[5][6]
Statistical Uncertainty (stat) ± 0.28 seconds[2][3][4]± 1.2 seconds[5][6]
Systematic Uncertainty (sys) +0.22 / -0.16 seconds[2][3][4]± 1.9 seconds[5][6]
Total Uncertainty ~0.34 seconds~2.2 seconds[7]
Primary Publication Physical Review Letters 127, 162501 (2021)[8]Physical Review Letters 111, 222501 (2013)[5]

Experimental Protocols

LANL UCNtau "Bottle" Method

The UCNtau experiment at Los this compound National Laboratory employs a "bottle" method where ultracold neutrons (UCNs) are confined within a trap and the number of surviving neutrons is measured over time.[9][10]

1. Neutron Source and Cooling: The experiment utilizes the ultracold neutron source at the Los this compound Neutron Science Center. Neutrons are cooled to temperatures near absolute zero, reducing their kinetic energy to a level where they can be trapped.[10]

2. Magneto-Gravitational Trap: A key feature of the UCNtau experiment is its magneto-gravitational trap. This "bathtub" shaped trap is lined with an array of over 4,000 permanent magnets.[10] The magnetic field creates a repulsive force that prevents the UCNs from interacting with the material walls of the trap, which is a significant source of systematic error in other "bottle" experiments.[10] Gravity acts to confine the neutrons from above.

3. Trapping and Measurement Cycle:

  • Loading: The trap is loaded with a population of UCNs.
  • Storage: The neutrons are held in the trap for a predetermined storage time, ranging from 30 to 90 minutes.[10]
  • Counting: After the storage period, a detector is lowered into the trap to count the number of surviving neutrons.[9]
  • Varying Storage Times: By measuring the number of surviving neutrons for different storage times, the exponential decay curve can be constructed, and the neutron lifetime can be extracted.

4. Key Innovations: The primary innovation of the UCNtau experiment is the significant reduction in neutron loss due to wall interactions, a major systematic uncertainty in previous "bottle" experiments.[10] This is achieved by magnetically levitating the neutrons.

NIST "Beam" Method

The experiment at the National Institute of Standards and Technology (NIST) uses a "beam" of cold neutrons and measures the rate of decay by detecting the emitted protons.[1]

1. Neutron Beam: A well-collimated beam of cold neutrons is generated and directed through a vacuum chamber.

2. Proton Trap: A segment of the neutron beam passes through a quasi-Penning trap, which uses a strong magnetic field and an electrostatic potential to confine any protons that are created from neutron decay within a specific volume.[7][11]

3. Decay Product Detection:

  • Proton Counting: The trapped protons are periodically released and guided to a silicon detector to be counted.[11] The rate of proton detection is directly proportional to the rate of neutron decay.
  • Neutron Flux Measurement: Simultaneously, the intensity of the neutron beam (neutron flux) is measured with high precision using a downstream neutron detector.[7]

4. Lifetime Calculation: The neutron lifetime is determined from the ratio of the number of decay protons detected to the number of neutrons that passed through the trapping volume.

5. Key Challenges: A significant challenge in the "beam" method is the precise determination of both the neutron flux and the volume in which decay protons are collected, which are major sources of systematic uncertainty.[1]

Visualizations

Experimental_Workflow_Comparison Comparison of Neutron Lifetime Experimental Workflows cluster_lanl LANL UCNtau ('Bottle' Method) cluster_nist NIST ('Beam' Method) lanl1 Produce & Cool Neutrons to Ultracold Temperatures lanl2 Load Neutrons into Magneto-Gravitational Trap lanl1->lanl2 lanl3 Store Neutrons for Variable Time (t) lanl2->lanl3 lanl4 Count Surviving Neutrons (N) lanl3->lanl4 lanl5 Determine Lifetime from N(t) = N0 * exp(-t/τ) lanl4->lanl5 nist1 Generate a Continuous Cold Neutron Beam nist2 Pass Beam Through Proton Trap nist1->nist2 nist3 Simultaneously: 1. Count Decay Protons (Np) 2. Measure Neutron Flux (Φn) nist2->nist3 nist4 Calculate Lifetime from Np and Φn nist3->nist4

Comparison of the two primary experimental workflows for neutron lifetime measurement.

Systematic_Uncertainty_Sources Key Sources of Systematic Uncertainty cluster_bottle Bottle Method (LANL UCNtau) cluster_beam Beam Method (NIST) b1 Neutron Loss on Material Walls (largely mitigated in UCNtau) b2 Depolarization of Neutrons b3 Heating of Neutrons to Energies Above Trapping Potential b4 Background Gas Scattering bm1 Absolute Neutron Flux Determination bm2 Proton Trapping and Detection Efficiency bm3 Definition of the Fiducial Decay Volume bm4 Proton Loss from Charge Exchange

Primary sources of systematic uncertainty for each experimental method.

Discrepancy_Logic Logical Implications of the Neutron Lifetime Discrepancy cluster_new_physics_details Examples of New Physics start Neutron Lifetime Measurements 'Bottle' Method vs. 'Beam' Method discrepancy Results Differ by ~10 seconds (> experimental uncertainty) start->discrepancy sys_error Unaccounted Systematic Errors in One or Both Experiments discrepancy->sys_error new_physics New Physics Beyond the Standard Model discrepancy->new_physics dark_matter Neutron Decay into Dark Matter Particles new_physics->dark_matter other_decay Other Unobserved Decay Channels new_physics->other_decay

Logical flow of the implications stemming from the neutron lifetime discrepancy.

References

A Tale of Two Titans: Unraveling the Research Cultures of Los Alamos and Lawrence Livermore National Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an institution is a pivotal decision that shapes their career trajectory. Two of the most prestigious research institutions in the United States, Los Alamos National Laboratory (LANL) and Lawrence Livermore National Laboratory (LLNL), stand as beacons of scientific innovation. While both are federally funded research and development centers with a primary national security mission, their research cultures, particularly in the burgeoning fields of bioscience and drug development, present distinct opportunities and environments. This guide offers a comparative lens on the research culture at these two titans of science, providing insights to inform your next career move.

At a Glance: A Comparative Overview

While specific quantitative data on publications and patents in the bioscience and drug development sectors are not publicly itemized by the laboratories, the following table provides a qualitative and quantitative comparison based on available information.

FeatureLos this compound National Laboratory (LANL)Lawrence Livermore National Laboratory (LLNL)
Primary Mission National security, with a broad range of multidisciplinary research including bioscience, energy, and medicine.[1]National security, with a strong focus on applying science and technology to national and global security challenges, including biosecurity.[2]
Bioscience Research Focus Biosecurity, threat detection, microbiome analysis, biomanufacturing, vaccine and therapeutic development, and toxicology.[3]Biosecurity, human health, environmental biology, genomics, nanotechnology, microbial systems, and medical countermeasures.[4]
Drug Development Approach Utilizes high-performance computing, AI, and machine learning to accelerate drug design and discovery, with a focus on predictive modeling for biochemical interactions.Employs supercomputing, AI, and a dedicated drug discovery platform to model thousands of compounds and rapidly identify promising candidates for diseases like cancer.[5]
Key Collaborations Participates in the multi-institutional Generative Unconstrained Intelligent Drug Engineering (GUIDE) program.[6]A key partner in the Accelerating Therapeutics for Opportunities in Medicine (ATOM) consortium and the GUIDE program.[7]
Organizational Structure The Chemical, Earth, and Life Sciences Directorate houses the Bioscience Division, which is comprised of groups for Genomics and Bioanalytics; Microbial and Biome Sciences; and Biochemistry and Biotechnology.[1][8]The Physical and Life Sciences Directorate includes the Biosciences and Biotechnology Division, which is organized into several research groups including Biochemical and Biophysical Systems, Genomics, and Human Health Sciences.[4][9]
Noteworthy Projects Developing predictive models for drug design by combining quantum physics, chemistry, and machine learning.Co-developed a novel KRAS-targeting drug for lung cancer that is now in human clinical trials, a first for a Department of Energy national laboratory.[7]
Laboratory Directed R&D (LDRD) Program (FY2023) Overall budget expenditure of $205M funding 490 projects.[10]The LDRD program is a key source for fostering science and technology.[11]
Total Patents (All Fields) Close to half of patents issued in FY23 have roots in LDRD-funded work.[10]3,540 total patents globally (as of 2023).[12] In FY24, filed 134 U.S. patents.[13]
Total Laboratory Budget (FY2025) Not explicitly detailed in provided results.Approximately $3.7 billion.[14]

The Collaborative Ecosystem: A Shared Approach to Grand Challenges

Both Los this compound and Lawrence Livermore have cultivated a research environment that champions interdisciplinary collaboration to tackle complex scientific problems. This is particularly evident in their approach to drug discovery and development, where teams of biologists, chemists, computational scientists, and engineers work in concert.

A prime example of this collaborative spirit is the Generative Unconstrained Intelligent Drug Engineering (GUIDE) program. This initiative brings together researchers from LANL, LLNL, and other institutions to leverage high-performance computing, simulation, and machine learning to accelerate the development of medical countermeasures.[6] This collaborative framework allows for the rapid design and testing of new drug candidates, a critical capability in responding to emerging biological threats.

Similarly, LLNL is a key player in the Accelerating Therapeutics for Opportunities in Medicine (ATOM) consortium, a public-private partnership aimed at transforming drug discovery from a slow, sequential process into a rapid, integrated, and patient-focused endeavor.[7] This collaboration underscores a commitment to translating fundamental research into tangible clinical applications.

Collaborative_Ecosystem cluster_lanl Los this compound National Laboratory cluster_llnl Lawrence Livermore National Laboratory LANL LANL LANL_Bio Bioscience Division LANL->LANL_Bio houses GUIDE GUIDE Program LANL_Bio->GUIDE participates in LLNL LLNL LLNL_PLS Physical and Life Sciences Directorate LLNL->LLNL_PLS houses LLNL_Bio Biosciences & Biotechnology Division LLNL_PLS->LLNL_Bio contains LLNL_Bio->GUIDE participates in ATOM ATOM Consortium LLNL_Bio->ATOM is a key partner in

A diagram illustrating the collaborative research ecosystem of LANL and LLNL.

Experimental Workflows: A Glimpse into the Drug Discovery Pipeline

While specific, detailed experimental protocols are proprietary and vary by project, the general workflows at both laboratories for drug discovery share a foundation in high-throughput screening and computational modeling.

At Lawrence Livermore National Laboratory , a key aspect of their drug discovery pipeline involves a multi-pronged approach that integrates computational and experimental models.[15] This workflow is designed to efficiently test a large number of potential drug candidates at a reduced cost.[15]

LLNL_Drug_Discovery_Workflow start Drug Candidate Pool comp_model In Silico Modeling (High-Performance Computing) start->comp_model vitro_model In Vitro Testing (Cell/Assay Models) comp_model->vitro_model Predicted Permeability vivo_model In Vivo Validation (Animal Models) vitro_model->vivo_model Verified Permeability end Promising Drug Candidates vivo_model->end

A simplified workflow for drug discovery at LLNL.

The process at LLNL often begins with in silico modeling, where supercomputers are used to simulate the interaction of hundreds of drug compounds with their biological targets.[15] Promising candidates identified through these computational screens are then subjected to in vitro testing using artificial cell membranes and cell-based assays to experimentally measure their permeability and efficacy.[15] Finally, the most promising drugs from in vitro studies are validated in in vivo animal models to confirm their therapeutic potential.[15]

Los this compound National Laboratory also heavily relies on a synergy between computational and experimental approaches. Their Biochemistry and Biotechnology group, for example, integrates multi-omics technologies with predictive applications for developing medical countermeasures.[16] A significant focus at LANL is the development of machine learning models to identify molecular properties that can overcome the defenses of pathogens, a critical step in designing new antibiotics.

The Researcher's Experience: Culture, Environment, and Opportunities

Beyond the scientific endeavors, the day-to-day culture and environment of a laboratory are crucial factors for a researcher's success and satisfaction.

Los this compound National Laboratory is often described as having an academic-like atmosphere, with an open attitude towards sharing information.[9] Employee reviews highlight the phenomenal and diverse science, and the freedom to be creative in problem-solving.[9] However, some reviews also point to a rigid and unchanging culture in certain areas.[9] The laboratory is situated in the unique landscape of Northern New Mexico, offering a distinct lifestyle with ample opportunities for outdoor activities.

Lawrence Livermore National Laboratory emphasizes a strong collaborative culture and encourages a healthy work-life balance.[17] Employee testimonials frequently mention the high caliber of their colleagues and the opportunity to work on challenging and impactful projects related to national security.[17] Located in the San Francisco Bay Area, LLNL provides access to a vibrant and diverse metropolitan region.

Conclusion: Choosing the Right Fit

Both Los this compound and Lawrence Livermore National Laboratories offer world-class research environments for scientists and drug development professionals. The choice between them may ultimately come down to specific research interests, preferred work-life setting, and individual career goals.

Los this compound may appeal to those who thrive in a setting that blends a deep history of fundamental science with cutting-edge computational approaches to biosecurity and therapeutics. Its location in New Mexico offers a unique cultural and natural environment.

Lawrence Livermore , with its strong ties to the Bay Area's biotech ecosystem and its demonstrated success in translating computational research into clinical candidates, might be the preferred choice for those seeking a fast-paced, highly collaborative environment with a clear path to real-world impact.

Ultimately, prospective researchers are encouraged to delve deeper into the specific research groups and projects at each laboratory to find the best alignment with their expertise and aspirations. Both institutions stand as pillars of scientific excellence, offering unparalleled opportunities to contribute to national security and the advancement of human health.

References

A Comparative Analysis of the Long-Term Scientific Contributions of Los Alamos National Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Since its inception during the Manhattan Project, Los Alamos National Laboratory (LANL) has been a cornerstone of scientific innovation in the United States, extending its influence far beyond its primary national security mission. This guide provides an objective comparison of LANL's long-term scientific contributions in key areas, assessing its performance and methodologies against those of other leading national laboratories. The data presented is intended to offer researchers, scientists, and drug development professionals a clear perspective on the Laboratory's enduring impact on science and technology.

I. High-Performance Computing and Simulation

A foundational capability at Los this compound, high-performance computing (HPC), has been pivotal for its primary mission of stockpile stewardship and has enabled breakthroughs across numerous scientific disciplines. The Laboratory has a long history of pioneering supercomputing, from the MANIAC computer in the 1950s to the recent Crossroads and Venado systems. This commitment to cutting-edge computing allows for complex simulations that are crucial in an era without full-scale nuclear testing.

Comparative Analysis of Supercomputing Capabilities

Los this compound has consistently housed some of the world's most powerful supercomputers. Its historical rival, Lawrence Livermore National Laboratory (LLNL), has also been a leader in this field, creating a competitive environment that has pushed the boundaries of computational science. Oak Ridge National Laboratory (ORNL) has more recently emerged as a dominant force, currently operating the world's leading exascale machine.

System Laboratory Peak Performance (Petaflops) Year Deployed Key Architectural Features
Roadrunner LANL1.72008First hybrid supercomputer (Cell and AMD Opteron processors) to break the petaflop barrier.
Sequoia LLNL20.12012IBM BlueGene/Q architecture with a focus on power efficiency.
Trinity LANL/SNL41.52015Cray XC40 system, designed for extreme-scale simulations for the NNSA.[1]
Sierra LLNL1252018IBM/NVIDIA architecture with Power9 CPUs and V100 GPUs, optimized for AI and simulation.[2][3]
Summit ORNL2002018IBM/NVIDIA architecture, similar to Sierra, holding the top spot in the TOP500 list for a period.[2]
Frontier ORNL1,194 (1.194 Exaflops)2022First true exascale supercomputer, based on HPE Cray EX architecture with AMD CPUs and GPUs.
El Capitan LLNL>2,000 (>2 Exaflops)2023HPE Cray EX architecture, expected to be the world's most powerful supercomputer upon full deployment.

Logical Workflow: Advanced Simulation and Computing (ASC) Program

The Advanced Simulation and Computing (ASC) Program, a cornerstone of the National Nuclear Security Administration (NNSA), underpins the nation's ability to maintain its nuclear deterrent without testing. This workflow illustrates the logical relationship between computational resources and the stockpile stewardship mission at laboratories like LANL and LLNL.

ASC_Workflow cluster_inputs Inputs & Resources cluster_process Simulation & Analysis Process cluster_outputs Mission Outputs hpc High-Performance Computers (e.g., Trinity, Sierra) sim 3D Multiphysics Simulations hpc->sim codes Physics & Engineering Codes codes->sim exp_data Experimental Data (from DARHT, pRad, etc.) v_and_v Verification & Validation (Code & Model Accuracy) exp_data->v_and_v sim->v_and_v uq Uncertainty Quantification v_and_v->uq assessment Annual Stockpile Assessment uq->assessment lep Life Extension Programs assessment->lep certification Weapon System Certification assessment->certification

Caption: Logical workflow of the Advanced Simulation and Computing (ASC) Program.

II. Stockpile Stewardship and Experimental Physics

To validate the complex simulations run on its supercomputers, LANL operates world-class experimental facilities that provide high-fidelity data on the behavior of materials under extreme conditions. These facilities are central to the science-based stockpile stewardship program.

Comparative Analysis of Hydrodynamic Test Facilities

Hydrodynamic tests are crucial for studying the implosion phase of a nuclear weapon. LANL's Dual-Axis Radiographic Hydrodynamic Test Facility (DARHT) is a unique facility that provides multiple, time-resolved radiographic images of a mock device during implosion.

Facility Laboratory Key Capability Energy/Technology Temporal Resolution
DARHT LANLDual-axis, multi-pulse flash X-ray radiography of mock nuclear device implosions.[4][5]Axis 1: 20 MeV, single 60 ns pulse. Axis 2: 18.4 MeV, four pulses in 2 µs.[6][7]Can produce four sequential radiographs on one axis.[5]
Proton Radiography (pRad) LANLUses 800 MeV protons to image through dense, dynamic objects.[8]800 MeV protons from the LANSCE accelerator.[8]Capable of capturing 20-40 images per experiment in microseconds.[9]
Flash X-Ray (FXR) LLNLSingle-axis, single-pulse flash X-ray radiography.18 MeV, 60 ns pulse.A single image per experiment.
Contained Firing Facility (CFF) LLNLLarge-scale, contained high-explosive experiments.Up to 60 kg of high explosives.N/A (focus is on containment and post-shot analysis).

Experimental Protocol: Proton Radiography (pRad) at LANSCE

Proton radiography is a technique pioneered at Los this compound that uses a high-energy proton beam to create "movies" of the internal structure of dense, rapidly changing objects, such as those in a hydrodynamic test.

  • Proposal and Scheduling: Researchers submit a proposal outlining the experiment's goals. If approved, beam time is scheduled on the LANSCE accelerator.[10][11]

  • Target Setup: The experimental object (e.g., a mock-up containing high explosives) is placed in a containment vessel in the target chamber.

  • Beam Generation: The LANSCE linear accelerator generates an 800 MeV proton beam.[8]

  • Magnetic Lensing: A series of strong magnets acts as a lens system to focus the proton beam onto the target and then onto the imaging detectors.[12]

  • Dynamic Event and Imaging: The dynamic event (e.g., detonation) is initiated. The proton beam, pulsed in time, passes through the object as the event unfolds.

  • Image Capture: As protons exit the object, they pass through a scintillator, which emits light. A series of high-speed, gated cameras captures these light flashes, with each frame corresponding to a different proton pulse, creating a time-resolved sequence of images.[12]

  • Data Analysis: The resulting series of radiographs provides quantitative density information over time, which is used to validate computer models of material behavior under extreme conditions.[8]

pRad_Workflow cluster_beam Beam Generation cluster_experiment Experimental Setup cluster_detection Image Capture accel LANSCE 800 MeV Proton Accelerator beam Pulsed Proton Beam accel->beam lens1 Magnetic Lens (Focus on Target) beam->lens1 target Dynamic Target (e.g., HE Detonation) lens1->target lens2 Magnetic Lens (Focus on Detector) target->lens2 scint Scintillator lens2->scint cameras Gated High-Speed Cameras scint->cameras data Time-Resolved Radiographic Data cameras->data

Caption: Experimental workflow for Proton Radiography (pRad) at LANL.

III. Materials Science

From the earliest days of the Manhattan Project, understanding and engineering materials, particularly plutonium, has been a core competency of Los this compound. This expertise has expanded to include a wide range of materials, from insensitive high explosives to advanced nanomaterials.

Key Contribution: Plutonium Pit Manufacturing

LANL is the nation's Plutonium Center of Excellence and currently the only facility in the U.S. capable of producing plutonium pits, the triggers for nuclear weapons.[13][14][15] The modern process focuses on recycling and purifying plutonium from older pits to manufacture new ones, a complex and multi-step endeavor.[16][17][18]

Logical Workflow: Plutonium Pit Manufacturing

The process of creating a new plutonium pit from an existing one is a complex cycle of disassembly, purification, casting, and quality assurance.

Pit_Production cluster_start Disassembly & Shipping cluster_process Plutonium Processing at LANL (PF-4) cluster_qa Quality Assurance & Certification pantex 1. Old Pit Removed from Weapon at Pantex shipping 2. Pit Shipped to LANL pantex->shipping disassembly 3. Mechanical Disassembly shipping->disassembly purification 4. Pyrochemical Processing (Purify Plutonium) disassembly->purification casting 5. Casting & Shaping purification->casting machining 6. Precision Machining casting->machining welding 7. Welding & Assembly machining->welding analysis 8. Analytical Chemistry welding->analysis nde 9. Non-Destructive Examination welding->nde certification 10. Certification analysis->certification nde->certification

Caption: Logical workflow of the Plutonium Pit Manufacturing process at LANL.

IV. Neutron Science

The Los this compound Neutron Science Center (LANSCE) is one of the world's most powerful accelerator-based neutron sources. It serves a broad community of researchers in fields ranging from materials science and nuclear physics to national security.

Comparative Analysis of Spallation Neutron Sources

While LANSCE has been a workhorse for decades, the Spallation Neutron Source (SNS) at Oak Ridge National Laboratory represents the next generation in terms of neutron beam intensity.

Facility Laboratory Proton Beam Power Proton Beam Energy Key Research Areas
LANSCE LANL~1 MW capability (operates at lower power)800 MeVStockpile stewardship, materials science, nuclear physics, isotope production.[19][20]
SNS ORNL1.4 MW (upgrading to 2.8 MW)[21]1.0 GeV[22]Fundamental and applied materials science (e.g., polymers, magnetism, biological systems).
V. Biotechnology and Health Security

Leveraging its expertise in computing, physics, and biology, LANL has made significant contributions to the life sciences. A landmark achievement was its role in the Human Genome Project, where it co-founded and managed the GenBank database, now a fundamental resource for genetic research worldwide.

Key Contribution: Genomics and Viral Evolution

LANL has continued to be a leader in genomics and bioinformatics. During the COVID-19 pandemic, the Laboratory developed the EDGE Bioinformatics platform, a web-based workflow to help researchers analyze viral genomes, track mutations, and assess the effectiveness of diagnostic tests. This builds on decades of work modeling the evolution of viruses like HIV, where LANL scientists have been instrumental in designing "mosaic" vaccines that account for viral diversity.

Experimental Protocol: Viral Genome Sequencing and Analysis Workflow

The process of analyzing a viral sample involves sequencing the genome and using bioinformatics tools to understand its characteristics and evolutionary context.

  • Sample Preparation: A biological sample (e.g., from a patient swab) is collected, and the viral RNA is extracted and purified.

  • Library Preparation: The RNA is converted to DNA, and adapters are ligated to the fragments to prepare them for sequencing.

  • Genomic Sequencing: High-throughput sequencing platforms (e.g., Illumina) are used to read the genetic sequence of the DNA fragments.

  • Bioinformatics Assembly (EDGE Platform): Raw sequencing reads are input into a platform like LANL's EDGE. The software performs quality control, removes host genetic material, and assembles the viral reads into a complete or near-complete genome.

  • Phylogenetic Analysis: The newly assembled genome is compared to thousands of other viral genomes in public databases (like GenBank) to determine its evolutionary relationship to other strains and identify mutations.

  • Data Submission: The new, annotated viral genome is submitted to a public repository like GenBank, making it available to the global scientific community.[16]

Viral_Sequencing cluster_wetlab Wet Lab Protocol cluster_bi Bioinformatics Analysis (e.g., EDGE) cluster_analysis Scientific Interpretation & Dissemination sample 1. Sample Collection & RNA Extraction library 2. Library Preparation (RNA -> DNA) sample->library sequencing 3. High-Throughput Sequencing library->sequencing qc 4a. Quality Control sequencing->qc Raw Sequence Data assembly 4b. Genome Assembly qc->assembly annotation 4c. Annotation assembly->annotation phylo 5. Phylogenetic Analysis (Mutation Tracking) annotation->phylo Assembled Genome submission 6. Submission to GenBank phylo->submission

Caption: Workflow for viral genome sequencing and analysis.

VI. Overall Scientific Impact and Technology Transfer

Assessing the overall scientific impact of a large, multidisciplinary institution is complex. Metrics such as publication citations (h-index) and technology transfer (patents and licenses) provide a quantitative, albeit incomplete, picture.

Comparative Analysis of Scientific Impact and Innovation

Studies comparing the scientific output of U.S. national laboratories show that LANL's impact is comparable to that of other top-tier research institutions. However, direct, consistent, and recent comparisons of metrics like h-index and licensing revenue are not always publicly available in a standardized format.

Metric Los this compound National Laboratory (LANL) Lawrence Livermore National Laboratory (LLNL) Oak Ridge National Laboratory (ORNL) Notes
h-index (2008 data) 348267286Data from a 2016 report analyzing publications from 1990-2008. LBNL had the highest h-index in this study.
Total Patents (lifetime) Data not readily available in a comparable format.3,540 (1,897 active as of 2023).Data not readily available in a comparable format.Patent counts are one measure of invention, but not necessarily of commercial impact.
Licensing Royalty Income (FY2008) Data not readily available.$9.4 million.Data not readily available.LLNL reported this as one of the highest totals for any DOE lab in that year.

These metrics indicate that while LANL is a high-impact research institution, its traditional competitor, LLNL, has shown strong performance in technology transfer and commercialization. It is important to note that the primary mission of LANL is national security, not commercialization, which influences these outcomes.

Conclusion

Los this compound National Laboratory's long-term scientific contributions are deep and multifaceted. While born from the urgent necessity of the Manhattan Project, it has evolved into a multidisciplinary institution that addresses a wide array of national and global challenges. Its foundational strengths in high-performance computing, experimental physics, and materials science continue to underpin its critical role in national security. Furthermore, its expansion into areas like neutron science and biotechnology has produced innovations with broad societal benefits, from the creation of the GenBank database to the development of novel approaches for vaccine design.

In comparison with other national laboratories, LANL maintains a position of leadership, particularly in the experimental capabilities required for stockpile stewardship. While institutions like LLNL may show stronger metrics in areas like patenting and ORNL has taken the lead in sheer computing power, LANL's unique integration of large-scale computing with unparalleled experimental facilities ensures its continued relevance and scientific impact. For researchers and scientists, LANL remains a vital hub of innovation, tackling some of the most complex scientific problems in the world.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Waste at Alamos

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of laboratory waste at Alamos. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Core Principles of Laboratory Waste Management

Effective laboratory waste management begins with the accurate identification and classification of waste materials. All laboratory personnel must be trained in these procedures to ensure the safe handling and segregation of different waste streams.[1][2] A chemical becomes waste when it is no longer intended for use.[3][4]

Key steps in the disposal process include: [1]

  • Identification and Classification: Determine if the waste is chemical, biological, radioactive, or a mixture.

  • Segregation: Separate waste into designated, compatible containers.

  • Labeling: Clearly label all containers with contents, hazards, and accumulation start date.[2]

  • Safe Storage: Store waste in designated satellite accumulation areas.

  • Professional Disposal: Arrange for waste pickup through the institutional Environmental Health and Safety (EHS) department.

Chemical Waste Disposal

All chemical waste must be managed as hazardous unless confirmed to be non-hazardous by EHS.[3] Improper disposal, such as evaporation in a fume hood or disposal down the drain, is strictly prohibited.[3][5]

Segregation of Chemical Waste:

Proper segregation is crucial to prevent dangerous reactions.[6] Incompatible wastes must never be mixed.[7]

Waste CategoryIncompatible withStorage Container
Acids Bases, Oxidizers, Flammable materialsGlass or polyethylene
Bases Acids, OxidizersGlass or polyethylene
Flammable Solvents Oxidizers, Acids, BasesMetal or polyethylene safety cans
Oxidizers Flammable materials, Reducing agents, Organic materialsGlass or polyethylene, in a separate containment area
Water-Reactive Chemicals Aqueous solutions, Air-reactive materialsTightly sealed, waterproof containers
Peroxide-Forming Chemicals -Tightly sealed, light-resistant containers

Container Management:

  • Use appropriate, leak-proof containers with secure lids. The original container is often the best choice.[3]

  • Containers must be kept closed except when adding waste.[5][7][8]

  • Do not overfill containers; leave at least 5% of the volume for thermal expansion.[9]

  • All containers for liquid waste must be stored in secondary containment.[7][10]

  • Deface or remove original labels from reused containers and affix a hazardous waste label.[7][9]

Satellite Accumulation Areas (SAAs):

  • SAAs are designated locations within the laboratory for the temporary storage of hazardous waste.[6][11]

  • These areas must be at or near the point of waste generation.[11][12]

  • A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste can be accumulated at a time.[3][11]

  • Containers must be moved to a central storage area once full or within one year of the accumulation start date.[5][11]

Experimental Protocols: Neutralization of Corrosive Waste

Certain non-hazardous aqueous waste streams may be eligible for in-lab neutralization and drain disposal, subject to local regulations. Always consult with EHS before proceeding.

Objective: To adjust the pH of acidic or basic waste to a neutral range (typically 5.5-9.0) for safe disposal.[13]

Materials:

  • Acidic or basic waste

  • Neutralizing agent (e.g., sodium bicarbonate or dilute hydrochloric acid)

  • pH meter or pH indicator strips

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, gloves

  • Stir bar and stir plate

  • Large, compatible container for the neutralization reaction

Procedure: [13][14]

  • Preparation: Perform the neutralization in a fume hood. Place the waste container in a larger secondary container to contain any potential splashes or overflows.

  • Dilution: If the waste is concentrated, slowly dilute it by adding it to a large volume of cold water. For acids, always add acid to water, never the other way around.

  • Neutralization:

    • For acidic waste , slowly add a basic neutralizing agent (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) while stirring continuously.

    • For basic waste , slowly add an acidic neutralizing agent (e.g., a dilute solution of hydrochloric acid) while stirring.

  • Monitoring: Monitor the pH of the solution continuously. Be aware that neutralization reactions can generate heat. If the container becomes hot, slow the addition of the neutralizing agent and allow the solution to cool.[14]

  • Final pH Adjustment: Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal (e.g., 5.5-9.0).

  • Disposal: Once the pH is confirmed to be within the acceptable range and the solution is at room temperature, it can be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water).[14]

  • Documentation: Record the neutralization procedure, including the type and volume of waste, the neutralizing agent used, and the final pH, in a laboratory waste log.

Disposal of Other Laboratory Waste

Waste TypeDisposal Procedure
Biomedical Waste Segregate into designated red biohazard bags for autoclaving and disposal by a licensed medical waste contractor.
Sharps Place all needles, syringes, razor blades, and contaminated glass in a designated, puncture-resistant sharps container. Do not recap needles.
Empty Chemical Containers Triple-rinse with a suitable solvent, collect the first rinse as hazardous waste, and allow to air dry. Deface the label before disposing in the regular trash.[3][7] Containers of acutely hazardous waste require special disposal procedures.[3]
Broken Glass Uncontaminated broken glass should be placed in a designated cardboard box for glass disposal.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory waste.

WasteDisposalWorkflow This compound Laboratory Waste Disposal Workflow start Waste Generated identify Identify & Classify Waste (Chemical, Biological, Radioactive, etc.) start->identify is_hazardous Is it Hazardous? identify->is_hazardous segregate Segregate into Compatible Containers is_hazardous->segregate Yes non_hazardous Non-Hazardous Waste (e.g., office paper, clean glass) is_hazardous->non_hazardous No label_container Label Container with Contents and Hazards segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa ehs_pickup Request EHS Pickup store_saa->ehs_pickup trash Dispose in Appropriate Receptacle (Trash, Recycling, Glass Box) non_hazardous->trash

Caption: A workflow for the safe disposal of laboratory waste.

References

×

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。